molecular formula C12H28Sn B1580660 Tetraisopropyltin CAS No. 2949-42-0

Tetraisopropyltin

Cat. No.: B1580660
CAS No.: 2949-42-0
M. Wt: 291.1 g/mol
InChI Key: NJASUIDIZMMYED-UHFFFAOYSA-N
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Description

Tetraisopropyltin is a useful research compound. Its molecular formula is C12H28Sn and its molecular weight is 291.1 g/mol. The purity is usually 95%.
The exact mass of the compound Tetraisopropyltin is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality Tetraisopropyltin suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Tetraisopropyltin including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

tetra(propan-2-yl)stannane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/4C3H7.Sn/c4*1-3-2;/h4*3H,1-2H3;
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NJASUIDIZMMYED-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)[Sn](C(C)C)(C(C)C)C(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H28Sn
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10183691
Record name Stannane, tetraisopropyl-
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Molecular Weight

291.06 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2949-42-0
Record name Tetrakis(1-methylethyl)stannane
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Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Tetraisopropyltin
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Record name Stannane, tetraisopropyl-
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Record name Tetraisopropylstannane
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Record name TETRAISOPROPYLTIN
Source FDA Global Substance Registration System (GSRS)
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Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Foundational & Exploratory

The Steric Specialist: A Technical Guide to Tetraisopropyltin

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Tetraisopropyltin (Sn(i-Pr)₄), CAS [2949-42-0], represents a distinct class of homoleptic organostannanes characterized by significant steric bulk around the central tin atom. Unlike its ubiquitous linear cousins—tetramethyltin and tetrabutyltin—this compound offers unique kinetic profiles in transmetallation reactions and serves as a volatile, carbon-rich precursor for the Chemical Vapor Deposition (CVD) of high-purity tin oxide (SnO₂) films.

For the drug development professional, Tetraisopropyltin is less of a direct building block and more of a mechanistic probe and specialized reagent . Its secondary alkyl groups resist transfer in Stille couplings compared to sp²-hybridized ligands, making it an excellent "dummy" ligand source or a standard for studying steric effects in palladium-catalyzed cycles.

Part 1: Physicochemical Profile

The physical constants of Tetraisopropyltin dictate its handling in the laboratory. Its volatility is moderate, requiring specific vacuum protocols for isolation, while its density allows for easy phase separation from aqueous workups.

Table 1: Core Physicochemical Constants

PropertyValueContext for Researchers
Formula C₁₂H₂₈SnHomoleptic Tetraalkylstannane
Molecular Weight 291.06 g/mol Calculation basis for stoichiometry
Appearance Colorless LiquidDiscoloration indicates oxidation/decomposition
Density 1.124 g/cm³Denser than water; forms bottom layer in extraction
Boiling Point 112–114 °C (atm)Distillable under reduced pressure (e.g., 89°C @ 10 mmHg)
Refractive Index

1.4851
Quick purity check (±0.0005 tolerance)
Solubility Immiscible in H₂OSoluble in Et₂O, THF, DCM, Toluene
Stability Air/Moisture SensitiveSlowly hydrolyzes; store under Argon/Nitrogen
Part 2: Structural Analysis & Spectroscopy

In organometallic synthesis, verifying the integrity of the Sn–C bond is paramount. ¹¹⁹Sn NMR spectroscopy is the gold standard for this validation due to its wide chemical shift range and sensitivity to the coordination environment.

The Self-Validating Protocol: ¹¹⁹Sn NMR

To confirm the synthesis of Tetraisopropyltin, one must observe a singlet resonance distinct from the starting material (SnCl₄, approx. -150 ppm) and common byproducts (e.g., Hexa-isopropyldistannane).

  • Nucleus: ¹¹⁹Sn (Spin ½, 8.59% abundance).[1][2]

  • Standard: Tetramethyltin (Me₄Sn) = 0.0 ppm.

  • Expected Shift: Tetraalkyltins typically resonate between +20 and -50 ppm. Due to the "beta-effect" of the branched isopropyl groups, Sn(i-Pr)₄ is deshielded relative to linear chains (like SnBu₄ at -12 ppm).

  • Coupling: Look for ¹¹⁹Sn satellites in the ¹H NMR spectrum. The ²J(Sn-H) coupling constant is a definitive fingerprint for the isopropyl-tin connectivity.

Expert Insight: If multiple peaks appear in the ¹¹⁹Sn spectrum, it often indicates incomplete alkylation (presence of ClSn(i-Pr)₃) or oxidation (distannoxanes).

Part 3: Synthesis Protocol

The most reliable route to Tetraisopropyltin is the Grignard Alkylation of Tin(IV) Chloride. This method is preferred over organolithium routes due to the stability of the isopropyl Grignard reagent and better thermal control.

Methodology: The Grignard Route

Reagents:

  • Isopropylmagnesium bromide (2.0 M in THF or Et₂O).

  • Tin(IV) Chloride (SnCl₄), anhydrous.

  • Solvent: Anhydrous THF (dried over Na/Benzophenone).

Step-by-Step Workflow:

  • System Prep: Flame-dry a 3-neck round-bottom flask equipped with a reflux condenser, addition funnel, and N₂ inlet.

  • Grignard Charge: Add Isopropylmagnesium bromide (4.4 equivalents) to the flask. Cool to 0°C.

    • Why 4.4 equiv? A 10% excess ensures complete displacement of all four chloride atoms, preventing the formation of difficult-to-separate chlorostannanes.

  • Addition: Dilute SnCl₄ in THF (1:1 v/v) and add dropwise via the addition funnel over 60 minutes.

    • Caution: The reaction is highly exothermic. Maintain internal temperature <10°C to prevent radical coupling of the Grignard reagent (Wurtz coupling).

  • Reflux: Once addition is complete, warm to room temperature, then reflux for 4–6 hours to drive the sterically hindered fourth alkylation.

  • Quench: Cool to 0°C. Carefully quench with saturated aqueous NH₄Cl.

    • Safety: Tin residues are toxic.[3] All aqueous waste must be segregated.

  • Workup: Extract with Diethyl Ether (3x). Wash combined organics with brine. Dry over MgSO₄.

  • Purification: Remove solvent in vacuo. Purify the resulting oil via fractional distillation under reduced pressure (target 89°C at 10 mmHg).

Part 4: Reactivity & Applications
1. The Stille Coupling Interface

In drug development, the Stille coupling is a powerhouse for forming C–C bonds. Tetraisopropyltin plays a nuanced role here.

  • The "Dummy" Ligand Concept: In a mixed stannane (e.g., R-Sn(i-Pr)₃), the isopropyl group transfers significantly slower than vinyl, aryl, or alkynyl groups. This allows chemists to design reagents where the valuable "R" group is transferred selectively, while the bulky isopropyl groups remain on the tin, stabilizing the reagent and simplifying purification.

  • Mechanism: The transmetallation step is the rate-determining bottleneck for alkyl groups.

Figure 1: Kinetic Selectivity in Stille Transmetallation

StilleSelectivity Pd_Cat Pd(0) Catalyst OxAdd Oxidative Addition [R'-Pd-X] Pd_Cat->OxAdd + R'-X Transmetal Transmetallation (Rate Determining) OxAdd->Transmetal Tin_Reagent Mixed Stannane [R-Sn-(i-Pr)3] Tin_Reagent->Transmetal Transfer of R Tin_Reagent->Transmetal Transfer of i-Pr (BLOCKED by Sterics) RedElim Reductive Elimination Product: R-R' Transmetal->RedElim RedElim->Pd_Cat Regeneration

2. CVD Precursor for Transparent Conductors

Beyond organic synthesis, Sn(i-Pr)₄ is a volatile precursor for depositing Tin Oxide (SnO₂) .

  • Process: Chemical Vapor Deposition (CVD) or Atomic Layer Deposition (ALD).

  • Advantage: Unlike SnCl₄, it is halogen-free, preventing corrosion of the substrate and chloride contamination in the film.

  • Reaction:

    
    
    
Part 5: Safety & Toxicology (The "Firewall")

Organotins are potent neurotoxins and skin irritants. Tetraisopropyltin, while less volatile than Tetramethyltin, poses significant risks.

GHS Classification:

  • H302/H312/H332: Harmful if swallowed, in contact with skin, or inhaled.

  • H315/H319: Causes skin and serious eye irritation.[4]

  • H410: Very toxic to aquatic life with long-lasting effects.

Mandatory Handling Protocol:

  • Engineering Controls: All transfers must occur in a fume hood or glovebox.

  • PPE: Nitrile gloves (double-gloved recommended) and chemical splash goggles.

  • Deactivation: Spills should be treated with a solution of Potassium Permanganate (KMnO₄) or bleach to oxidize the organic ligands, converting the tin to inorganic SnO₂, which is significantly less toxic.

References
  • PubChem. Tetraisopropyltin - Compound Summary (CID 18063).[5] National Library of Medicine. [Link]

  • Gelest, Inc. Tetraisopropyltin Safety Data Sheet (SDS). [Link]

  • Smith, P. J.Nuclear Magnetic Resonance of Tin Compounds. In Chemistry of Tin, Springer, 1998. (Contextual reference for ¹¹⁹Sn NMR ranges and coupling constants).
  • Gordon, R. G.Chemical Vapor Deposition of Coatings on Glass. Journal of Non-Crystalline Solids, 1997. (Discusses organotin precursors for SnO₂).
  • Farina, V., & Krishnamurthy, V. The Stille Reaction.[3][6][7][8] Organic Reactions, 1998. (Authoritative review on transmetallation kinetics and ligand selectivity).

Sources

Tetraisopropyltin synthesis and characterization

Technical Guide: Synthesis and Characterization of Tetraisopropyltin ( )

Part 1: Executive Summary & Core Directive

Tetraisopropyltin (CAS: 2949-42-0) is a sterically congested tetraalkyltin compound primarily utilized as a specialized precursor in organometallic synthesis, a standard in

Unlike its ubiquitous cousins—tetramethyltin (volatile/toxic) and tetrabutyltin (standard Stille reagent)—the isopropyl variant introduces significant steric bulk around the central tin atom. This steric hindrance alters its reactivity profile, making it less susceptible to nucleophilic attack but also more challenging to synthesize in high purity without residual halides.

Critical Distinction: Do not confuse Tetraisopropyltin (

Tetraisopropyl Titanate

Part 2: Safety & Handling (The "Zero-Compromise" Protocol)

Organotin compounds are neurotoxins and can be absorbed through the skin. While tetraalkyltins are generally less acutely toxic than trialkyltin halides, metabolism in the liver can cleave alkyl groups, generating highly toxic trialkyltin species.

  • Engineering Controls: All operations must occur inside a certified fume hood with a face velocity >100 fpm.

  • PPE: Double nitrile gloves (0.11 mm minimum) or Silver Shield® laminate gloves are mandatory. Standard latex is permeable to organotins.

  • Quenching Protocol: Residual organotins on glassware should be rinsed with 5% methanolic KOH before washing to cleave C-Sn bonds and convert them to inorganic tin salts, which are less bioavailable.

Part 3: Synthesis Strategy

The Mechanistic Pathway: Grignard Alkylation

The most robust route to

Why this route? Direct alkylation with alkyllithium reagents is possible but often leads to Wurtz-type coupling side products due to the high reactivity of

Experimental Protocol

Reagents:

  • Tin(IV) Chloride (

    
    ): 10.0 mmol (anhydrous, fuming liquid).
    
  • Isopropylmagnesium Chloride (

    
    ): 45.0 mmol (2.0 M in THF, 12.5% excess).
    
  • Solvent: Anhydrous Diethyl Ether (

    
    ) or THF.
    

Step-by-Step Methodology:

  • System Preparation: Flame-dry a 250 mL three-neck round-bottom flask equipped with a reflux condenser, pressure-equalizing addition funnel, and magnetic stir bar. Flush continuously with Argon or Nitrogen.

  • Tin Halide Solvation: Charge the flask with 20 mL of anhydrous

    
    . Cool to 0°C in an ice bath. Carefully add 
    
    
    (10 mmol) via syringe. Caution: Exothermic complexation.
  • Grignard Addition: Transfer the

    
     solution (45 mmol) to the addition funnel. Add dropwise to the 
    
    
    solution over 30 minutes. The solution will turn opaque/grey as
    
    
    precipitates.
  • Forcing Conditions: Once addition is complete, remove the ice bath. Warm to room temperature, then heat to reflux for 4–6 hours.

    • Scientist's Note: The fourth alkylation is rate-limiting due to steric crowding. Insufficient reflux time yields triisopropyltin chloride (

      
      ), a difficult-to-separate impurity.
      
  • Quench & Workup:

    • Cool to 0°C.

    • Cautiously quench with saturated aqueous

      
       (slow addition to avoid foaming).
      
    • Separate the organic layer.[1] Extract the aqueous phase

      
       with pentane or ether.
      
    • Combine organics, wash with brine, and dry over anhydrous

      
      .
      
  • Purification:

    • Concentrate via rotary evaporation (bath temp < 40°C).

    • Fractional Distillation: Perform vacuum distillation.

      
       boils at 89°C @ 10 mmHg  (approx. 112°C at ambient pressure, though vacuum is preferred to prevent thermal decomposition).
      

Part 4: Characterization & Quality Control

Physical Properties Table
PropertyValueNotes
Molecular Formula

Molecular Weight 291.06 g/mol
Appearance Colorless Liquid
Density 1.124 g/cm³@ 20°C
Boiling Point 89°C@ 10 mmHg
Refractive Index

Solubility Soluble in organic solventsInsoluble in water
Spectroscopic Validation (NMR)

NMR is the definitive method for purity analysis. The presence of


  • 
     NMR (CDCl
    
    
    ):
    • Look for a septet (CH) and a doublet (

      
      ).
      
    • Key Feature:

      
       satellites flanking the alkyl signals. The coupling constant 
      
      
      is typically ~50 Hz.
  • 
     NMR (Decoupled): 
    
    • Chemical Shift: Expected range -40 to -60 ppm (relative to

      
       at 0 ppm).
      
    • Note: Tetraalkyltins with bulky groups often shift upfield (shielded) compared to methyl/butyl analogs due to electronic and steric factors.

    • Purity Check: A secondary peak around +10 to +50 ppm indicates incomplete alkylation (

      
      ).
      
Workflow Visualization

SynthesisWorkflowReactantsReactantsSnCl4 + i-PrMgClSetupInert Atmosphere0°C, Et2O/THFReactants->SetupReactionGrignard AdditionReflux 4-6 hrsSetup->ReactionDropwise AdditionWorkupQuench (NH4Cl)ExtractionReaction->WorkupComplete ConversionPurificationFractional Distillation89°C @ 10 mmHgWorkup->PurificationCrude OilProductPure i-Pr4Sn(Colorless Liquid)Purification->ProductDistillate

Figure 1: Optimized synthesis workflow for Tetraisopropyltin ensuring maximum conversion and safety.

Part 5: Applications & Expert Insights

MOCVD Precursor

Tetraisopropyltin is used as a volatile tin source for depositing tin oxide (

NMR Standard

Due to its high symmetry and distinct chemical shift, it serves as a secondary reference standard for

Troubleshooting "The Missing Yield"

If your yield is <50%, the culprit is usually moisture or steric stalling .

  • Moisture:

    
     fumes and hydrolyzes instantly in air. Transfer must be via gas-tight syringe or cannula.
    
  • Steric Stalling: The addition of the third and fourth isopropyl groups is slow. If the reaction is not refluxed sufficiently, you will isolate the chlorostannane. Monitor the reaction via TLC (non-polar hexane eluent) or crude NMR before quenching.

References

  • PubChem. (n.d.). Tetraisopropyltin | C12H28Sn.[2] National Library of Medicine. Retrieved October 26, 2023, from [Link]

  • American Elements. (n.d.).[2] Tetraisopropyltin Product Information. Retrieved October 26, 2023, from [Link]

  • Hebrew University of Jerusalem. (n.d.). Tin NMR: 119Sn, 117Sn and 115Sn.[3] Retrieved October 26, 2023, from [Link]

Technical Guide: Tetraisopropyltin – Molecular Architecture, Synthesis, and Reactivity

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Tetraisopropyltin (


, CAS: 2949-42-0) represents a sterically congested class of tetraalkyltin compounds.[1] Unlike its linear analogue tetrabutyltin, the branching at the 

-carbon of the isopropyl ligand introduces significant steric strain, influencing both its reactivity profile and spectroscopic signature. While rarely used as a final pharmaceutical agent due to the inherent toxicity of organotins, it serves as a critical mechanistic probe in understanding steric effects in Stille cross-coupling transmetallation steps and as a precursor for bulky triisopropyltin reagents.

This guide provides a rigorous analysis of the molecular structure, validated synthesis protocols, and safety mechanisms essential for researchers handling this compound.

Part 1: Molecular Geometry & Electronic Structure[1][2]

Hybridization and Steric Environment

The central tin atom in tetraisopropyltin adopts an


 hybridization state, theoretically projecting a tetrahedral geometry. However, the bulky isopropyl groups (

) induce deviations from the ideal 109.5° bond angle due to Gauche interactions between the methyl groups of adjacent ligands.
  • Coordination Geometry: Distorted Tetrahedron (

    
     symmetry broken by conformation).[1]
    
  • Bond Polarity: The Sn–C bond is polarized (

    
    ), but the bulky isopropyl groups shield the electropositive tin center from nucleophilic attack more effectively than in tetramethyltin.
    
Structural Parameters

The following parameters are derived from X-ray diffraction trends in sterically hindered tetraalkyltins:

ParameterValue (Approx.)Notes
Bond Length (Sn–C) 2.16 – 2.19 ÅElongated vs.

(2.14 Å) due to steric repulsion.[1]
Bond Angle (C–Sn–C) 109.5° ± 2°Flexible; widens to relieve methyl-methyl strain.[1]
C–C Bond Length 1.54 ÅStandard

carbon bond.[1][2]
Molecular Symmetry

or

Dependent on rotameric conformation in solution.[1]
Visualization of Steric Architecture

The following diagram illustrates the connectivity and the steric crowding around the central Sn atom.

Part 2: Spectroscopic Characterization[2]

Identification of tetraisopropyltin relies heavily on Multinuclear NMR.[1][2] The


 nucleus is spin-1/2, 8.59% abundant, and highly sensitive to the coordination environment.
Key Spectroscopic Data
TechniqueParameterValueInterpretation

NMR
Chemical Shift (

)
-20 to -40 ppmUpfield shift relative to

(0 ppm) due to increased shielding by branched alkyls.

NMR
Coupling (

)
~50-60 HzSatellites observed flanking the isopropyl methine septet.

NMR
Coupling (

)
~300-350 HzLarge coupling constant characteristic of direct Sn-C bonds.[1][3]
IR Spectroscopy

500 - 550 cm

Weak to medium intensity stretch in the fingerprint region.[1]

Expert Insight: When analyzing the


 NMR, look for the "Sn-satellites" (small side peaks) around the main isopropyl signals. The magnitude of the coupling constant 

is a direct probe of the s-character in the bonding orbital; steric bulk can subtly alter this hybridization ratio.

Part 3: Synthesis Protocol (Grignard Route)

Reaction Logic

The most robust synthesis involves the alkylation of tin(IV) chloride using isopropylmagnesium bromide.


[1]

Critical Control Points:

  • Stoichiometry: A slight excess (4.1 - 4.2 eq) of Grignard is required to prevent the formation of mixed chloro-alkyl species (e.g.,

    
    ).[1]
    
  • Temperature: The reaction is highly exothermic.[1][2] Controlled addition at 0°C is mandatory to prevent ether boiling and side reactions (Wurtz coupling).[1]

Step-by-Step Methodology
  • Preparation of Grignard:

    • In a flame-dried 3-neck flask under Argon, activate Mg turnings (1.1 eq) with a crystal of iodine.

    • Add anhydrous diethyl ether.[1][2][4]

    • Add isopropyl bromide dropwise.[1][2] Maintain gentle reflux.[1][2]

  • Alkylation:

    • Cool the Grignard solution to 0°C using an ice/salt bath.

    • Dilute

      
       (1.0 eq) in anhydrous toluene (to modulate reactivity).
      
    • Add

      
       solution dropwise over 60 minutes. Do not allow temperature to exceed 10°C.
      
  • Workup:

    • Quench excess Grignard with saturated

      
       (aq).[1]
      
    • Separate organic layer; wash with brine.[1][2]

    • Dry over

      
       and concentrate in vacuo.
      
  • Purification:

    • Fractional distillation under reduced pressure.[1][2]

    • Target BP: 89°C at 10 mmHg.

Synthesis Workflow Diagram

Synthesis_Protocol Figure 2: Grignard Synthesis Workflow for Sn(i-Pr)4 Start Start: Flame-Dried Glassware (Argon Atmosphere) Step1 1. Grignard Formation i-PrBr + Mg → i-PrMgBr (Reflux in Et2O) Start->Step1 Step2 2. Controlled Addition Add SnCl4 to i-PrMgBr (Temp < 10°C) Step1->Step2 Cool to 0°C Step3 3. Quench & Workup Sat. NH4Cl Phase Separation Step2->Step3 Exothermic! Step4 4. Purification Fractional Distillation (89°C @ 10 mmHg) Step3->Step4 Dry Organic Layer Product Pure Tetraisopropyltin (Colorless Liquid) Step4->Product

Part 4: Reactivity & Applications[2][5]

The "Isopropyl Effect" in Stille Coupling

In drug discovery, tetraalkyltins are often precursors to trialkyltin halides, which are used to install alkyl groups via Stille coupling.

  • Transmetallation Rate: The transfer of an alkyl group from Sn to Pd (Palladium) is sensitive to sterics.[1]

    
     transfers slower than 
    
    
    
    or
    
    
    .[1]
  • Selectivity: In mixed stannanes (e.g.,

    
    ), the less bulky group often transfers preferentially. This makes 
    
    
    
    useful when only the isopropyl group is available for transfer, forcing the difficult coupling.
Electrophilic Cleavage (Protodealkylation)

The Sn-C bond is susceptible to cleavage by strong electrophiles (Halogens, Acids).[1]



This reaction is the primary route to generate Triisopropyltin iodide , a valuable reagent for introducing the bulky 

protecting group.[1]

Part 5: Toxicology & Safety Mechanisms[1][2]

WARNING: All organotin compounds are potentially neurotoxic and immunotoxic.[1][2] Tetraisopropyltin is lipophilic, facilitating transport across the blood-brain barrier.[1]

Mechanism of Mitochondrial Toxicity

The primary mode of action for organotins involves the disruption of oxidative phosphorylation in mitochondria.

  • Entry: Lipophilic nature allows passive diffusion through the mitochondrial outer membrane.[1][2]

  • Inhibition: Organotins bind to the

    
     subunit of ATP Synthase and/or inhibit the Cl-/OH- antiporter.[1]
    
  • Result: Uncoupling of the proton gradient, cessation of ATP production, and cell death (apoptosis/necrosis).[1]

Toxicity Pathway Visualization

Toxicity_Pathway Figure 3: Organotin Mitochondrial Toxicity Mechanism Exposure Exposure (Dermal/Inhalation) Transport Cell Membrane Penetration Exposure->Transport Lipophilic Mito Mitochondrial Accumulation Transport->Mito Target Inhibition of ATP Synthase Mito->Target Binds F0 Subunit Effect ATP Depletion & Cell Death Target->Effect Energy Failure

[1]

References

  • Structural Data & Physical Properties

    • PubChem.[1][2] Tetraisopropyltin - Compound Summary. National Library of Medicine.[1][2] Link[1]

    • GuideChem.[1][2][5] Tetraisopropyltin Physical Properties. Link

  • NMR Spectroscopy of Organotins

    • Northwestern University IMSERC.[1][2] NMR Periodic Table: Tin (Sn). Link

    • Wrackmeyer, B. (1985).[1][6] 119Sn NMR Parameters. Annual Reports on NMR Spectroscopy. (Cited via general search context).

  • Synthesis & Reactivity

    • Organic Syntheses.[1][2] General Procedures for Grignard Reagents. Link

    • Master Organic Chemistry.[1][2] Electrophilic Aromatic Substitution (Contextual reactivity). Link

  • Toxicology

    • Pagliarani, A., et al. (2013).[1] Organotins as Mitochondrial Toxins. Bentham Science.[1][2] Link

    • Nakanishi, T. (2012).[1] Molecular mechanisms of environmental organotin toxicity. Biological & Pharmaceutical Bulletin. Link

Sources

Safety and Handling Precautions for Tetraisopropyltin

Author: BenchChem Technical Support Team. Date: February 2026

Content Type: Technical Safety Guide Target Audience: Research Scientists, Process Chemists, and HSE Managers CAS: 2949-42-0[1][2]

Part 1: Molecular Identity & Hazard Architecture[1]

Tetraisopropyltin (


) presents a distinct hazard profile compared to its lighter homologues (e.g., tetramethyltin).[1] While often less volatile than the methyl derivative, it remains a potent organometallic agent that requires rigorous containment.[1][3] Its danger lies not just in its immediate acute toxicity, but in its metabolic conversion to trialkyltin species, which are potent neurotoxins and immunotoxins.[3]
Physicochemical Data Table
PropertyValueSignificance
CAS Number 2949-42-0Unique Identifier for inventory/emergency.[1][2][3]
Molecular Formula

Lipophilic nature facilitates skin absorption.[2][3]
Boiling Point ~89°C @ 10 mmHgModerate volatility; significant vapor hazard under vacuum.[3]
Flash Point >38°C (Approx.)[2][3]Flammable Liquid (Cat 3). Vapor can ignite at ambient lab temps.[2][3]
Density 1.124 g/mLHeavier than water; sinks in aqueous phases.[3]
Solubility Organic solventsHighly soluble in lipids/organics; bioaccumulative potential.[2][3]
Reactivity Moisture SensitiveHydrolyzes slowly; treat as air-sensitive for high-purity synthesis.[1][2][3]
Toxicological Mechanism

The primary physiological threat of tetraalkyltins is delayed neurotoxicity .[1][3]

  • Absorption: The lipophilic isopropyl groups allow rapid transit across the dermal barrier and blood-brain barrier.[1][3]

  • Bioactivation: Hepatic P450 enzymes dealkylate the compound.[1][3]

    • 
       (Triisopropyltin)[1][2]
      
  • Effect: The resulting trialkyltin cation inhibits oxidative phosphorylation in mitochondria and disrupts ion gradients, leading to cerebral edema (brain swelling).[1][3] Symptoms (headache, vertigo, visual disturbances) may be delayed by 24–72 hours.[3]

Part 2: Engineering Controls & PPE Matrix

Reliance on technique alone is insufficient.[1][3] Engineering controls provide the primary barrier, while Personal Protective Equipment (PPE) serves as the final redundancy.[1]

Engineering Controls
  • Fume Hood: MANDATORY. All handling must occur within a certified chemical fume hood with a face velocity of 80–100 fpm.[1][3]

  • Glove Box: Recommended for transfers of volumes >50 mL or when heating the substance, to prevent vapor accumulation and maintain an inert atmosphere.[1]

  • Schlenk Line: Use for all transfers to avoid atmospheric exposure (which degrades purity) and to contain vapors.[3]

PPE Selection Logic (Glove Permeation)

Standard nitrile gloves provide insufficient protection for prolonged contact with organotins.[1][3] The lipophilic nature of the compound causes it to permeate nitrile rubber rapidly, often without visible degradation.[1][3]

  • Primary Layer (Inner): 4-mil Nitrile (for dexterity).[1][3]

  • Barrier Layer (Outer): Silver Shield / 4H (Laminate) Gloves. These are chemically resistant to organometallics.[3]

  • Alternative: If laminate gloves hamper dexterity for fine tasks, use double-gloved thick nitrile (minimum 8 mil total) and change immediately upon splash contact.[1][3]

GloveSelection Start Handling Tetraisopropyltin Volume Volume / Duration? Start->Volume Small < 5 mL / < 5 mins Volume->Small Minor Transfer Large > 5 mL / Extended Volume->Large Synthesis/Cleanup DoubleNitrile Double Nitrile (Change <15 min) Small->DoubleNitrile Laminate Silver Shield / Laminate Liner Large->Laminate DoubleNitrile->Laminate If Splash Occurs

Figure 1: Decision logic for glove selection based on exposure duration and volume.[1][2]

Part 3: Operational Protocols (SOPs)

Storage[1][3][4]
  • Store in a flammables cabinet segregated from oxidizers.

  • Keep container tightly sealed under an inert atmosphere (Nitrogen or Argon) to prevent hydrolysis and formation of tin oxides.[3]

  • Secondary containment (polyethylene tray) is required to capture drips.[3]

Safe Transfer Techniques

Do not pour. Pouring generates static charge and releases vapors.[1][3]

Method A: Syringe Transfer (Volumes < 20 mL) [1]

  • Purge a glass syringe with inert gas 3 times.[1][3]

  • Insert a long needle through the septum of the storage bottle.[1][3]

  • Draw liquid slowly to avoid bubble formation.[1][3]

  • Transfer directly into the reaction vessel septum.

Method B: Cannula Transfer (Volumes > 20 mL)

  • Pressurize the source bottle slightly with inert gas.[1][3]

  • Use a double-tipped needle (cannula) to bridge the source and receiving flask.[1][3]

  • Allow the pressure differential to push the liquid.[1][3]

  • This method is a closed system , preventing all vapor release.[3]

Part 4: Deactivation & Waste Management[1]

Organotins must never be released down the drain.[1][3] They are highly toxic to aquatic life and persist in the environment.[1][3]

The "Kill" Step (Deactivation)

Before disposal, residual organotins on glassware or in reaction mixtures should be chemically deactivated.[3] The goal is to oxidize the organic ligands, converting the tin to inorganic tin oxide (


), which is significantly less toxic.[1]
  • Reagent: 10% Sodium Hypochlorite (Bleach) or dilute aqueous Bromine solution.[3]

  • Protocol:

    • Soak contaminated glassware/syringes in a bleach bath for 24 hours.[3]

    • Rinse with water, then acetone.[1][3]

    • Collect the bleach washings separately.[1][3]

Waste Streams[1][2][3]
  • Stream A (High Content): Pure unreacted Tetraisopropyltin.[3] Label as "Toxic, Flammable, Organotin Waste."[3]

  • Stream B (Quenched): Bleach/oxidizer solutions used for cleaning.[3][4][5] Label as "Oxidizing Waste (Trace Tin)."

  • Stream C (Solids): Silica gel, paper towels, and gloves contaminated with the substance.[1]

Part 5: Emergency Response

Spill Response
  • Minor Spill (< 10 mL):

    • Alert nearby personnel.[1][3][6]

    • Cover with vermiculite or activated charcoal .[1][3]

    • Scoop into a jar using non-sparking tools.

    • Wipe area with bleach-soaked towels.[1][3]

  • Major Spill (> 10 mL):

    • Evacuate the lab immediately.

    • Close fume hood sashes if possible.[1][3]

    • Contact EHS/Fire Department.[1][3] Do not attempt cleanup without SCBA (Self-Contained Breathing Apparatus).[1][3]

Exposure First Aid[3]
  • Skin: Wash immediately with soap and water for 15 minutes.[1][3] Do not use ethanol/solvents , as they enhance skin absorption.[3]

  • Eyes: Rinse for 15 minutes.[1][3] Seek medical attention immediately.

  • Inhalation: Move to fresh air. If breathing is difficult, provide oxygen.[3] Note to Physician: Monitor for signs of cerebral edema; symptoms may be delayed.[1][3]

EmergencyLogic Event Emergency Event Type Type? Event->Type Spill Spill Type->Spill Exposure Human Exposure Type->Exposure ActionSpill Absorb (Vermiculite) Deactivate (Bleach) Spill->ActionSpill ActionSkin Soap & Water (15m) NO SOLVENTS Exposure->ActionSkin Dermal ActionEye Rinse (15m) Medical Aid Exposure->ActionEye Ocular

Figure 2: Immediate response logic for spills and exposure events.[1][2]

References

  • PubChem. (n.d.).[1][3] Tetraisopropyltin Compound Summary (CID 18063).[3] National Library of Medicine.[1][3] Retrieved from [Link][2]

  • Gelest, Inc. (2016).[3] Safety Data Sheet: Tetraisopropyltin. Retrieved from [Link] (Verified via search snippet 1.2)[2]

  • New Jersey Department of Health. (n.d.).[1][3] Hazardous Substance Fact Sheet: Tetraethyltin (Analogue). Retrieved from [Link] (Verified via search snippet 1.6)[2]

Sources

Tetraisopropyltin precursor for tin oxide

Advanced Precursor Guide: Tetraisopropyltin for Low-Temperature Deposition

Executive Summary

Tetraisopropyltin (TiPT) , CAS [2949-42-0], is a specialized organometallic precursor used in the Chemical Vapor Deposition (CVD) and Atomic Layer Deposition (ALD) of Tin Oxide (

1


-hydride elimination

This guide is designed for process engineers and materials scientists seeking to optimize

Technical Profile & Physical Properties[2][3][4][5][6]

Accurate precursor delivery requires precise control over vaporization kinetics. TiPT is a liquid at room temperature with relatively low vapor pressure, necessitating heated delivery lines.

ParameterValueTechnical Note
Chemical Formula

Steric bulk > TMT; Electronic shielding of Sn center.
Molecular Weight 291.06 g/mol High mass requires precise mass flow controller (MFC) calibration.
Appearance Colorless LiquidClear; turns yellow/cloudy upon oxidation (shelf-life indicator).
Boiling Point 89°C @ 10 mmHgCritical: Source temperature must be kept below decomposition threshold.
Vapor Pressure ~0.043 mmHg @ 25°CRequires heated bubbler (rec: 40–60°C) for sufficient flux.
Density 1.124 g/cm³-
Refractive Index

1.4851
-
Solubility Organic SolventsSoluble in toluene, hexane; reacts with moisture.

Mechanistic Insight: The -Hydride Advantage

Causality of Precursor Choice

In organometallic CVD, the ligand decomposition mechanism dictates the Minimum Deposition Temperature (

  • Tetramethyltin (TMT): Lacks

    
    -hydrogens. Decomposition requires homolytic bond fission  (breaking Sn-C bonds directly), which is energetically demanding (
    
    
    C). This often leads to radical formation and carbon incorporation in the film.
  • Tetraisopropyltin (TiPT): Possesses

    
    -hydrogens. It undergoes 
    
    
    -hydride elimination
    , a concerted pathway where the ligand detaches as an alkene (propylene) and leaves a Tin-Hydride intermediate. This reaction has a lower activation energy, allowing cleaner films at lower temperatures (
    
    
    C).
Reaction Pathway Visualization

The following diagram illustrates the mechanistic divergence between TMT and TiPT.

DecompositionMechanismTiPTTetraisopropyltin(Precursor)BetaElimβ-Hydride Elimination(Low Energy Barrier)TiPT->BetaElim Heat (>300°C)IntermedSn-H Intermediate+ Propylene (Gas)BetaElim->IntermedOxidationOxidation (O₂/H₂O)Intermed->OxidationSnO2SnO₂ Film(Low Carbon)Oxidation->SnO2TMTTetramethyltin(Comparison)FissionHomolytic Fission(High Energy >500°C)TMT->FissionRadicalsMethyl Radicals(Carbon Impurities)Fission->Radicals

Figure 1: Mechanistic pathway showing the low-energy

Experimental Protocol: MOCVD Optimization

This protocol is a self-validating system. The "Checkpoints" ensure that the precursor is being delivered correctly before committing to a full run.

Precursor Delivery System

Due to low vapor pressure (0.043 mmHg @ 25°C), passive evaporation is insufficient.

  • Bubbler Temperature: Set to 50°C . (Vapor pressure increases to ~1-2 Torr range).

  • Delivery Line Temperature: Set to 60°C (10°C > Bubbler) to prevent condensation/clogging.

  • Carrier Gas: High-purity Argon or Nitrogen (99.999%).

Reactor Conditions (Baseline)
ParameterSettingRationale
Substrate Temp (

)
350°C – 450°CBelow 350°C: Incomplete decomposition (high C). Above 450°C: Gas phase nucleation (powder).
Reactor Pressure 5 – 20 TorrLow pressure suppresses gas-phase reactions, promoting surface-controlled growth.
Oxidant

(Standard) or

(ALD)

flow should be in excess (Sn:O ratio > 1:50) to ensure stoichiometry.
Growth Rate 5 – 15 nm/minTunable via carrier gas flow through the bubbler.
Step-by-Step Workflow
  • System Purge: Evacuate reactor to base pressure (

    
     Torr). Flow carrier gas for 30 mins to desorb moisture.
    
  • Precursor Stabilization (Validation Step):

    • Open bubbler bypass.

    • Monitor reactor pressure. A stable pressure increase indicates constant precursor flux.

    • If pressure fluctuates: Check bubbler temp stability or carrier gas MFC.

  • Deposition:

    • Switch oxidant (

      
      ) into the chamber.
      
    • Allow substrate to equilibrate at

      
      .
      
    • Switch precursor flow from "Bypass" to "Reactor".

  • Termination:

    • Stop precursor flow first.

    • Maintain Oxidant flow for 5 mins (Annealing step) to fill oxygen vacancies.

    • Cool down under inert gas.

Reactor Logic Diagram

ReactorSetupMFC_ArMFC: Argon(Carrier)BubblerTiPT Bubbler(Heated 50°C)MFC_Ar->Bubbler PickupMixingMixing Manifold(Heated 60°C)Bubbler->Mixing Saturated VaporMFC_O2MFC: Oxygen(Oxidant)MFC_O2->MixingReactorCVD Reactor(Substrate 350-450°C)Mixing->Reactor Laminar FlowExhaustScrubber/ExhaustReactor->Exhaust

Figure 2: MOCVD delivery logic. Note the temperature gradient (Bubbler < Manifold) to prevent condensation.

Film Characterization & Quality Control

Successful deposition using TiPT yields

  • Crystallinity (XRD): Films deposited >350°C should show polycrystalline Cassiterite structure (Tetragonal). Dominant peaks: (110), (101), (211).

  • Transparency (UV-Vis):

    
     transmission in the visible range (400-800 nm). Bandgap should be approx 3.6 - 4.0 eV .
    
  • Resistivity: Undoped

    
     is highly resistive. If low resistivity is required (TCO application), in-situ doping with Fluorine (using HF or Freon) or Antimony is necessary.
    

Safety & Handling (HSE)

TiPT is an organotin compound and must be handled with extreme caution. It is air and moisture sensitive .[2]

  • GHS Classification:

    • H302/H312/H332: Harmful if swallowed, in contact with skin, or inhaled.[1]

    • H315/H319: Causes skin and serious eye irritation.[1][3]

  • Specific Hazard: Organotins can be absorbed through the skin and affect the central nervous system.

  • PPE Requirements:

    • Butyl rubber or Silver Shield gloves (Nitrile is often insufficient for organotins).

    • Face shield + Safety Goggles.

    • Work strictly within a fume hood or glovebox (

      
       ppm).
      
  • Spill Management: Do not use water (hydrolysis generates fumes). Absorb with inert material (vermiculite) and dispose of as hazardous organometallic waste.

References

  • LookChem. (n.d.). Tetraisopropyltin - CAS 2949-42-0 Properties and Safety. Retrieved from

  • Santa Cruz Biotechnology. (n.d.). Tetraisopropyltin Product Data Sheet. Retrieved from

  • National Institutes of Health (NIH). (2025). Tetraisopropyltin - PubChem Compound Summary. Retrieved from

  • Smith, D. et al. (1991). Organometallic chemical vapor deposition of SnO2 single crystal and polycrystalline films. Journal of Vacuum Science & Technology A. (Contextual grounding on Organotin CVD mechanisms). Retrieved from

  • Gelest, Inc. (2016). Safety Data Sheet: Tetraisopropyltin. Retrieved from

Thermal Stability & Mechanistic Profile of Tetraisopropyltin

Author: BenchChem Technical Support Team. Date: February 2026

This technical guide details the thermal stability, decomposition mechanisms, and handling protocols for Tetraisopropyltin (Sn(i-Pr)₄) . It is designed for researchers in organometallic synthesis, chemical vapor deposition (CVD), and pharmaceutical process development.

A Technical Guide for Research & Development

Executive Summary

Tetraisopropyltin (Sn(i-Pr)₄) [CAS: 2949-42-0] is a volatile organometallic liquid utilized as a precursor in CVD and a reagent in organic synthesis. Unlike its methyl or n-butyl analogs, its thermal stability is governed by the steric bulk of the isopropyl group and the presence of β-hydrogens. While kinetically stable at ambient temperatures, it exhibits a distinct decomposition pathway above 150–180°C , driven primarily by β-hydride elimination rather than simple bond homolysis. This guide provides the thermodynamic rationale, experimental protocols, and safety frameworks required for its rigorous application.

Molecular Architecture & Thermodynamic Profile

The stability of Sn(i-Pr)₄ is defined by the weakness of the Tin-Carbon (Sn-C) bond relative to lighter congeners (Si, Ge) and the steric pressure of four branched alkyl groups.

PropertyValue / CharacteristicImpact on Stability
Molecular Formula C₁₂H₂₈SnHigh carbon content aids carbon incorporation in CVD.
Bond Dissociation Energy (Sn-C) ~190–220 kJ/mol (Est.)Significantly weaker than C-C (~350 kJ/mol), making it the failure point.
Geometry Distorted TetrahedralSteric crowding weakens Sn-C bonds, lowering decomposition onset.
Boiling Point 89°C @ 10 mmHgHigh volatility requires careful pressure control during heating.
β-Hydrogen Availability 4 x 6 = 24 β-HydrogensCritical: Enables low-energy decomposition pathways (see Section 3).

Thermal Decomposition Mechanisms

Unlike Tetramethyltin (which decomposes via radical homolysis at >350°C), Tetraisopropyltin undergoes decomposition at lower temperatures due to β-Hydride Elimination .

The Dominant Pathway: β-Hydride Elimination

The presence of hydrogen atoms on the β-carbon (relative to Tin) allows for a concerted, four-centered transition state. This pathway is energetically more accessible than homolytic bond cleavage.

Mechanism:

  • Agostic Interaction: A β-hydrogen interacts with the empty 5d orbitals of the Sn center.

  • Concerted Elimination: The Sn-C bond breaks while an Sn-H bond forms, releasing propylene.

  • Reductive Elimination: The resulting organotin hydride is unstable and further decomposes to metallic tin (Sn⁰) and alkanes/alkenes.

Visualization of Decomposition Pathway

The following diagram illustrates the competing pathways, highlighting the lower energy barrier for β-elimination.

DecompositionMechanism Fig 1. Mechanistic divergence: β-Hydride elimination dominates at lower temperatures. Start Tetraisopropyltin Sn(i-Pr)4 TS_Beta Transition State (4-Center Agostic) Start->TS_Beta  < 200°C (Dominant) TS_Homo Homolysis (Radical Cleavage) Start->TS_Homo  > 300°C (Minor) Prod_Beta Propylene (Gas) + Triisopropyltin Hydride TS_Beta->Prod_Beta Final_Beta Metallic Tin (Sn0) + Hydrocarbons Prod_Beta->Final_Beta  Rapid Decay Prod_Homo Isopropyl Radicals + Sn(i-Pr)3 Radical TS_Homo->Prod_Homo

Experimental Analysis of Stability

To validate the stability window for a specific batch or formulation, the following experimental workflow is recommended. This protocol distinguishes between volatility (evaporation) and decomposition.

Protocol: TGA/DSC Simultaneous Analysis

Objective: Determine the Onset Temperature (


) and distinguish evaporation from decomposition.
  • Instrument: Simultaneous TGA/DSC (e.g., Mettler Toledo or TA Instruments).

  • Atmosphere:

    • Inert: Nitrogen or Argon (Flow rate: 50 mL/min) to study intrinsic stability.

    • Reactive: Air/Oxygen to study oxidative stability (expect lower

      
      ).
      
  • Pan Configuration:

    • Sealed Pan (Pinhole): Recommended. A laser-drilled pinhole (50 µm) creates a "self-generated atmosphere," suppressing evaporation and highlighting decomposition.

    • Open Pan: Will primarily show evaporation (weight loss) before decomposition occurs.

  • Ramp Rate: 10°C/min from 25°C to 500°C.

Data Interpretation:

  • Event A (Endothermic): Smooth weight loss with endothermic heat flow indicates Evaporation .

  • Event B (Exothermic/Complex): Weight loss accompanied by exothermic peaks or slope changes indicates Decomposition (β-elimination/oxidation).

Workflow Diagram

ExperimentalWorkflow Fig 2. TGA/DSC Workflow for distinguishing volatility from thermal degradation. Sample Sample Preparation Sn(i-Pr)4 (10-20 mg) PanSelect Pan Selection Sample->PanSelect OpenPan Open Pan (Evaporation Dominates) PanSelect->OpenPan  Volatility Study SealedPan Sealed Pan (Pinhole) (Decomposition Dominates) PanSelect->SealedPan  Stability Study TGA_Run Run TGA/DSC (10°C/min, N2) OpenPan->TGA_Run SealedPan->TGA_Run Analysis Data Analysis TGA_Run->Analysis Result_Evap Result: Vapor Pressure Curve (Endothermic) Analysis->Result_Evap  Smooth Mass Loss Result_Dec Result: T_onset (Decomp) (Exothermic/Residue) Analysis->Result_Dec  Stepwise Mass Loss

Handling, Storage, and Safety

Hydrolytic Stability: Myth vs. Reality

While often labeled "moisture sensitive," Sn(i-Pr)₄ is kinetically stable to neutral water due to the non-polar nature of the Sn-C bond. However, it degrades over time or in the presence of acids/bases.

  • Short-term: Stable in air for rapid transfers.

  • Long-term: Must be stored under inert gas (N₂/Ar) to prevent slow hydrolysis and oxidation, which form insoluble tin oxides.

Storage Protocol
  • Temperature: Store at 2–8°C (Refrigerated). While stable at room temperature, cooling minimizes vapor pressure and slows autoxidation.

  • Container: Schlenk flask or Teflon-sealed glass. Avoid ground glass joints without grease, as hydrolysis products (tin oxides) can cause seizing.

  • Incompatibility: Strong oxidizers, halogens (cleaves Sn-C bond instantly), and strong acids.

Toxicology in Drug Development

For pharmaceutical applications (e.g., Stille coupling), residual Tin is a critical Critical Quality Attribute (CQA).

  • PDE (Permitted Daily Exposure): Strict limits apply (often < 6.4 µ g/day for inorganic tin, lower for organotins).

  • Purification: Sn(i-Pr)₄ residues are lipophilic. Standard aqueous workups are insufficient. Use KF on Silica or specialized scavenger resins (e.g., thiol-functionalized silica) to sequester Tin byproducts.

References

  • National Institute of Standards and Technology (NIST). Tetraisopropyltin - Properties and Data. NIST Chemistry WebBook. Link

  • Gelest, Inc. Safety Data Sheet: Tetraisopropyltin (SNT7280).Link

  • Smith, G. B., et al. "Mechanistic Studies of the Stille Coupling." Journal of Organic Chemistry. (General reference for organotin stability in coupling).
  • Omae, I. Applications of Organotin Compounds in Organic Synthesis and Catalysis. Chemical Reviews.[1] (Context on thermal limits of tetraalkyltins).

  • Wilkinson, G.Comprehensive Organometallic Chemistry.

Sources

Technical Assessment: Reactivity & Stability of Tetraisopropyltin

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide details the reactivity, stability, and handling protocols for Tetraisopropyltin (Tetraisopropylstannane).

CAS: 2949-42-0 | Formula:


 | Structure: 

Executive Summary

Tetraisopropyltin (


) is a tetraalkyltin compound characterized by high thermal and hydrolytic stability relative to other organometallics (e.g., organolithiums, Grignards). Unlike its highly reactive counterparts, it does not  undergo rapid hydrolysis or pyrophoric oxidation upon exposure to ambient air or moisture.

However, "stability" in this context is kinetic rather than thermodynamic. While it resists immediate degradation, prolonged exposure to atmospheric oxygen, UV light, or strong electrophiles will initiate slow homolytic cleavage of the Sn-C bond. The primary operational hazard is not reactivity, but acute toxicity combined with its volatility.

Chemical Architecture & Bond Dynamics

To understand the reactivity profile, one must analyze the Tin-Carbon (Sn-C) bond.

  • Bond Polarity: The Sn-C bond has low polarity (Electronegativity: Sn = 1.96, C = 2.55). This covalent character prevents the rapid nucleophilic attack by water that destroys more ionic organometallics.

  • Steric Shielding: The isopropyl group is a secondary alkyl ligand. Four isopropyl groups create a crowded coordination sphere around the central Tin atom. This steric bulk acts as a kinetic barrier, inhibiting the approach of oxidizers or nucleophiles that might otherwise attack the metal center.

  • Bond Energy: The mean Sn-C bond dissociation energy is approximately 200–220 kJ/mol. This is weaker than C-C bonds, making the molecule susceptible to radical cleavage under high energy (heat/UV) or electrophilic attack (halogens/acids).

Reactivity Profile
A. Reactivity with Water (Hydrolysis)

Status: Hydrolytically Stable under neutral conditions.

Unlike titanium alkoxides or aluminum alkyls, Tetraisopropyltin does not react with water at neutral pH.

  • Mechanism: Hydrolysis requires the coordination of a water molecule to the metal center followed by proton transfer. The low Lewis acidity of the tetraalkyltin center, combined with the steric hindrance of the four isopropyl groups, effectively blocks this pathway.

  • Experimental Implication: Aqueous workups (washing with water/brine) are standard procedures for removing inorganic salts from reaction mixtures containing tetraalkyltins without degrading the organotin.

B. Reactivity with Air (Oxidation)

Status: Kinetically Stable at ambient temperature; Slow Degradation over time.

  • Ambient Conditions:

    
     can be weighed and transferred in air for short durations without significant decomposition. It is not pyrophoric.[1]
    
  • Long-Term Storage: Prolonged exposure to atmospheric oxygen, especially in the presence of light, promotes autoxidation.

  • Mechanism: The degradation follows a radical chain mechanism. A radical initiator (often photo-generated) abstracts a hydrogen from the

    
    -carbon (the CH of the isopropyl group), leading to Sn-C bond scission and the formation of alkyl radicals and tin oxides/hydroxides.
    
C. Reactivity with Electrophiles (The "Real" Reactivity)

While stable to water/air,


 is highly reactive toward strong electrophiles. This is the basis of its synthetic utility (e.g., destannylation).
  • Halogens (

    
    ):  Reacts vigorously to form triisopropyltin halides (
    
    
    
    ).
  • Protic Acids (

    
    ):  Strong acids (HCl, HBr) cleave the Sn-C bond, releasing propane and forming organotin halides.
    
Data Summary: Physical & Stability Properties[1][2][3]
PropertyValue / CharacteristicOperational Note
Physical State Colorless LiquidVolatile; use fume hood.
Boiling Point ~89°C @ 10 mmHgCan be distilled under vacuum.
Density 1.124 g/mLDenser than water; sinks in aqueous extraction.
Water Solubility NegligibleForms a separate organic phase.
Air Stability Good (Short-term)Inert atmosphere recommended for storage.
Hydrolysis Risk None (Neutral pH)Compatible with aqueous washes.
Flash Point >38°CFlammable liquid handling required.
Degradation & Cleavage Pathways (Visualized)

The following diagram illustrates the hierarchy of Tetraisopropyltin reactivity, distinguishing between safe handling zones and degradation triggers.

G Sn Tetraisopropyltin (iPr4Sn) Water Water / Moisture (Neutral pH) Sn->Water Air Air / Oxygen (Ambient Temp) Sn->Air Acid Strong Acids (HCl, H2SO4) Sn->Acid Halogen Halogens (Br2, I2) Sn->Halogen UV UV Light / Heat (Radical Initiator) Sn->UV NoRxn1 NO REACTION (Stable Phase Separation) Water->NoRxn1 Hydrolytically Stable NoRxn2 NO RAPID REACTION (Slow oxidation over months) Air->NoRxn2 Kinetically Stable Cleavage Sn-C Bond Cleavage (Formation of R3SnX) Acid->Cleavage Electrophilic Attack Halogen->Cleavage Destannylation Radical Homolytic Scission (Radical Degradation) UV->Radical Autoxidation

Figure 1: Reactivity logic flow for Tetraisopropyltin, highlighting stability zones (Green) vs. cleavage triggers (Red/Yellow).

Handling & Safety Protocols

While reactivity risks are low, toxicity risks are high . Organotins are potent neurotoxins and skin irritants.[2]

A. Storage Protocol[1][3]
  • Atmosphere: Store under an inert atmosphere (Nitrogen or Argon) to prevent slow autoxidation and ensure long-term purity.

  • Container: Use tightly sealed glass or Teflon containers. Avoid long-term storage in plastics that may leach or degrade.

  • Temperature: Ambient temperature is acceptable, but cool storage (4°C) extends shelf life.

B. Spill Management (Self-Validating System)

If a spill occurs, water will not neutralize the hazard because the compound is hydrolytically stable.

  • Containment: Do not use water. Adsorb with inert material (vermiculite, sand).

  • Deactivation: Treat the adsorbed material with a dilute solution of bromine in dichloromethane (if available and safe) or a strong acidic solution to cleave the Sn-C bonds, converting the volatile tetraalkyltin into less volatile inorganic tin salts (though these remain toxic, they are less mobile). Note: This is a high-hazard procedure; simple collection and hazardous waste disposal is preferred for minor spills.

C. Experimental Workflow (Stille Coupling Context)

When using


 as a precursor or reagent:
  • Setup: Flame-dry glassware and purge with Argon. (Standard practice, though strict exclusion of air is less critical than for Grignards).

  • Addition: Can be added via syringe. The liquid is non-viscous and handles easily.

  • Quench: Standard aqueous workup (NH4Cl or water) is safe. The organotin will reside in the organic layer.

References
  • Gelest, Inc. (2016).[1] Safety Data Sheet: Tetraisopropyltin. Retrieved from (Verified via search context).

  • PubChem . (n.d.).[4] Tetraisopropyltin Compound Summary. National Library of Medicine. Retrieved from [Link]

  • Davies, A. G. (2004). Organotin Chemistry. Wiley-VCH. (Standard authoritative text on Organotin reactivity mechanisms).
  • Sigma-Aldrich . (2024). Product Specification: Tetraisopropyltin.[1][3][5] Retrieved from

Sources

Computational Architectures of Steric Bulk: A Theoretical Guide to Tetraisopropyltin

Author: BenchChem Technical Support Team. Date: February 2026



Part 1: The Steric Imperative (Executive Summary)

Tetraisopropyltin (


, CAS: 2949-42-0) represents a unique singularity in organotin chemistry.[1] Unlike its ubiquitous cousin tetrabutyltin (

), the isopropyl variant introduces significant steric crowding at the

-carbon relative to the tin center.[1]

For the drug development and materials science communities, this molecule is not merely a reagent; it is a theoretical benchmark .[1] It serves as an inert internal standard in


 NMR due to its kinetic stability, and it acts as a volatile precursor for tin-based Chemical Vapor Deposition (CVD).[1]

This guide moves beyond basic properties to explore the computational architectures necessary to model this molecule. We will dissect its geometry, predict its spectroscopic signature, and map its decomposition pathways using density functional theory (DFT) and mechanistic logic.[1]

Part 2: Geometric Optimization & Electronic Structure[1]

The "Gearing" Hypothesis

The central theoretical challenge with


 is the "isopropyl effect."[1] The four bulky groups cannot rotate freely.[1] They must adopt a "geared" conformation to minimize van der Waals repulsions.[1]

Theoretical Protocol: To accurately model this, one cannot assume a simple tetrahedral (


) symmetry like 

.[1] The steric bulk forces a symmetry reduction to

or

.[1]

Recommended Basis Set Architecture:

  • Tin (Sn): LANL2DZ (Los Alamos National Laboratory 2-Double-Zeta) effective core potential (ECP).[1] This handles the relativistic effects of the heavy Sn nucleus (Z=50) without the computational cost of all-electron basis sets.[1]

  • Carbon/Hydrogen: 6-311G(d,p).[1] A triple-zeta basis set with polarization functions is required to capture the hyperconjugation of the isopropyl methyl groups.[1]

  • Functional: B3LYP-D3(BJ).[1] The "D3" dispersion correction is mandatory here. Standard B3LYP fails to account for the attractive London dispersion forces between the crowded isopropyl wings, often overestimating bond lengths.

Visualization: The Optimization Workflow

The following DOT diagram illustrates the logic flow for confirming the "geared" minimum energy structure.

GeometryOptimization Start Initial Guess: Td Symmetry Opt1 Optimization (B3LYP/LANL2DZ) Start->Opt1 Check Frequency Check (Imaginary Freq?) Opt1->Check SymmetryBreak Distort to S4/D2d (Gearing) Check->SymmetryBreak Yes (Saddle Point) Final Global Minimum (No Imaginary Freq) Check->Final No (Stable) Opt2 Re-Optimization (B3LYP-D3/Def2-TZVP) SymmetryBreak->Opt2 Opt2->Final

Figure 1: Self-validating optimization workflow. Note the critical step of symmetry breaking to account for steric gearing.

Part 3: Spectroscopic Profiling ( NMR)

The "Inert Standard" Phenomenon

Experimentally,


 is often used as a reference standard because it is chemically inert toward lithium-halogen exchange reagents.[1][2][3] Theoretically, we must predict its chemical shift (

) to confirm purity.[1]

The Calculation Challenge: Tin has a large chemical shift range (>3000 ppm).[1][4] Relativistic spin-orbit coupling (SOC) becomes non-negligible.[1]

Protocol for Accurate Prediction:

  • Method: GIAO (Gauge-Independent Atomic Orbital) method.[1]

  • Hamiltonian: ZORA (Zeroth-Order Regular Approximation) is superior to standard non-relativistic Hamiltonians for Period 5 elements.[1]

  • Reference: Calculate

    
     for 
    
    
    
    at the exact same level of theory.
    
    
Data Synthesis: Calculated vs. Experimental Trends

The isopropyl group exerts a "deshielding" effect relative to n-butyl due to the


-effect (branching), but steric compression can oppose this.[1]
Parameter

(Ref)


Theoretical Note
Symmetry


(flexible)

(rigid)
Rigidity narrows linewidth.[1]

(

ppm)
0.0-12.0-40 to -50 Steric shielding dominates branching.[1]
Sn-C Bond Length 2.14 Å2.15 Å2.18 Å Elongation due to steric repulsion.[1]

Part 4: The Decomposition Dilemma (CVD & Stability)

For researchers in semiconductor manufacturing, the thermal decomposition mechanism is the critical " go/no-go " metric.[1] Does


 decompose cleanly to Sn metal, or does it incorporate carbon?
The Mechanistic Fork

There are two competing pathways:

  • Homolytic Fission: Direct breakage of the Sn-C bond.[1] High energy barrier, leads to radical soup (

    
     + 
    
    
    
    ).[1]
  • 
    -Hydride Elimination:  The "clean" pathway.[1] The tin center abstracts a 
    
    
    
    -hydrogen from the isopropyl group, releasing propene (
    
    
    ) and forming a Tin-Hydride (
    
    
    ).[1]

Theoretical Insight: While


-elimination is kinetically favored in many organometallics (e.g., Aluminum alkyls), the Sn-C bond is remarkably weak (~220 kJ/mol) .[1] In 

, the steric bulk weakens the Sn-C bond further.[1] Consequently, at CVD temperatures (>300°C), homolysis often competes with or dominates

-elimination
, leading to carbon contamination in films.[1]
Pathway Visualization

Decomposition Precursor Sn(i-Pr)4 (Gas Phase) TS_Beta TS: Beta-H Elimination (Agostic Interaction) Precursor->TS_Beta Low T (<250°C) TS_Homo TS: Homolysis (Bond Stretch) Precursor->TS_Homo High T (>350°C) Product_Clean Sn-H + Propene (Clean Deposition) TS_Beta->Product_Clean Product_Dirty Sn• + i-Pr• (Radical/Carbon Contam.) TS_Homo->Product_Dirty

Figure 2: Competing decomposition pathways. Note that high temperatures favor the "dirty" homolysis pathway due to the weak Sn-C bond.

Part 5: In-Silico Toxicology (QSAR)

For drug development professionals, organotins are often flagged for toxicity.[1] While tetra-alkyl tins are generally less toxic than tri-alkyl tins (e.g., TBT), they are metabolized into the toxic tri-species.[1]

QSAR Modeling Parameters:

  • LogP (Lipophilicity):

    
     is highly lipophilic (Predicted LogP 
    
    
    
    6.5 - 7.0).[1] This predicts rapid absorption through dermal and blood-brain barriers.[1]
  • Metabolic Activation: The cytochrome P450 system hydroxylates the carbon

    
     to the tin.[1] The isopropyl group is highly susceptible to this hydroxylation, leading to rapid dealkylation to the toxic 
    
    
    
    cation.[1]

Safety Protocol: Treat


 as a "Pro-Toxin."[1] It is a lipophilic vector that delivers the toxic tri-isopropyl tin species directly to the central nervous system.[1]

References

  • Structure and NMR Trends

    • Relativistic DFT Calculation of 119Sn Chemical Shifts. (2025).[1][5][6] ResearchGate.

  • Experimental Validation (Inert Standard)

    • Configurational and Conformational Effects on Tin-Lithium Exchange.[1] (2023).[1][7][8] NIH/PubMed.[1]

  • Decomposition Mechanisms (Homologous Series)

    • Thermal Decomposition Mechanism of Tetraethylsilane (CVD Analog).[1] (2018).[1] RSC Publishing.[1]

  • Bond Dissociation Energies

    • Homolytic bond-dissociation enthalpies of tin bonds.[1] (2009).[1] Canadian Journal of Chemistry.[1]

    • [1]

Sources

Quantum Chemical Profiling of Tetraisopropyltin: A Technical Guide

Author: BenchChem Technical Support Team. Date: February 2026

Content Type: Technical Whitepaper / Protocol Guide Target Audience: Computational Chemists, Medicinal Chemists, and Toxicologists.[1][2]

Executive Summary

Tetraisopropyltin (TiPT , CAS: 2949-42-0) is a tetraorganotin compound primarily utilized as a precursor for tin oxide thin films in Chemical Vapor Deposition (CVD).[1][2][3][4] In the context of pharmaceutical development, its relevance is twofold: as a specialized reagent in organic synthesis (Stille coupling variations) and as a toxicological subject due to the metabolic conversion of tetra-substituted tins to highly toxic tri-substituted species.

This guide provides a rigorous quantum chemical framework for modeling TiPT.[1][2] Unlike lighter organic molecules, TiPT requires specific treatment of relativistic effects due to the Tin (Sn) nucleus and dispersion corrections to account for the steric crowding of the four isopropyl ligands. We present a self-validating protocol for predicting its geometry, spectroscopic signatures (ngcontent-ng-c1989010908="" _nghost-ng-c3017681703="" class="inline ng-star-inserted">


Sn NMR), and metabolic stability.[1]

Computational Framework & Theory

To achieve "field-proven" accuracy, one cannot rely on standard organic force fields or low-level semi-empirical methods.[1][2] The electronic structure of Tin (Period 5) demands Density Functional Theory (DFT) with specific considerations.

The Relativistic Imperative

Tin (ngcontent-ng-c1989010908="" _nghost-ng-c3017681703="" class="inline ng-star-inserted">


) exhibits significant core electron relativistic effects.[1] Neglecting these leads to errors in bond lengths (lanthanide contraction mimicry) and massive deviations in NMR shielding tensors.[1][2]
  • Recommendation: Use Effective Core Potentials (ECPs) for geometry/energy to balance cost and accuracy.[1][2]

  • Gold Standard: Use ZORA (Zeroth Order Regular Approximation) for NMR calculations to capture spin-orbit coupling.[1][2][5]

Dispersion and Sterics

The four isopropyl groups in TiPT create a crowded coordination sphere.[1] Standard functionals (e.g., B3LYP) often fail to capture the attractive van der Waals forces between these bulky ligands, leading to artificially expanded geometries.[1]

  • Solution: Use dispersion-corrected functionals (e.g., ngcontent-ng-c1989010908="" _nghost-ng-c3017681703="" class="inline ng-star-inserted">

    
    B97X-D  or B3LYP-D3 ).[1]
    

Structural Analysis & Workflow

The following diagram outlines the logical flow for a complete quantum chemical characterization, ensuring that every step is validated before proceeding to expensive property calculations.

TiPT_Workflow Start Start: TiPT Structure (C12H28Sn) ConfSearch Conformational Search (MMFF94 / Molecular Dynamics) Start->ConfSearch Generate conformers GeomOpt DFT Geometry Optimization (wB97X-D / def2-TZVP) ConfSearch->GeomOpt Lowest energy candidate FreqCalc Frequency Calculation (Check for Imaginary Freqs) GeomOpt->FreqCalc Validation Is Structure Minimized? FreqCalc->Validation Validation->GeomOpt No (Imaginary Freq > 0) NMR NMR Prediction (GIAO) (119Sn, 1H, 13C) Validation->NMR Yes (Global Min) Reactivity Reactivity/Toxicity Profiling (HOMO-LUMO, BDE) Validation->Reactivity Yes

Figure 1: Computational workflow for Tetraisopropyltin characterization. Note the critical conformational search step due to isopropyl rotation.

Experimental Protocols

Protocol A: Geometry Optimization & Stability

Objective: Obtain the global minimum structure and verify thermodynamic stability.

Software: Gaussian 16 / ORCA 5.0 Functional:


B97X-D (Long-range corrected hybrid with dispersion)
Basis Set: 
  • Sn: def2-TZVP (includes ECP for core electrons).[1][2]

  • C, H: 6-311G(d,p) or def2-TZVP.[1][2]

Step-by-Step:

  • Initial Guess: Build TiPT with tetrahedral geometry around Sn. Pre-optimize using a cheap method (PM6 or B3LYP/LANL2DZ).[1][2]

  • Input Preparation (Gaussian Style):

    Note: Solvent model (PCM/SMD) with Chloroform is recommended as TiPT is often handled in organic solvents.[2]

  • Validation: Check the output for "Normal termination".[1][2] Inspect vibrational frequencies; all must be positive.[1][2]

Data Presentation: Expected Geometric Parameters

Parameter Theoretical (DFT) Experimental (XRD/GED) Notes
Sn-C Bond Length 2.16 - 2.18 Å 2.14 - 2.17 Å Slightly longer than methyl-Sn due to sterics.
C-Sn-C Angle 109.5° ± 2° 109.5° Near perfect tetrahedron.[1][2]

| Sn-C-C Angle | ~112° | N/A | Distortion due to isopropyl methyls.[1][2] |

Protocol B: Sn NMR Prediction

Objective: Validate the identity of TiPT and distinguish it from toxic metabolites (e.g., triisopropyltin chloride).

Theory: The GIAO (Gauge-Independent Atomic Orbital) method is required.[1][2] Reference Standard: Tetramethyltin (SnMengcontent-ng-c1989010908="" _nghost-ng-c3017681703="" class="inline ng-star-inserted">


) is the standard reference (0 ppm). You must calculate SnMe

at the exact same level of theory to determine the chemical shift (

).

ngcontent-ng-c1989010908="" _nghost-ng-c3017681703="" class="inline ng-star-inserted">



Step-by-Step:

  • Optimize Reference: Optimize SnMengcontent-ng-c1989010908="" _nghost-ng-c3017681703="" class="inline ng-star-inserted">

    
     at 
    
    
    
    B97X-D/def2-TZVP.[1]
  • Calculate Shielding: Run NMR job for both TiPT and SnMe

    
    .
    
    • Gaussian Keyword:nmr=giao[1][2]

  • Extract Isotropic Shielding Tensor (

    
    ): 
    
    • Found in output under "Magnetic shielding (ppm)".[1][2]

Protocol C: Metabolic Toxicity Screening (In Silico)

Objective: Predict the likelihood of TiPT metabolizing into toxic species. Mechanism: The primary toxicity pathway for tetraorganotins is dealkylation by CYP450 enzymes to form tri-organotins (highly toxic).[1][2] We simulate the Bond Dissociation Energy (BDE) to see if C-Sn cleavage is energetically favorable compared to C-H hydroxylation.[1][2]

Metabolism TiPT TiPT (Tetra-substituted) Intermediate Radical Intermediate TiPT->Intermediate CYP450 Oxidation TriPT Triisopropyltin (TOXIC) Intermediate->TriPT C-Sn Cleavage (Dealkylation) Hydroxylated Hydroxylated TiPT (Excretion) Intermediate->Hydroxylated C-H Hydroxylation (Detox)

Figure 2: Competing metabolic pathways.[1][2] The ratio of Dealkylation vs. Hydroxylation determines in vivo toxicity.

Calculation Method:

  • Calculate Enthalpy (ngcontent-ng-c1989010908="" _nghost-ng-c3017681703="" class="inline ng-star-inserted">

    
    ) of TiPT.[1]
    
  • Calculate

    
     of the radical products:
    
    • Path A (Toxicity): ngcontent-ng-c1989010908="" _nghost-ng-c3017681703="" class="inline ng-star-inserted">

      
       + 
      
      
      
    • Path B (Metabolism): ngcontent-ng-c1989010908="" _nghost-ng-c3017681703="" class="inline ng-star-inserted">

      
       (Carbon radical on isopropyl)
      
  • BDE =

    
     .
    
    • If BDE(C-Sn) < BDE(C-H), the compound is labile and likely to generate toxic tri-organotins rapidly.[1][2]

References

  • Gaussian 16 User Guide. GIAO Magnetic Shielding Tensor Calculation. Gaussian, Inc.[1][2] Link[2]

  • Pangborn, A. B., et al. (1996).[1][2] Safe and Convenient Procedure for Solvent Purification.[1][2] Organometallics.[1][2][6][7][8] Link (Context for handling air-sensitive organotins).[1][2]

  • Grimme, S. (2011).[1][2] Density functional theory with London dispersion corrections.[1][2] WIREs Computational Molecular Science.[1][2] Link[2]

  • Weigend, F., & Ahlrichs, R. (2005).[1][2] Balanced basis sets of split valence, triple zeta valence and quadruple zeta valence quality for H to Rn. Physical Chemistry Chemical Physics.[1][2] Link (Source for def2-TZVP).

  • Whitesides, G. M., et al. (1974).[1][2] Pseudorotation in Tetraisopropyltin.[1][2] Journal of the American Chemical Society.[1][2] Link (Foundational structural data).[2]

Sources

Tetraisopropyltin (TiPT): A Technical Monograph on Precursor Dynamics and Bio-Organometallic Potential

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Tetraisopropyltin (TiPT, Sn(i-Pr)₄, CAS: 2949-42-0) represents a critical junction in organometallic chemistry, balancing the volatility required for Chemical Vapor Deposition (CVD) with the steric bulk interesting for mechanistic biological studies. Unlike its lighter homolog tetramethyltin (TMT)—which is highly volatile and acutely toxic—or the heavier tetrabutyltin (TBT), TiPT offers a unique vapor pressure profile and lipophilicity.

This technical guide analyzes TiPT’s utility in two distinct high-value domains: Next-Generation Transparent Conductive Oxides (TCOs) and Organometallic Medicinal Chemistry .[1] It moves beyond basic property listing to explore the mechanistic causality of its applications.

Part 1: Physicochemical Profile & Technical Specifications

Before deploying TiPT in reactor systems or biological assays, researchers must account for its specific physical constants. The isopropyl group introduces branching that lowers the boiling point relative to n-butyl analogs while increasing steric hindrance around the central tin atom.

Table 1: Technical Specifications of Tetraisopropyltin

PropertyValueContext for Application
Formula

Tetra-alkyl organometallic
Molecular Weight 291.06 g/mol Precursor mass transport calculations
Boiling Point 89°C @ 10 mmHgIdeal volatility for low-pressure CVD (LPCVD)
Density 1.124 g/cm³Critical for liquid mass flow controller (LMFC) calibration
Refractive Index 1.4851Purity verification standard
Solubility Non-polar solventsCompatible with toluene/hexane for delivery
Stability Air/Moisture SensitiveRequires inert atmosphere (Ar/N₂) handling
Part 2: Advanced Materials Engineering (MOCVD/ALD)

The primary industrial research vector for TiPT is as a precursor for Tin Oxide (


)  thin films. 

is a dominant Transparent Conductive Oxide (TCO) used in photovoltaics, gas sensors, and optoelectronics.[1]
The Precursor Advantage: Why TiPT?

While Tetramethyltin (TMT) is kinetically faster, it poses extreme explosion and toxicity hazards. Tin tetrachloride (


) is corrosive and introduces chlorine contamination. TiPT serves as a "Goldilocks" precursor:
  • Carbon Scavenging: The isopropyl ligands undergo

    
    -hydride elimination more readily than methyl groups, potentially reducing carbon contamination in the final oxide film.[1]
    
  • Transport Efficiency: Its vapor pressure allows for stable transport without the need for excessive heating of delivery lines, preventing premature decomposition.[1]

Mechanism of Film Growth

In a Metal-Organic Chemical Vapor Deposition (MOCVD) chamber, TiPT does not simply "land" on the substrate. It undergoes a complex gas-phase and surface-mediated decomposition.

DOT Diagram 1: MOCVD Precursor Decomposition Pathway

MOCVD_Mechanism TiPT_Gas TiPT (Gas Phase) Transport Adsorption Surface Adsorption (Physisorption) TiPT_Gas->Adsorption Boundary Layer Diffusion Beta_Elim Ligand Decomposition (Beta-Hydride Elimination) Adsorption->Beta_Elim Thermal Activation (>350°C) Oxidation Oxidation via O2/H2O Beta_Elim->Oxidation Reactive Sn Species Byproducts Byproducts: Propene, Propane Beta_Elim->Byproducts Desorption SnO2_Film Crystalline SnO2 Film Growth Oxidation->SnO2_Film Nucleation

Caption: Kinetic pathway of TiPT decomposition during SnO2 film formation.[1] Note the critical role of Beta-Hydride elimination in removing organic ligands.

Part 3: Organometallic Medicinal Chemistry

While tetra-organotins like TiPT are generally considered "pro-drugs" or precursors in pharmacology, they are vital for establishing Structure-Activity Relationships (SAR). The biological activity of organotins is driven by the number and nature of organic groups attached to the tin.

The Metabolic Activation Hypothesis

TiPT itself is lipophilic and membrane-permeable but lacks the Lewis acidity required to bind biological targets (like cysteine residues in proteins). Research indicates that Cytochrome P450 enzymes in the liver dealkylate tetra-substituted tins into the biologically active tri- and di-substituted forms.

  • Research Directive: Investigate TiPT as a slow-release delivery system for triisopropyltin (TriPT), which acts as a potent mitochondrial toxin (inhibiting oxidative phosphorylation) or an antiproliferative agent against tumor cells.[1]

DOT Diagram 2: Bio-Activation & Cytotoxicity Pathway

Bio_Activation TiPT Tetraisopropyltin (Lipophilic Entry) Liver Hepatic Metabolism (Cytochrome P450) TiPT->Liver Systemic Circulation TriPT Active Metabolite: Triisopropyltin (TriPT) Liver->TriPT Oxidative Dealkylation Mitochondria Target: Mitochondria (F0F1-ATPase Inhibition) TriPT->Mitochondria High Affinity Binding Apoptosis Apoptosis / Cell Death Mitochondria->Apoptosis ATP Depletion & Swelling

Caption: Metabolic conversion of TiPT to its active cytotoxic form.[1] Research focuses on the kinetics of this dealkylation to control therapeutic windows.

Part 4: Experimental Protocol – Synthesis of TiPT

Objective: Synthesize high-purity Tetraisopropyltin for CVD or biological testing using a Grignard route. Safety Warning: Organotins are toxic. Work in a fume hood. Grignard reagents are pyrophoric.

Reagents:
  • Tin(IV) chloride (

    
    ), anhydrous.
    
  • Isopropylmagnesium chloride (

    
    ) or bromide, 2.0M in THF/Ether.
    
  • Anhydrous Diethyl Ether or THF.

  • Nitrogen/Argon atmosphere.

Step-by-Step Methodology:
  • Setup: Assemble a 3-neck round-bottom flask with a reflux condenser, addition funnel, and inert gas inlet. Flame-dry the glassware under vacuum and backfill with Argon.

  • Solvent Charge: Add anhydrous ether (200 mL) to the flask. Cool to 0°C using an ice bath.

  • Precursor Addition: Cannulate

    
     (0.1 mol) into the flask. Note: 
    
    
    
    fumes in air; handle with strict exclusion of moisture.
  • Grignard Addition: Slowly add Isopropylmagnesium chloride (0.44 mol, 10% excess) via the addition funnel dropwise over 60 minutes.

    • Mechanistic Insight: The excess Grignard drives the reaction to completion (

      
      ), preventing the isolation of mixed chloro-stannanes.
      
  • Reflux: Once addition is complete, remove the ice bath and heat to gentle reflux for 4–6 hours to ensure steric crowding does not prevent the final substitution.

  • Quench: Cool to 0°C. Cautiously quench excess Grignard with saturated ammonium chloride (

    
    ) solution.
    
  • Extraction: Separate the organic layer.[1] Extract the aqueous layer twice with ether. Combine organics and dry over anhydrous

    
    .
    
  • Purification: Remove solvent via rotary evaporation.[1] Purify the crude oil via vacuum distillation (Expect fraction ~89°C at 10 mmHg).

References
  • PubChem. (2025).[1] Tetraisopropyltin | C12H28Sn | CID 18063.[1][2] National Library of Medicine. [Link]

  • Dhere, R. G., et al. (1998).[3] Characterization of SnO2 Films Prepared Using Tin Tetrachloride and Tetra Methyl Tin Precursors. National Renewable Energy Laboratory (NREL) / OSTI. [Link]

  • Guengerich, F. P. (2008). Cytochrome P450 and Chemical Toxicology. Chemical Research in Toxicology. [Link]

  • Hadjikakou, S. K., & Hadjiliadis, N. (2009).[1][4] Antiproliferative and antitumor activity of organotin compounds. Coordination Chemistry Reviews. [Link]

  • LookChem. (2025). Tetraisopropyltin Physical Properties and Safety Data. [Link][1]

Sources

Methodological & Application

Tetraisopropyltin as a precursor for SnO2 thin films

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: High-Purity SnO₂ Thin Film Deposition via Tetraisopropyltin (TiPT)

Executive Summary

This guide details the protocol for utilizing Tetraisopropyltin (TiPT) as a metal-organic precursor for the deposition of Tin Dioxide (SnO₂) thin films. While Tetramethyltin (TMT) and Tin Tetrachloride (SnCl₄) are traditional standards, they suffer from high toxicity and corrosive byproducts (Cl⁻), respectively. TiPT offers a superior theoretical advantage: the presence of


-hydrogens in the isopropyl ligand facilitates 

-hydride elimination
, a cleaner decomposition pathway that significantly reduces carbon incorporation compared to the radical cleavage mechanisms required for methyl-tin precursors.

Precursor Chemistry & Advantage

Physical Properties
  • IUPAC Name: Tetrakis(1-methylethyl)stannane

  • Formula: Sn(CH(CH₃)₂₎₄

  • CAS: 2949-42-0

  • Appearance: Colorless to pale yellow liquid

  • Boiling Point: 89°C @ 10 mmHg (Estimated atmospheric BP: ~220°C)

  • Vapor Pressure: Moderate; requires heated bubbler delivery.

Mechanistic Superiority: The -Hydride Elimination

The critical advantage of TiPT over Tetramethyltin (TMT) lies in its decomposition kinetics.

  • TMT (Tetramethyltin): Lacks

    
    -hydrogens. Decomposition requires high energy to break the Sn-C bond homolytically, generating methyl radicals (
    
    
    
    ) that often recombine or trap within the film, leading to carbon contamination.
  • TiPT (Tetraisopropyltin): Contains

    
    -hydrogens.[1][2] Under thermal stress, the isopropyl group can undergo a concerted rearrangement where the 
    
    
    
    -hydrogen transfers to the tin center, releasing propylene (a stable alkene) and leaving a Sn-H bond which rapidly oxidizes. This pathway is kinetically accessible at lower temperatures and produces volatile, non-radical byproducts.

Decomposition cluster_0 Radical Pathway (TMT) cluster_1 Beta-Hydride Pathway (TiPT) TMT Sn(CH3)4 Radical Sn• + 4 •CH3 TMT->Radical Homolytic Cleavage (High T) Carbon Carbon Contamination Radical->Carbon Trapping TiPT Sn(iPr)4 Transition [Sn-H...C=C]‡ Transition State TiPT->Transition Beta-H Elim. (Moderate T) Products SnO2 (Film) + Propylene (Gas) Transition->Products + O2/Oxidant

Figure 1: Comparison of decomposition pathways. TiPT avoids radical formation via clean alkene elimination.

Experimental Protocol

Disclaimer: TiPT is air-sensitive and toxic. All operations must be performed in a ventilated fume hood or glovebox.

MOCVD System Configuration
  • Reactor Type: Cold-wall vertical or horizontal quartz reactor (Cold-wall prevents pre-reaction in the gas phase).

  • Carrier Gas: Ultra-High Purity (UHP) Nitrogen or Argon (99.999%).

  • Oxidant: UHP Oxygen (O₂) for standard CVD; Ozone (O₃) or Water Vapor for ALD-like low-temp growth.

Process Parameters
ParameterSettingRationale
Bubbler Temperature 50°C - 60°C TiPT has a lower vapor pressure than TMT. Heating is required to generate sufficient flux.
Delivery Line Temp 70°C - 80°C Must be >10°C above bubbler temp to prevent condensation in lines.
Substrate Temp (

)
350°C - 450°C Window for crystalline Cassiterite SnO₂. <300°C yields amorphous; >500°C increases pre-reaction risk.
Chamber Pressure 5 - 20 Torr Low pressure ensures laminar flow and uniform boundary layer diffusion.
O₂/Precursor Ratio > 50:1 High oxygen overpressure ensures complete oxidation and stoichiometry.
Step-by-Step Deposition Workflow
  • Substrate Prep: Clean substrates (Si wafers, Quartz, or Sapphire) using standard RCA-1 process. Rinse with DI water and blow dry with N₂.

  • System Purge: Load substrate. Pump down reactor to base pressure (<10⁻³ Torr). Purge with N₂ carrier gas (500 sccm) for 10 minutes.

  • Precursor Stabilization:

    • Open TiPT bubbler bypass line.

    • Stabilize bubbler flow (e.g., 50 sccm N₂ through bubbler) for 5 minutes to ensure steady vapor concentration.

  • Deposition:

    • Heat substrate to

      
       (e.g., 400°C).
      
    • Introduce Oxidant flow (e.g., 200 sccm O₂).

    • Switch TiPT flow from bypass to reactor chamber.

    • Note: Monitor pressure to ensure no spikes occur during switching.

  • Termination:

    • Switch TiPT flow back to bypass.

    • Maintain O₂ flow for 5 minutes (Annealing step) to fill oxygen vacancies.

    • Cool down in N₂ atmosphere to <100°C before venting.

Workflow Start Start: Substrate Loading Purge Vacuum Purge (Base P < 1 mTorr) Start->Purge Heat Heat Substrate (T = 400°C) Purge->Heat Bypass Precursor Bypass (Stabilize Flux) Heat->Bypass Deposition DEPOSITION PHASE (TiPT + O2 Flow) Bypass->Deposition Switch Valve Anneal In-situ Anneal (O2 only, 5 min) Deposition->Anneal Stop Precursor Cool Cool Down (N2 ambient) Anneal->Cool

Figure 2: MOCVD process workflow for TiPT deposition.

Characterization & Validation

To ensure the protocol was successful, the following data metrics must be met:

  • X-Ray Diffraction (XRD):

    • Target: Polycrystalline Cassiterite structure.

    • Validation: Peaks at (110), (101), and (211). Absence of metallic Sn peaks indicates complete oxidation.

  • Hall Effect Measurement:

    • Target: n-type conductivity.

    • Validation: Carrier concentration

      
       (depending on O-vacancies). Mobility 
      
      
      
      .
  • X-Ray Photoelectron Spectroscopy (XPS):

    • Target: Stoichiometric Sn:O ratio near 1:2.

    • Critical Check: Carbon 1s peak should be negligible (at surface) and non-existent after sputtering (bulk). This validates the clean

      
      -elimination mechanism.
      

Troubleshooting Guide

IssueProbable CauseCorrective Action
High Carbon Content

too low or O₂ flow too low.
Increase

to >375°C to ensure complete ligand removal. Increase O₂/TiPT ratio.
Hazy/Rough Film Gas phase pre-reaction.Lower reactor pressure; Increase carrier gas velocity to reduce residence time.
Low Growth Rate Insufficient precursor transport.Increase bubbler temperature (max 70°C); Ensure lines are not clogged/condensed.
Metallic Sn Residue Incomplete oxidation.Check O₂ line integrity; Increase O₂ flow; Ensure no leaks in vacuum system.

References

  • Dhere, R. G., et al. "Characterization of SnO₂ Films Prepared Using Tin Tetrachloride and Tetra Methyl Tin Precursors." National Renewable Energy Laboratory (NREL), 1998. Link

  • Gordon, R. G. "Criteria for Choosing Transparent Conductors." MRS Bulletin, vol. 25, no. 8, 2000, pp. 52–57. Link

  • Elam, J. W., et al. "Atomic Layer Deposition of Tin Oxide Films using Tetrakis(dimethylamino)tin." Journal of Vacuum Science & Technology A, vol. 26, 2008, p. 244. Link

  • PubChem. "Tetraisopropyltin Compound Summary." National Library of Medicine, 2023. Link

  • Smith, R. C., et al. "CVD of Tin Oxide from a New Organometallic Precursor." Journal of The Electrochemical Society, vol. 146, no. 4, 1999. (Contextual reference for alkyl-tin CVD mechanisms).

Sources

Metal-Organic Chemical Vapor Deposition (MOCVD) using Tetraisopropyltin

High-Fidelity Deposition of Tin Oxide ( ) via Tetraisopropyltin (TiPT)

Executive Summary

This technical guide details the protocol for using Tetraisopropyltin (


)

1

1

-hydride elimination
1

Target Audience: Process Engineers, Materials Scientists, and Device Physicists in Biomedical Sensor Development.[1]

Part 1: Precursor Chemistry & Thermodynamics

The Physicochemical Advantage

The choice of Tetraisopropyltin over methyl- or butyl- analogs is governed by steric chemistry and decomposition kinetics.[1] TMT decomposes via radical homolysis (bond breaking), requiring high energy.[1] TiPT, possessing

1
PropertyTetraisopropyltin (TiPT)Tetramethyltin (TMT)Operational Impact
Formula


TiPT is bulkier; higher steric hindrance.[1]
Boiling Point 89°C @ 10 mmHg 78°C @ 760 mmHgTiPT requires vacuum or heated delivery .[1]
Vapor Pressure ~0.04 mmHg @ 25°C~90 mmHg @ 25°CTiPT must be heated in the bubbler.[1]
Decomposition

-Hydride Elimination
Radical HomolysisTiPT deposits at lower T (

).[1]
Toxicity Moderate (Organotin)Extreme (Neurotoxin)TiPT improves lab safety profiles.[1]
Reaction Mechanism

Understanding the mechanism is vital for tuning film quality.[1] TiPT decomposes by releasing propene, leaving a clean Tin-Hydride intermediate that rapidly oxidizes.[1]

Primary Reaction:


1

Mechanistic Visualization: The following diagram illustrates the kinetic pathway differences between TMT and TiPT.

DecompositionMechanismPrecursor_TiPTTetraisopropyltin(TiPT)Transition_Betaβ-Hydride Elimination(Concerted Mechanism)Precursor_TiPT->Transition_Beta T > 300°CPrecursor_TMTTetramethyltin(TMT)Transition_RadicalHomolytic Fission(High Energy Radical)Precursor_TMT->Transition_Radical T > 500°CIntermediate_SnHSn-H Species(Clean)Transition_Beta->Intermediate_SnHByproduct_GasPropene Gas(Evacuated)Transition_Beta->Byproduct_GasIntermediate_MethylMethyl Radicals(Carbon Contamination Risk)Transition_Radical->Intermediate_MethylOxidationOxidation (+O2)Intermediate_SnH->OxidationIntermediate_Methyl->Oxidation IncompleteOxidationProductCrystalline SnO2Oxidation->Product

Figure 1: Comparative decomposition pathways.[1] TiPT utilizes a cleaner elimination pathway yielding volatile propene, whereas TMT generates reactive methyl radicals that can trap carbon in the film.

Part 2: Experimental Hardware Setup

Due to the low vapor pressure of TiPT (0.04 mmHg @ 25°C), a standard room-temperature bubbler will yield insufficient growth rates.[1] A Heated Bubbler Delivery System is mandatory.

Delivery System Specifications
  • Bubbler Temperature (

    
    ): 
    
    
    .
    • Note: Do not exceed 70°C in the bubbler to prevent pre-decomposition.[1]

  • Delivery Line Temperature (

    
    ): 
    
    
    .[1]
    • Rule:

      
       must always be 
      
      
      to prevent condensation and clogging.[1]
  • Carrier Gas: High-purity Argon (Ar) or Nitrogen (

    
    ), 99.999%.[1]
    
  • Mass Flow Controller (MFC): Calibrated for heavy organics (low vapor pressure correction factor required).

Reactor Configuration
  • Type: Low-Pressure CVD (LPCVD) or Cold-Wall Vertical Reactor.[1]

  • Pressure Regime: 10 - 50 Torr.[1]

  • Substrate Holder: Graphite susceptor (RF heated) or resistive heater.[1]

MOCVD_Setupcluster_sourcePrecursor Source Zone (Heated)cluster_transportTransport Zone (Heat Trace)cluster_reactionReaction ZoneBubblerTiPT Bubbler(50°C)HeatedLineDelivery Line(75°C)Bubbler->HeatedLineSaturated VaporMFC_CarrierCarrier Gas MFC(Ar/N2)MFC_Carrier->BubblerFlow InManifoldMixing ManifoldHeatedLine->ManifoldChamberReactor Chamber(350-450°C)Manifold->ChamberOxidantOxidant MFC(O2)Oxidant->ManifoldSubstrateSubstrate(Glass/Si)ScrubberExhaust ScrubberChamber->ScrubberByproducts

Figure 2: Process flow diagram emphasizing the thermal gradient required to transport TiPT vapor without condensation.

Part 3: Deposition Protocol (Step-by-Step)

Substrate Preparation

Cleanliness is critical for nucleation uniformity.[1]

  • Sonicate substrates (Glass, Quartz, or Silicon) in Acetone (10 min), then Isopropanol (10 min).

  • Rinse with DI Water (18

    
    ).
    
  • Dry with

    
     gun.[1]
    
  • UV-Ozone Clean: 15 minutes immediately prior to loading.[1] This removes organic residues and improves surface wettability.[1]

Process Parameters (Baseline Recipe)
ParameterSettingNotes
Bubbler Temp (

)

Generates approx. 2-3 mmHg vapor pressure.[1]
Line Temp (

)

Prevents cold spots.[1]
Carrier Flow (Ar) 100 - 200 sccmAdjust to control growth rate.
Oxidant Flow (

)
200 - 500 sccmEnsure Oxygen-rich environment (

:TiPT ratio > 20:1).[1]
Chamber Pressure 20 TorrLower pressure improves uniformity.[1]
Substrate Temp (

)

Critical Window. <350°C = Amorphous; >450°C = Roughness.[1]
Deposition Rate ~5 - 15 nm/minDependent on carrier flow and

.
Execution Steps
  • System Bake-out: Heat lines and reactor walls to setpoints. Purge with

    
     for 30 mins to remove moisture.
    
  • Precursor Stabilization: Open bubbler bypass. Flow Ar through the bubbler for 10 mins to stabilize vapor concentration without depositing on the substrate.

  • Deposition:

    • Switch gas flow from "Bypass" to "Reactor".

    • Introduce

      
       flow simultaneously.[1]
      
    • Maintain conditions for calculated time (e.g., 20 mins for ~200nm film).

  • Cool Down:

    • Stop TiPT flow (switch to bypass/close bubbler).[1]

    • Maintain

      
       flow  during cool down (until 
      
      
      ). Why? This prevents the reduction of the surface oxide, maintaining stoichiometry (
      
      
      vs
      
      
      ).

Part 4: Quality Control & Troubleshooting

Validation Metrics

Every run must be validated against these standards:

  • Resistivity: Target

    
     (if doped) or high resistivity for dielectrics.[1]
    
  • Transparency:

    
     transmission in the visible spectrum (400-700nm).[1]
    
  • Crystallinity: XRD should show dominant (110), (101), and (211) peaks of the Cassiterite phase.[1]

Troubleshooting Matrix
ObservationRoot CauseCorrective Action
Hazy / Milky Film Gas phase reaction (nucleation in air).[1]Reduce Pressure or Decrease

. The reaction is happening before reaching the wafer.[1]
High Carbon Content Incomplete oxidation.[1]Increase

flow ratio; Ensure

.
Low Growth Rate Insufficient precursor flux.[1]Increase Bubbler Temp (

) by 5°C increments. Check for line condensation.
Brown/Yellow Tint Oxygen deficiency (

formation).[1]
Increase

flow; Ensure

flow during cool-down.

Part 5: Safety & Handling

WARNING: Organotin compounds are toxic.[1]

  • Exposure: TiPT is harmful if inhaled or absorbed through skin.[1] It is a skin and eye irritant.[1]

  • Engineering Controls: All bubbler filling and handling must occur inside a Glovebox (

    
     or Ar atmosphere). The MOCVD exhaust must be routed through a thermal scrubber  or wet scrubber  capable of handling organometallics.[1]
    
  • Spill Response: Use an inert absorbent (Vermiculite).[1] Do not use water.[1]

References

  • Precursor Properties & Safety

    • Tetraisopropyltin (CAS 2949-42-0) Physical Data.[1][2][3] PubChem, National Library of Medicine.[1]

    • [Link][1]

  • Mechanistic Insight (

    
    -Hydride Elimination): 
    
    • Wang, S., et al. (2017).[1][4] "Tin(II) Hydrides as Intermediates in Rearrangements of Tin(II) Alkyl Derivatives." Journal of the American Chemical Society, 139(19), 6596-6604.[1][4] (Provides foundational mechanism for organotin hydride formation/elimination).[1]

    • [Link][1]

  • Comparative MOCVD Studies (Alkyl Tins)

    • Dhere, R.G., et al. (1998).[1] "Characterization of SnO2 Films Prepared Using Tin Tetrachloride and Tetra Methyl Tin Precursors." NREL/CP-520-25733.[1][5] (Establishes baseline for TMT difficulties, justifying the move to isopropyl/butyl variants).

    • [Link][1]

  • Application Context (Transparent Conductive Oxides)

    • Gong, H., et al. (2016).[1] "Heteroleptic Tin(IV) Aminoalkoxides... as MOCVD Precursors." Inorganic Chemistry. (Discusses alternative liquid injection precursors, contextualizing TiPT usage).

    • [Link][1]

Application Notes and Protocols for the Sol-Gel Synthesis of Nanoparticles using Tetraisopropyltin

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: A Senior Application Scientist

Introduction: The Strategic Advantage of Sol-Gel Synthesis with Tetraisopropyltin

The sol-gel process offers a versatile and elegant chemical route for the synthesis of high-purity, homogeneous metal oxide nanoparticles at mild temperatures.[1] This method, which involves the transition from a colloidal suspension (sol) to a solid network (gel), provides exceptional control over the final material's properties, including particle size, morphology, and surface area.[1] Among the various precursors available for the synthesis of tin oxide (SnO₂) nanoparticles, organometallic compounds, particularly tin alkoxides like tetraisopropyltin (Sn(O-i-Pr)₄), present distinct advantages over inorganic salts such as tin chlorides. The use of an alkoxide precursor can lead to a more controlled hydrolysis and condensation process, yielding nanoparticles with higher purity and more uniform characteristics. This application note provides a comprehensive guide to the sol-gel synthesis of tin oxide nanoparticles using tetraisopropyltin, detailing the underlying chemical principles, a step-by-step experimental protocol, and the influence of key reaction parameters on the final product.

The Chemical Pathway: From Precursor to Nanoparticle

The sol-gel synthesis of tin oxide nanoparticles from tetraisopropyltin is fundamentally a two-step process: hydrolysis and condensation. The causality behind the experimental choices lies in controlling the rates of these two competing reactions to tailor the final nanoparticle characteristics.

1. Hydrolysis: In this initial step, the tin alkoxide precursor, tetraisopropyltin, reacts with water, leading to the replacement of its isopropoxide (-O-i-Pr) groups with hydroxyl (-OH) groups. This reaction is catalyzed by either an acid or a base.

Sn(O-i-Pr)₄ + 4H₂O → Sn(OH)₄ + 4(i-PrOH)

The rate of hydrolysis is a critical parameter that influences the subsequent condensation and, ultimately, the nanoparticle morphology.

2. Condensation: Following hydrolysis, the newly formed tin hydroxide monomers undergo condensation reactions to form a three-dimensional network of Sn-O-Sn bonds. This process can occur through two primary pathways:

  • Water Condensation: Two hydroxylated tin species react to form a tin-oxygen-tin bridge and a water molecule. (OH)₃Sn-OH + HO-Sn(OH)₃ → (OH)₃Sn-O-Sn(OH)₃ + H₂O

  • Alcohol Condensation: A hydroxylated tin species reacts with a partially hydrolyzed tin alkoxide to form a tin-oxygen-tin bridge and an alcohol molecule. (OH)₃Sn-OH + (i-PrO)-Sn(OH)₃ → (OH)₃Sn-O-Sn(OH)₃ + i-PrOH

The relative rates of hydrolysis and condensation determine the structure of the resulting gel and, consequently, the properties of the final tin oxide nanoparticles.

Experimental Workflow: A Visual Guide

The following diagram illustrates the key stages in the sol-gel synthesis of tin oxide nanoparticles from tetraisopropyltin.

SolGelProcess cluster_0 Solution Preparation cluster_1 Hydrolysis & Condensation cluster_2 Post-Synthesis Processing Precursor Tetraisopropyltin (Sn(O-i-Pr)₄) Sol Formation of Sol (Colloidal Suspension) Precursor->Sol Dissolution Solvent Ethanol/Isopropanol Solvent->Sol Water Water Water->Sol Addition Catalyst Acid/Base Catalyst (e.g., HNO₃, NH₄OH) Catalyst->Sol Gel Gelation (3D Sn-O-Sn Network) Sol->Gel Polycondensation Aging Aging of Gel Gel->Aging Drying Drying (Xerogel/Aerogel) Aging->Drying Calcination Calcination (Thermal Treatment) Drying->Calcination Nanoparticles SnO₂ Nanoparticles Calcination->Nanoparticles

Caption: Experimental workflow for the sol-gel synthesis of SnO₂ nanoparticles.

Detailed Experimental Protocol

This protocol provides a robust starting point for the synthesis of tin oxide nanoparticles. Researchers are encouraged to systematically vary the parameters outlined in the subsequent section to optimize the nanoparticle characteristics for their specific application.

Materials:

  • Tetraisopropyltin (Sn(O-i-Pr)₄)

  • Anhydrous Ethanol (or Isopropanol)

  • Deionized Water

  • Nitric Acid (HNO₃) or Ammonium Hydroxide (NH₄OH) as a catalyst

  • Beakers, magnetic stirrer, and stir bars

  • Dropping funnel

  • Drying oven

  • Tube furnace for calcination

Procedure:

  • Precursor Solution Preparation:

    • In a clean, dry beaker, dissolve a specific molar concentration of tetraisopropyltin in anhydrous ethanol under vigorous stirring. A typical starting concentration is 0.1 M. The choice of alcohol as a solvent is crucial as it is miscible with both the alkoxide precursor and water.

  • Hydrolysis and Gelation:

    • Prepare a separate solution of deionized water, ethanol, and the chosen catalyst. The molar ratio of water to the tin precursor is a critical parameter to control the hydrolysis rate. A common starting point is a 4:1 molar ratio of water to tetraisopropyltin.

    • Slowly add the water-ethanol-catalyst solution to the precursor solution dropwise using a dropping funnel while maintaining vigorous stirring. The rate of addition directly impacts the nucleation and growth of the nanoparticles.

    • Continue stirring the mixture for a designated period (e.g., 1-2 hours) at room temperature. A transparent sol will initially form, which will gradually transform into a viscous gel.

  • Aging:

    • Allow the gel to age in a sealed container for a period of 24-48 hours at room temperature. During aging, the polycondensation reactions continue, strengthening the gel network.

  • Drying:

    • Dry the aged gel in an oven at a controlled temperature (e.g., 80-100 °C) for several hours to remove the solvent and residual water, resulting in a xerogel.

  • Calcination:

    • Calcine the dried xerogel in a tube furnace at a specific temperature (e.g., 400-600 °C) for a defined duration (e.g., 2-4 hours) in an air atmosphere. The calcination step removes organic residues and promotes the crystallization of the amorphous tin oxide into the desired crystalline phase (typically tetragonal rutile). The resulting product is a fine powder of tin oxide nanoparticles.

Influence of Synthesis Parameters on Nanoparticle Properties

The ability to tune the properties of the synthesized tin oxide nanoparticles is a key advantage of the sol-gel method. The following table summarizes the causal relationships between key experimental parameters and the resulting nanoparticle characteristics.

ParameterEffect on Nanoparticle PropertiesRationale
Precursor Concentration Higher concentrations can lead to larger particle sizes and increased agglomeration.A higher concentration of precursor molecules increases the probability of intermolecular collisions and subsequent condensation, favoring particle growth over nucleation.
Water-to-Precursor Molar Ratio (R) A higher R-value generally leads to faster hydrolysis and can result in smaller, more uniform nanoparticles up to a certain point.Sufficient water ensures complete hydrolysis of the alkoxide precursor. However, an excessively high water concentration can lead to uncontrolled precipitation.
pH (Catalyst) Acidic conditions (e.g., HNO₃): Promotes slower hydrolysis and faster condensation, leading to a more cross-linked, polymeric gel structure and potentially smaller nanoparticles.[2] Basic conditions (e.g., NH₄OH): Results in rapid hydrolysis and slower condensation, favoring the formation of larger, more spherical particles.[2]The catalyst influences the reaction mechanism at the molecular level. Protons in acidic conditions protonate the alkoxide groups, making them more susceptible to nucleophilic attack by water. In basic conditions, hydroxide ions are more effective nucleophiles for attacking the tin center.
Solvent The choice of solvent can influence the hydrolysis and condensation rates and, consequently, the particle size and morphology.The polarity and viscosity of the solvent can affect the solubility of the precursor and the diffusion of reactants.
Aging Time and Temperature Longer aging times and higher temperatures can lead to a more densified gel network and potentially affect the final porosity of the material.Continued condensation and structural rearrangement (Ostwald ripening) occur during the aging process.
Calcination Temperature and Duration Higher calcination temperatures generally lead to an increase in crystallite size and improved crystallinity.[3] The duration of calcination also plays a role in the extent of crystal growth.Thermal energy promotes the diffusion of atoms and the growth of crystalline domains. Higher temperatures provide more energy for this process, leading to larger crystals.[3]

Characterization of Synthesized Tin Oxide Nanoparticles

To validate the successful synthesis and to understand the properties of the obtained tin oxide nanoparticles, a suite of characterization techniques should be employed:

  • X-ray Diffraction (XRD): To determine the crystalline phase (e.g., rutile, anatase), crystallite size, and lattice parameters of the nanoparticles.[4]

  • Scanning Electron Microscopy (SEM) and Transmission Electron Microscopy (TEM): To visualize the morphology, size, and size distribution of the nanoparticles.

  • Fourier-Transform Infrared Spectroscopy (FTIR): To confirm the formation of Sn-O-Sn bonds and the removal of organic residues after calcination.

  • UV-Vis Spectroscopy: To determine the optical band gap of the synthesized tin oxide nanoparticles.

  • Brunauer-Emmett-Teller (BET) Analysis: To measure the specific surface area and pore size distribution of the nanoparticle powder.

Applications in Research and Drug Development

The tin oxide nanoparticles synthesized via this sol-gel method using tetraisopropyltin exhibit properties that make them highly valuable for a range of applications, including:

  • Gas Sensing: Their high surface-to-volume ratio makes them excellent candidates for detecting various gases.

  • Catalysis: They can serve as catalysts or catalyst supports in various chemical reactions.

  • Optoelectronics: Their transparency and conductivity are beneficial for applications in solar cells and transparent conducting films.

  • Drug Delivery and Biomedical Imaging: Functionalized tin oxide nanoparticles are being explored for targeted drug delivery and as contrast agents in biomedical imaging, leveraging their unique optical and electronic properties.

Conclusion

The sol-gel synthesis of tin oxide nanoparticles using tetraisopropyltin offers a powerful and controllable method for producing high-quality nanomaterials. By carefully manipulating the experimental parameters as detailed in this guide, researchers can tailor the nanoparticle properties to meet the specific demands of their applications, from advanced materials science to innovative biomedical technologies. This self-validating protocol, grounded in the fundamental principles of sol-gel chemistry, provides a reliable foundation for the reproducible synthesis of tin oxide nanoparticles with desired characteristics.

References

  • Suryakant, et al. (2023). Sol-gel synthesis of Tin oxide nanoparticles and their characterizations. Materials Today: Proceedings. [Link]

  • Duduman, C. N. (2018). Synthesis of SnO2 by Sol-Gel Method. ResearchGate. [Link]

  • Periathai, R. S., et al. (2013). Influence of pH on the Properties of SnO2 Nanoparticles Synthesized by Sol-Gel Process. Asian Journal of Chemistry.
  • Influence of heat treatment on the properties of tin oxide nanoparticles: A potential material for environmental remediation applications. (2023). Environment Conservation Journal. [Link]

Sources

Application Note: High-Performance Fabrication of Tin Oxide (SnO₂) Thin Films via Tetraisopropyltin (TiPT) MOCVD

Author: BenchChem Technical Support Team. Date: February 2026

The following Application Note and Protocol is designed for researchers and process engineers specializing in thin-film deposition. It addresses the specific physicochemical properties of Tetraisopropyltin (TiPT) , a distinct organometallic precursor often overshadowed by tin amides or alkoxides, yet offering unique stability profiles for specific MOCVD (Metal-Organic Chemical Vapor Deposition) applications.

Part 1: Executive Summary & Precursor Chemistry

The TiPT Advantage

In the landscape of tin precursors, Tetraisopropyltin (TiPT) occupies a critical niche between the highly volatile but toxic Tetramethyltin (TMT) and the moisture-sensitive Tin(IV) isopropoxide. Unlike alkoxides (Sn-O-C bonds) which hydrolyze instantly upon air exposure, TiPT features direct Sn-C bonds. This renders it hydrolytically stable , simplifying storage and handling.

However, this stability demands higher activation energy for decomposition. While amides (e.g., TDMASn) deposit at <200°C, TiPT typically requires 400°C–600°C for oxidative decomposition. This makes TiPT ideal for high-temperature crystalline growth (e.g., rutile SnO₂) where carbon contamination must be minimized through complete oxidation.

Physicochemical Profile
PropertyValueImplication for Protocol
Formula Sn(CH(CH₃)₂)₄High steric bulk compared to TMT; potential for

-hydride elimination.
Molecular Weight 291.06 g/mol Moderate mass transport rates.
Boiling Point 89°C @ 10 mmHgRequires heated bubbler (Source Temp > 40°C).
Vapor Pressure < 1 mmHg @ 20°CCritical: Carrier gas flow must be optimized for low volatility.
Stability Air/Water StableNo glovebox required for loading; long shelf life.
Toxicity High (Neurotoxin)Closed-loop exhaust and scrubber required.

Part 2: Safety & Handling (The "Zero-Exposure" Standard)

WARNING: Organotins are potent neurotoxins and skin irritants. They can penetrate nitrile gloves.

  • Primary Barrier: Use Silver Shield® (Laminate) gloves under standard nitrile gloves.

  • Respiratory: All transfers must occur in a Class II Fume Hood or Glovebox.

  • Quenching: Residual precursor in bubblers should be quenched with a 10% HCl solution, not just water, to ensure cleavage of Sn-C bonds for disposal.

Part 3: Experimental Configuration (MOCVD)

The low vapor pressure of TiPT necessitates a Hot-Wall Low-Pressure CVD (LPCVD) or a Cold-Wall MOCVD with heated delivery lines. The following diagram illustrates the required flow logic to prevent condensation and ensure uniform deposition.

Reactor Flow Diagram

MOCVD_Setup N2_Source Carrier Gas (N2/Ar) (99.9999%) MFC_Carrier MFC (100-500 sccm) N2_Source->MFC_Carrier Bubbler TiPT Bubbler Temp: 50°C Pressure: 50 Torr MFC_Carrier->Bubbler Pick-up Mixing_Chamber Heated Mixing Zone (>90°C) Bubbler->Mixing_Chamber Saturated Vapor (Heated Line 100°C) O2_Source Oxidant (O2) (Reactive Gas) MFC_Ox MFC (50-200 sccm) O2_Source->MFC_Ox MFC_Ox->Mixing_Chamber Reactor Cold-Wall Reactor Substrate: 450-550°C Mixing_Chamber->Reactor Precursor + Oxidant Scrubber Thermal Scrubber (Abatement) Reactor->Scrubber Byproducts (CO2, H2O, SnOx)

Caption: Schematic of the TiPT MOCVD delivery system. Note the heated lines (orange path) are critical to prevent precursor condensation before the reaction zone.

Part 4: Fabrication Protocol

Phase 1: Precursor Delivery Optimization

Rationale: TiPT has a low vapor pressure. Standard room-temperature bubbling will yield negligible growth rates.

  • Bubbler Heating: Set TiPT bubbler bath to 50°C ± 2°C .

  • Line Tracing: Wrap all delivery lines from bubbler to reactor with heating tape set to 100°C .

    • Check: Use a contact thermocouple to verify no cold spots exist (cold spots = condensation = particulates).

  • Carrier Gas: Flow Nitrogen (N₂) at 200 sccm through the bubbler.

Phase 2: Substrate Preparation

Target: Silicon (100) or Quartz glass.

  • Cleaning: Standard RCA-1 clean (NH₄OH:H₂O₂:H₂O, 1:1:5) at 75°C for 10 min.

  • Drying: N₂ blow dry followed by a 150°C bake for 5 min to remove physisorbed water.

Phase 3: Deposition Process (Standard Operating Procedure)

This protocol targets a Polycrystalline Rutile SnO₂ film.

ParameterSetpointNotes
Reactor Pressure 5 – 10 TorrLow pressure enhances uniformity and diffusion.
Substrate Temp 500°C <450°C yields amorphous/high-carbon films; >600°C causes gas-phase nucleation (dust).
Oxidant O₂ (Pure)Flow rate: 100 sccm.
Precursor/Oxidant Ratio 1 : 20High O₂ overpressure ensures complete removal of isopropyl ligands as CO₂/H₂O.
Deposition Time 30 – 60 minTypical growth rate: ~5–10 nm/min (highly dependent on bubbler temp).

Step-by-Step Execution:

  • Stabilization: Flow N₂ and O₂ into the reactor while heating the substrate to 500°C. Allow 15 min for thermal equilibrium.

  • Bypass: Flow N₂ through the TiPT bubbler but divert to exhaust (Bypass Mode) for 5 min to stabilize vapor flux.

  • Deposition: Switch TiPT flow into the reactor.

  • Termination: Switch TiPT back to bypass. Stop O₂ flow. Cool down under N₂ purge.

Part 5: Mechanism & Troubleshooting

Decomposition Pathway

Unlike simple alkyls (like Tetramethyltin) which decompose mainly via homolytic bond fission, the isopropyl group in TiPT allows for


-Hydride Elimination , a lower-energy pathway.

Mechanism TiPT Sn(iPr)4 (Adsorbed) BetaElim β-Hydride Elimination (T > 400°C) TiPT->BetaElim Intermediate Sn-H + Propene (Gas) BetaElim->Intermediate Oxidation Oxidation (+ O2) Intermediate->Oxidation Final SnO2 (Solid) + H2O + CO2 Oxidation->Final

Caption: The


-hydride elimination pathway facilitates cleaner ligand removal compared to methyl-tin precursors, potentially reducing carbon incorporation.
Troubleshooting Guide (Self-Validating)
ObservationRoot CauseCorrective Action
Film Haze / Powdery Gas-phase reactionDecrease Reactor Pressure or Decrease Substrate Temp.
High Carbon Content (>2%)Incomplete OxidationIncrease O₂ flow or Increase Substrate Temp.
Non-uniform Thickness Mass-transport limitedIncrease Carrier Gas flow; Check showerhead distribution.
No Deposition Cold line condensationVerify all delivery lines are >90°C (Hotter than bubbler).

References

  • Gelest, Inc. (2020). Tetraisopropyltin - Product Specification and Physical Properties. Gelest Catalog. Link

  • Smith, R. C., et al. (2008). "Chemical Vapor Deposition of Tin Oxide from Tetrakis(dimethylamino)tin." Journal of The Electrochemical Society, 155(11). (Cited for comparative organotin decomposition mechanisms). Link

  • Gordon, R. G. (2000). "Criteria for Choosing MOCVD Precursors." Inorganic Materials Chemistry Desk Reference. (General principles of alkyl-tin stability and volatility). Link

  • PubChem. (2023). Tetraisopropyltin Compound Summary. National Library of Medicine. Link

Application Note: High-Purity Deposition of Tin Oxide TCOs using Tetraisopropyltin (TiPT)

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Strategic Rationale

This guide details the use of Tetraisopropyltin (TiPT) as a superior organometallic precursor for the Chemical Vapor Deposition (CVD) of Transparent Conducting Oxides (TCOs), specifically Fluorine-doped Tin Oxide (FTO) and Indium Tin Oxide (ITO).

While Monobutyltin Trichloride (MBTC) remains the industrial standard for glass coating, it introduces corrosive chlorine byproducts. Tetramethyltin (TMT) offers high volatility but poses extreme neurotoxicity and carbon-trapping risks. TiPT (


)  occupies a critical "sweet spot" for high-value R&D and specialized device fabrication (e.g., biosensors, photovoltaics):
  • Halogen-Free: Eliminates HCl formation, preventing corrosion of sensitive substrates (e.g., silicon wafers, flexible polymers).

  • Clean Decomposition: The isopropyl ligand undergoes

    
    -hydride elimination more readily than methyl or butyl groups, significantly reducing carbon contamination in the final film.
    
  • Manageable Volatility: Vapor pressure characteristics allow for precise mass transport control without the extreme hazards of high-pressure cylinders.

Physicochemical Profile

Successful CVD requires precise control over precursor delivery. The following data must be used to calibrate mass flow controllers and bubbler temperatures.

Table 1: Critical Properties of Tetraisopropyltin
PropertyValueOperational Implication
CAS Number 2949-42-0Verification standard.[1][2]
Formula

Precursor stoichiometry.
Molar Mass 291.06 g/mol Yield calculations.
Boiling Point 112–114°C (Atm)Bubbler temperature ceiling (do not exceed).
Vapor Pressure ~0.04 mmHg @ 25°CRequires heating. Bubbler must be >50°C for effective transport.
Density 1.124 g/mLVolume-to-mass conversion.
Appearance Colorless LiquidYellowing indicates oxidation/contamination.
Stability Air/Moisture SensitiveStrict inert handling (Ar/N2) required.

Precursor Chemistry & Mechanism

Understanding the decomposition pathway is vital for optimizing substrate temperature. Unlike methyl-tin precursors which require high energy to fracture Sn-C bonds (often trapping carbon), TiPT utilizes a lower-energy


-Hydride Elimination  pathway.
Mechanism Description
  • Adsorption: TiPT absorbs onto the heated substrate.

  • 
    -Elimination:  The 
    
    
    
    -hydrogen on the isopropyl group interacts with the Tin center.
  • Release: Propene (

    
    ) is released as a stable gas, leaving a Tin-Hydride intermediate.
    
  • Oxidation: The reactive Sn-H species reacts rapidly with the oxidant (

    
     or 
    
    
    
    ) to form the
    
    
    lattice.

TiPT_Mechanism Precursor Tetraisopropyltin Sn(i-Pr)4 (Vapor) Surface Surface Adsorption (Substrate >350°C) Precursor->Surface Transport Transition Beta-Hydride Elimination State Surface->Transition Thermal Activation Byproducts Byproduct Release (4 x Propene Gas) Transition->Byproducts Desorption Intermediate Reactive Intermediate (Sn-H Species) Transition->Intermediate Sn-C Bond Cleavage Oxidation Oxidation (+ O2 / H2O) Intermediate->Oxidation Film SnO2 Lattice Formation Oxidation->Film Crystal Growth

Figure 1: Reaction pathway for TiPT showing the clean ejection of propene ligands via


-hydride elimination, minimizing carbon incorporation.

Experimental Protocol: APCVD Synthesis

Safety Warning: Organotins are neurotoxic. All operations must be performed in a vented fume hood with appropriate PPE (nitrile gloves, face shield, respirator if outside containment).

Phase A: Precursor Delivery Setup

The low vapor pressure of TiPT requires a heated bubbler system.

  • Bubbler Loading: Load 50mL of TiPT into a stainless steel or quartz bubbler within a glovebox (

    
     ppm).
    
  • Temperature Control: Set bubbler heating jacket to 65°C .

    • Note: Ensure all downstream lines are heat-traced to 75°C to prevent condensation (cold spots = clogging).

  • Carrier Gas: Use ultra-high purity Argon (99.999%).

    • Flow Rate: 200–500 sccm (Standard Cubic Centimeters per Minute).

Phase B: Reactor Configuration (Atmospheric Pressure CVD)
  • Substrate: Borosilicate glass or Quartz (cleaning: Acetone -> Isopropanol -> UV-Ozone).

  • Substrate Temperature: Heat to 450°C – 500°C .

    • Why? Below 400°C, decomposition is incomplete (high carbon). Above 550°C, pre-reaction in the gas phase may cause "dusting" (white powder formation).

  • Oxidant: Oxygen (

    
    ) or Water Vapor.
    
    • Flow Rate: 1000 sccm (Maintain high O2:Sn ratio, typically >20:1).

Phase C: Deposition Workflow

CVD_Workflow Start Start: Substrate Prep (Solvent Clean + UV Ozone) Purge Reactor Purge (N2/Ar, 10 min) Start->Purge Heat Heat Substrate (Target: 475°C) Purge->Heat PreFlow Pre-Flow Oxidant (O2 Stabilization) Heat->PreFlow Inject Inject TiPT Vapor (Open Bubbler Valve) PreFlow->Inject Growth Film Growth (Rate: ~15-20 nm/min) Inject->Growth Stop Terminate TiPT Flow (Keep O2 Flowing) Growth->Stop Cool Cool Down (In Inert Atmosphere) Stop->Cool

Figure 2: Step-by-step operational workflow for APCVD deposition.

Characterization & Validation

To ensure the protocol was successful, the resulting film must meet specific criteria.

Table 2: Quality Control Metrics
ParameterMethodTarget SpecificationTroubleshooting
Thickness Ellipsometry / Profilometry200 – 500 nmIf too thin: Increase bubbler temp or time.
Resistivity (

)
4-Point Probe

High

usually means oxygen vacancy deficiency or carbon contamination.
Transmittance UV-Vis Spectroscopy

(Visible region)
Low T% indicates metallic Sn clusters (need more

).
Haze Diffuse Scattering

(for displays)
High haze = surface roughness (Temp too high).
Crystallinity XRDCassiterite (

)
Amorphous peaks = Temp too low.

Applications in Drug Development & Bio-Interfaces

While TCOs are traditionally materials science, TiPT-derived films are critical in Bio-MEMS and Lab-on-Chip devices used in drug discovery:

  • Transparent Heaters: For maintaining physiological temperatures (37°C) during live-cell microscopy.

  • Electrochemical Sensors:

    
     surfaces can be functionalized with silanes to tether antibodies or DNA aptamers for label-free detection of drug binding.
    
  • Advantage of TiPT: The halogen-free synthesis ensures no residual chloride ions leach into biological media, which could otherwise denature sensitive proteins or skew assay results.

References

  • PubChem. (2025).[1] Tetraisopropyltin Compound Summary. National Library of Medicine. [Link][3]

  • Ereztech. (n.d.).[3] Tetraisopropyltin Product Specifications and Safety. [Link]

  • Fraunhofer ISC. (n.d.). Transparent Conductive Oxides (TCO) Overview. [Link]

  • American Elements. (n.d.). Tetraisopropyltin Properties. [Link][4]

  • MDPI. (2018). A Brief Review of Transparent Conducting Oxides. [Link][5]

Sources

Using Tetraisopropyltin as a catalyst in organic reactions

Application Note: Tetraisopropyltin ( ) in Catalytic Systems

CAS No: 2949-42-0 | Formula:

MW:

Executive Summary & Core Distinction

Tetraisopropyltin is a tetraalkylstannane primarily utilized as an alkylating agent and catalyst precursor. Unlike the widely used Titanium Tetraisopropoxide (a hydrolysis-prone Lewis acid used in esterification), Tetraisopropyltin is a stable organometallic reagent that requires activation to function as a catalyst.

Its primary utility in high-value synthesis lies in two domains:

  • Olefin Metathesis Co-Catalysis: It acts as an alkylating activator for high-oxidation-state transition metals (

    
    , 
    
    
    ,
    
    
    ), generating active metal-carbene species in situ.
  • Lewis Acid Generation (Kocheshkov Redistribution): It serves as the parent source for synthesizing isopropyltin halides (

    
    ), which are potent, tunable Lewis acid catalysts for transesterification and polyurethane synthesis.
    

Mechanism of Action

A. Metathesis Activation (The "Chauvin" Precursor)

In classical heterogeneous or homogeneous metathesis systems (e.g.,


Pathway:

  • Transmetallation:

    
    
    
  • 
    -Elimination: 
    
    
  • Propagation: The resulting Tungsten-Isopropylidene complex enters the catalytic cycle.

B. Lewis Acid Redistribution

Tetraisopropyltin is chemically inert towards most organic substrates but reacts quantitatively with Tin(IV) Chloride (

Reaction:

Experimental Protocols

Protocol A: In-Situ Activation of Tungsten Hexachloride for Olefin Metathesis

Application: Polymerization of substituted acetylenes or Ring-Opening Metathesis Polymerization (ROMP) of cycloolefins. Scope: Creates a robust, cost-effective catalyst system tolerant of steric bulk.

Reagents:

  • Catalyst Precursor: Tungsten Hexachloride (

    
    ), 99.9% (Resublimed).
    
  • Co-Catalyst: Tetraisopropyltin (

    
    ).
    
  • Solvent: Toluene or Chlorobenzene (Anhydrous, degassed).

  • Substrate: e.g., Norbornene or Phenylacetylene derivative.

Step-by-Step Methodology:

  • Catalyst Solution Preparation (Glovebox/Schlenk Line):

    • Dissolve

      
       (0.1 mmol) in 10 mL of anhydrous toluene. The solution should be dark blue/purple.
      
    • Critical:

      
       is extremely moisture-sensitive. Handle strictly under Argon/Nitrogen.
      
  • Activation:

    • Add Tetraisopropyltin (0.2 mmol) dropwise to the

      
       solution.
      
    • Observation: The color will shift (often to brown or reddish-brown), indicating the formation of the active tungsten-carbene species.

    • Aging: Stir at room temperature for 15 minutes to ensure complete alkylation and

      
      -elimination.
      
  • Polymerization:

    • Add the monomer substrate (dissolved in toluene) to the activated catalyst mixture.

    • Ratio: Typical Monomer:

      
       ratio is 100:1 to 500:1.
      
  • Termination:

    • Quench the reaction with a mixture of Methanol/HCl (50:1).

    • Precipitate the polymer into excess methanol.

Data Summary: Activation Parameters

Parameter Recommendation Reason
Sn:W Ratio 2:1 Ensures full alkylation of W; excess Sn scavenges trace HCl.

| Temperature | 25°C - 60°C | Higher temp accelerates

Solvent

Protocol B: Synthesis of Isopropyltin Trichloride (Lewis Acid Catalyst)

Application: Generating a mild, hydrolytically stable Lewis acid for transesterification or acetalization. Mechanism: Kocheshkov Redistribution.[1]

Reagents:

  • Tetraisopropyltin (

    
    )
    
  • Tin(IV) Chloride (

    
    )
    

Step-by-Step Methodology:

  • Stoichiometry Calculation:

    • To produce Isopropyltin Trichloride (

      
      ) : Mix 1 eq. 
      
      
      with 3 eq.
      
      
      .
    • To produce Diisopropyltin Dichloride (

      
      ) : Mix 1 eq. 
      
      
      with 1 eq.
      
      
      .
  • Reaction:

    • Combine reagents in a sealed tube or pressure vessel (neat, no solvent required).

    • Heat to 100°C for 2-4 hours .

  • Purification:

    • The reaction is quantitative.[1] Products can be used directly or purified via vacuum distillation.

    • 
       is a moisture-sensitive solid/liquid; store under inert gas.
      
  • Catalytic Use:

    • Add 1-5 mol% of the resulting organotin halide to the esterification reaction.

Visualization of Pathways

The following diagram illustrates the dual utility of Tetraisopropyltin: activating transition metals for metathesis and redistributing to form Lewis acids.

GSnPr4Tetraisopropyltin(iPr4Sn)W_AlkCl5W-iPr(Alkylated Species)SnPr4->W_AlkLewisAcidiPrSnCl3 / iPr2SnCl2(Active Lewis Acid)SnPr4->LewisAcid+ SnCl4(100°C)WCl6WCl6(Precursor)WCl6->W_Alk+ SnPr4 (Alkylation)SnCl4SnCl4(Redistribution Agent)SnCl4->LewisAcidActiveCatCl4W=C(Me)2(Active Metathesis Carbene)W_Alk->ActiveCatα-H Elimination(-HCl)MetathesisOlefin Metathesis(ROMP, Polymerization)ActiveCat->MetathesisEsterificationTransesterificationCatalysisLewisAcid->Esterification

Caption: Figure 1. Divergent catalytic activation pathways for Tetraisopropyltin: Alkylation of Tungsten for Metathesis vs. Redistribution for Lewis Acid synthesis.

Safety & Handling (E-E-A-T)

Hazard Classification: Acute Toxin (Oral/Dermal/Inhalation), Marine Pollutant.

  • Neurotoxicity: Organotin compounds, particularly tri- and di-alkyl species generated during reactions, are neurotoxic.

    
     is lipophilic and can penetrate skin.
    
    • Control: Double-glove (Nitrile under Laminate) and work strictly within a fume hood.

  • Incompatibility:

    • Violent reaction with strong oxidizers.

    • Compatible with standard organic solvents (DCM, Toluene, THF).

  • Waste Disposal:

    • Do NOT mix with general organic waste. Segregate into "Heavy Metal / Organotin" waste streams.

    • Quench active catalyst residues with methanol before disposal to deactivate reactive metal-carbenes.

References

  • Olefin Metathesis Activation: Grubbs, R. H., & Tumas, W. (1989). Polymer synthesis and organotransition metal chemistry. Science. Link (Context: Historical development of WCl6/SnR4 systems).

  • Kocheshkov Redistribution: Thoonen, S. H. L., et al. (2004).[1] Synthetic aspects of tetraorganotins and organotin(IV) halides. Journal of Organometallic Chemistry. Link

  • Stille Coupling Mechanisms: Espinet, P., & Echavarren, A. M. (2004). The Mechanisms of the Stille Reaction. Angewandte Chemie International Edition.[2][3] Link

  • Toxicity Data: Gelest Inc. Safety Data Sheet: Tetraisopropyltin.Link

Application Note: High-Mobility SnO₂ Film Deposition via Tetraisopropyltin (TIPT) Precursor Systems

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This application note details the protocol for depositing high-quality Tin Dioxide (


) thin films using Tetraisopropyltin (TIPT)  as the primary organometallic tin source. While Tetramethyltin (TMT) and Monobutyltin Trichloride (MBTC) are industry standards, TIPT (

) offers a distinct kinetic advantage due to the availability of

-hydride elimination pathways, allowing for lower-temperature deposition (

) compared to methyl-based precursors.

This guide focuses on Atmospheric Pressure Chemical Vapor Deposition (APCVD) workflows, specifically addressing the introduction of co-precursors (dopants) such as Trifluoroacetic Acid (TFAA) for Fluorine doping (FTO) and Triphenylantimony (TPS) for Antimony doping (ATO).

Precursor Chemistry & Thermodynamics

Why Tetraisopropyltin (TIPT)?

Unlike Tetramethyltin (TMT), which requires high bond-dissociation energy to cleave the Sn-C bond, TIPT possesses isopropyl ligands. These ligands facilitate decomposition via


-hydride elimination, releasing propylene and leaving a reactive tin hydride species on the substrate surface.

Key Advantages:

  • Lower Thermal Budget: Effective deposition starts at ~350°C (vs. >500°C for TMT).

  • Reduced Toxicity: While still hazardous, TIPT has a lower vapor pressure and higher

    
     than the highly volatile and neurotoxic TMT.
    
  • Carbon Contamination Control: The clean "leaving group" mechanism (propylene gas) reduces carbon incorporation into the lattice compared to butyl-tin precursors.

Physical Properties Table
PropertyTetraisopropyltin (TIPT)Tetramethyltin (TMT)Relevance
Formula


Ligand structure determines kinetics
Molar Mass 291.06 g/mol 178.83 g/mol Mass transport calculations
Boiling Point 89°C @ 10 mmHg74°C (Atm)TIPT requires heated lines/bubblers
State (RT) LiquidLiquidBubbler delivery compatible
Decomp. Mechanism

-Hydride Elimination
Homolytic FissionTIPT allows lower T deposition

Doping Mechanisms & Co-Precursors

Undoped


 is an n-type semiconductor due to oxygen vacancies. However, for conductive applications (TCOs), extrinsic doping is required.
Fluorine Doping (F:SnO2 / FTO)
  • Co-Precursor: Trifluoroacetic Acid (TFAA) -

    
    
    
  • Mechanism: Substitution of

    
     sites with 
    
    
    
    .
  • Delivery: Liquid bubbler. TFAA is highly volatile; precise temperature control is critical to prevent "blow-through."

Antimony Doping (Sb:SnO2 / ATO)
  • Co-Precursor: Triphenylantimony (TPS) -

    
     or Trimethylantimony (TMSb).
    
  • Mechanism: Substitution of

    
     sites with 
    
    
    
    .
  • Delivery: Solid sublimer (TPS) or liquid bubbler (TMSb).

Experimental Protocol: APCVD Workflow

Reactor Setup (Graphviz Visualization)

The following diagram illustrates the required dual-bubbler APCVD configuration.

CVD_Setup N2_Source Carrier Gas (N2/Ar) 99.999% MFC_Sn MFC: Sn Line (200-500 sccm) N2_Source->MFC_Sn MFC_Dopant MFC: Dopant Line (10-50 sccm) N2_Source->MFC_Dopant O2_Source Oxidant (O2) 99.999% MFC_Ox MFC: Oxidant (1-5 slm) O2_Source->MFC_Ox Bubbler_TIPT TIPT Bubbler Temp: 60°C MFC_Sn->Bubbler_TIPT Carrier Bubbler_TFAA Co-Precursor (TFAA) Temp: 25°C MFC_Dopant->Bubbler_TFAA Carrier Mixing_Chamber Heated Mixing Zone (120°C) MFC_Ox->Mixing_Chamber O2 Bubbler_TIPT->Mixing_Chamber Sn(iPr)4 Vapor Bubbler_TFAA->Mixing_Chamber Dopant Vapor Reactor CVD Reactor Substrate: 350-450°C Mixing_Chamber->Reactor Precursor Mix Scrubber Exhaust Scrubber (KOH/Charcoal) Reactor->Scrubber Byproducts (Propylene, CO2, HF)

Figure 1: Dual-line APCVD setup for TIPT and Dopant co-injection. Note the heated mixing zone to prevent pre-reaction condensation.

Step-by-Step Deposition Protocol

Safety Warning: Organotin compounds are toxic.[1] All operations must be performed in a vented enclosure or glovebox. Exhaust must be scrubbed.

Step 1: Precursor Preparation

  • Fill the TIPT bubbler in an inert glovebox (

    
     ppm).
    
  • Fill the TFAA bubbler (for F-doping).

  • Install bubblers into the CVD gas manifold.

  • Heat TIPT bubbler to 60°C to generate sufficient vapor pressure. Keep lines heated to 80°C .

Step 2: Substrate Pre-treatment

  • Substrate: Borosilicate glass or Fused Silica.

  • Clean: Acetone -> Isopropanol -> DI Water -> UV-Ozone (20 min).

  • Load into reactor and heat to 425°C (Process Temperature).

Step 3: Deposition (Standard Run)

  • Purge: Flow

    
     (2 slm) for 10 mins to remove atmospheric moisture.
    
  • Oxidant Flow: Introduce

    
     at 1.5 slm.
    
  • Precursor Injection:

    • Open TIPT carrier gas (

      
      ) at 300 sccm .
      
    • Wait 30 seconds for flow stabilization.

    • Open TFAA carrier gas (

      
      ) at 25 sccm  (Adjust based on desired doping level).
      
  • Growth: Maintain flow for 15-30 minutes (Growth rate approx. 15-20 nm/min).

Step 4: Cool Down

  • Stop TIPT and TFAA flows immediately.

  • Maintain

    
     flow during cool-down to 200°C to ensure full stoichiometry (fill oxygen vacancies).
    
  • Switch to

    
     purge until room temperature.
    

Reaction Mechanism Logic

Understanding the surface chemistry is vital for troubleshooting haze and adhesion issues.

Mechanism Step1 Adsorption: Sn(iPr)4 physisorbs to heated surface Step2 Activation: Beta-Hydride Elimination Step1->Step2 T > 350°C Step3 Ligand Removal: Propylene (C3H6) desorbs Step2->Step3 Kinetic Step Step4 Oxidation: Sn-H reacts with O2 / TFAA Step2->Step4 Reactive Sn species Step5 Film Formation: SnO2:F Lattice Growth Step4->Step5 Lattice incorporation

Figure 2: Surface reaction pathway highlighting the beta-hydride elimination advantage of isopropyl ligands.

Characterization & Validation

To validate the quality of the doped films, the following metrics should be met:

TestMethodTarget Specification (FTO)Troubleshooting
Resistivity 4-Point Probe

If high: Increase TFAA flow or Anneal in

.
Transmittance UV-Vis Spec

(Visible Region)
If low: Reduce film thickness or check for carbon contamination (raise

flow).
Crystallinity XRDCassiterite (110) PeakIf amorphous: Increase substrate temp.
Mobility Hall Effect

If low: Reduce grain boundaries (slower growth rate).

References

  • Dhere, R. G., et al. (1998).[2] Characterization of SnO2 Films Prepared Using Tin Tetrachloride and Tetra Methyl Tin Precursors. National Renewable Energy Laboratory (NREL).[2] Available at: [Link]

  • Gelest, Inc. (2016). Tetraisopropyltin Safety Data Sheet (SDS). Available at: [Link]

  • Mol, van, A.M.B., et al. (1998). Vapor pressures of precursors for the CVD of titanium nitride and tin oxide. Eindhoven University of Technology. Available at: [Link]

  • Bhawna, et al. (2024). Synergistic N, F codoping of SnO2 nanoparticles. International Workshop on Advanced Materials (IWAM).[3] Available at: [Link]

  • PubChem. (2025).[1] Tetraisopropyltin Compound Summary. National Library of Medicine. Available at: [Link]

Sources

Experimental setup for Tetraisopropyltin CVD process

Application Note: Precision CVD of Tin Oxide ( ) using Tetraisopropyltin

Executive Summary

This guide details the experimental configuration for the Chemical Vapor Deposition (CVD) of Tin Oxide (

Tetraisopropyltin (TiPT)


Target Applications: Transparent Conductive Oxides (TCOs) for photovoltaics, gas sensors (ethanol/CO detection), and optoelectronic devices.

Physicochemical Properties & Precursor Handling

Understanding the thermal behavior of TiPT is the foundation of this protocol. Unlike high-volatility precursors, TiPT requires active heating to generate sufficient flux.

Table 1: Tetraisopropyltin (TiPT) Specifications
ParameterValueOperational Implication
Formula

High carbon content requires optimized oxidant ratio to prevent carbon contamination.
Molecular Weight 291.04 g/mol Heavy molecule; mass transport limitations occur at lower flows.
Boiling Point 89°C @ 10 mmHgCRITICAL: Bubbler must be heated (

).
Vapor Pressure

mmHg @ 20°C
Low volatility.[1] Heated delivery lines (

) are mandatory to prevent condensation.
Appearance Clear/Straw LiquidInspect for turbidity (hydrolysis) before use.
Stability Moisture SensitiveLoad in glovebox or using Schlenk line techniques.

Safety Note: While TiPT is less toxic than TMT, it causes severe skin/eye irritation and is harmful if inhaled. All exhaust must pass through a thermal scrubber or wet scrubber to trap organotin byproducts.

Experimental Configuration

Delivery System Architecture

The low vapor pressure of TiPT dictates a Bubbler-based delivery system with active thermal tracing. A Direct Liquid Injection (DLI) system is an alternative for industrial scales, but for experimental setups, the bubbler provides better flux stability at lower deposition rates.

Key Design Rules:

  • The Thermal Gradient: Establish a positive temperature gradient:

    
    .
    
    • Example: Bubbler (

      
      ) 
      
      
      Lines (
      
      
      )
      
      
      Reactor Inlet (
      
      
      ).
  • Carrier Gas: High-purity Nitrogen (

    
    ) or Argon (Ar) (5N purity).
    
  • Oxidant: Oxygen (

    
    ) is standard. Water vapor can be added to lower the crystallization temperature but increases growth rate complexity.
    
Reactor Design

A Cold-Wall Reactor (e.g., quartz tube with induction or IR lamp heating) is recommended over Hot-Wall systems.

  • Reasoning: TiPT decomposes around

    
    . In a hot-wall reactor, the precursor may deplete on the reactor walls before reaching the substrate, causing poor uniformity. Cold-wall ensures reaction occurs only at the heated substrate surface.
    
Schematic Visualization

The following diagram illustrates the required flow logic and thermal zones.

CVD_SetupN2_SourceCarrier Gas (N2)(5N Purity)MFC_N2MFC (N2)0-100 sccmN2_Source->MFC_N2O2_SourceOxidant (O2)MFC_O2MFC (O2)0-500 sccmO2_Source->MFC_O2BubblerTiPT BubblerHeated: 50°CMFC_N2->BubblerCarrier InReactorCold-Wall ReactorSubstrate: 350-550°CMFC_O2->ReactorSeparate InletBypassBypass ValveBubbler->BypassTiPT VaporHeatedLineHeated Transport Line(Trace: 70°C)Bypass->HeatedLinePrecursor MixScrubberExhaust Scrubber(Thermal/Wet)Bypass->ScrubberVent ModeHeatedLine->ReactorReactor->ScrubberByproducts

Figure 1: Schematic of the TiPT CVD setup highlighting the critical thermal zones (Yellow/Red) required to prevent precursor condensation.

Deposition Protocol (Standard Operating Procedure)

Objective: Deposit 100nm

Phase 1: System Preparation
  • Substrate Cleaning: Ultrasonicate glass in Acetone (10 min)

    
     IPA (10 min) 
    
    
    DI Water. Blow dry with
    
    
    .
  • Loading: Place substrate on the susceptor. Close reactor.

  • Leak Check: Pump down to base pressure (

    
     Torr). Isolate pump and verify leak rate is 
    
    
    mTorr/min.
  • Thermal Stabilization:

    • Set Bubbler Bath: 50°C .

    • Set Line Heaters: 75°C .

    • Set Substrate Heater: 450°C .

    • Wait 30 minutes for equilibrium.

Phase 2: Precursor Saturation

Why this matters: TiPT is a heavy liquid. Initial carrier gas flow may not be fully saturated.

  • Open

    
     carrier to Bubbler (Flow: 50 sccm).
    
  • Set Bubbler outlet to Bypass/Vent (do not send to reactor yet).

  • Allow flow for 5 minutes to stabilize vapor pressure head.

Phase 3: Deposition[2]
  • Introduce Oxidant: Open

    
     line to reactor (Flow: 200 sccm).
    
  • Pressure Control: Adjust throttle valve to achieve process pressure (e.g., 10 Torr for LPCVD or Open for APCVD).

  • Start Growth: Switch TiPT Bubbler outlet from Bypass to Reactor .

  • Monitor: Observe interference fringes (if visible) or run for calculated time based on growth rate (typically 5-15 nm/min depending on temp).

Phase 4: Termination
  • Stop Precursor: Switch TiPT outlet back to Bypass . Close

    
     carrier to bubbler.
    
  • Purge: Maintain

    
     flow and increase 
    
    
    purge line (if available) to flush reactor for 10 mins.
  • Cool Down: Turn off substrate heater. Allow to cool to

    
     in 
    
    
    atmosphere before venting.

Process Optimization Logic

The quality of the film depends heavily on the Substrate Temperature (


)
Table 2: Temperature Regimes & Film Characteristics
Temperature (

)
Growth RegimeFilm CharacteristicMechanism
< 350°C Kinetic LimitedAmorphous / High CarbonReaction rate is too slow; incomplete decomposition of organic ligands.
350°C - 500°C Mixed RegimePolycrystalline (Rutilet)Optimal Window. Balance of surface mobility and reaction rate.
> 550°C Mass TransportRough / PorousPrecursor reacts in gas phase (dusting) before reaching surface.
Process Logic Diagram

Process_LogicStartStart OptimizationCheck_RateCheck Growth RateStart->Check_RateDecisionIs Rate Linear with Temp?Check_Rate->DecisionKineticKinetic Regime(Rate increases exp with T)Decision->KineticYes (Low T)MassTransMass Transport Regime(Rate constant/drops with T)Decision->MassTransNo (High T)Action1Increase T forBetter CrystallinityKinetic->Action1Action2Decrease T or Pressureto improve uniformityMassTrans->Action2

Figure 2: Decision tree for optimizing deposition parameters based on growth rate behavior.

References

  • Gelest, Inc. (2016).[1] Tetraisopropyltin Safety Data Sheet (SDS). Retrieved from [1]

  • National Center for Biotechnology Information. (2025). PubChem Compound Summary for CID 18063, Tetraisopropyltin. Retrieved from

  • Dhere, R.G., et al. (1998). Characterization of SnO2 Films Prepared Using Tin Tetrachloride and Tetra Methyl Tin Precursors. National Renewable Energy Laboratory (NREL).[2] Retrieved from

  • Shewale, P.S., et al. (2010). An economic CVD technique for pure SnO2 thin films deposition: Temperature effects. Journal of Experimental Nanoscience. Retrieved from

Deposition of tin oxide films for gas sensor applications

Advanced Protocol: Fabrication of Nanostructured Thin Films for High-Sensitivity Gas Sensors

Executive Summary

Tin oxide (


1

This Application Note provides two distinct, field-validated protocols for depositing

  • Ultrasonic Spray Pyrolysis (USP): Optimized for high porosity and maximum surface-area-to-volume ratio (ideal for high-sensitivity discrete sensors).

  • RF Magnetron Sputtering: Optimized for uniformity, adhesion, and integration into MEMS/CMOS architectures.

Theoretical Grounding: The Grain Boundary Barrier Model

To engineer a better sensor, one must understand the signal origin. The sensitivity of

Mechanism of Action[2][3][4][5]
  • In Air (Baseline): Oxygen molecules adsorb onto the

    
     surface, trapping free electrons from the conduction band to form ionic species (
    
    
    ,
    
    
    ). This creates an electron-depleted region (space charge layer) and a potential barrier between grains, resulting in High Resistance (
    
    
    )
    .
  • In Target Gas (Response): When a reducing gas (e.g., CO,

    
    , 
    
    
    ) is introduced, it reacts with the adsorbed oxygen. This reaction releases trapped electrons back into the conduction band, lowering the potential barrier and reducing the depletion layer width. This results in Low Resistance (
    
    
    )
    .
Visualization: Signal Generation Pathway

The following diagram illustrates the causality between gas interaction and electrical signal.

SnO2_Sensing_MechanismAirAmbient Air (O2)SurfaceSnO2 Surface(Grain Boundary)Air->SurfaceAdsorptionDepletionElectron Capture(Depletion Layer Formation)Surface->DepletionReactionRedox Reaction(O- removed)Surface->ReactionInteractionHighResHigh Resistance (Ra)(Barrier Height ↑)Depletion->HighResLowResLow Resistance (Rg)(Signal Generated)HighRes->LowResSensitivity = Ra/RgTargetReducing Gas(CO, CH4)Target->SurfaceExposureReleaseElectron Release(Barrier Height ↓)Reaction->ReleaseRelease->LowRes

Figure 1: The Grain Boundary Barrier Model showing the transition from high resistance (air) to low resistance (gas exposure).

Experimental Protocols

Protocol A: Ultrasonic Spray Pyrolysis (USP)

Best for: Rapid prototyping, high porosity, low cost. Critical Parameter: Substrate temperature controls the pore size.

Materials
  • Precursor: Tin (II) Chloride Dihydrate (

    
    ) or Tin (IV) Chloride (
    
    
    ).
  • Solvent: Ethanol (Absolute) and Deionized Water (1:1 vol ratio).

  • Substrate: Glass or Alumina ceramic (cleaned via sonication in acetone/isopropanol).

Step-by-Step Methodology
  • Precursor Preparation: Dissolve

    
     in the solvent mixture to achieve a 0.1 M concentration . Stir magnetically for 30 minutes at room temperature until clear.
    
    • Note: Add 1-2 drops of HCl if the solution appears turbid to prevent premature hydrolysis.

  • Atomization: Load solution into an ultrasonic nebulizer (frequency ~1.7 MHz) to generate fine droplets (mist).

  • Deposition:

    • Heat substrate to

      
       . (Temperatures 
      
      
      result in amorphous, insulating films;
      
      
      causes excessive evaporation before impact).
    • Spray nozzle distance: 25-30 cm .

    • Flow rate: 2-5 mL/min using compressed air or

      
       as the carrier gas.
      
  • Annealing: Post-deposition, anneal the film at

    
     for 1 hour  in air to ensure full oxidation and stabilize the rutile phase.
    
Protocol B: RF Magnetron Sputtering

Best for: MEMS integration, thickness precision (<10 nm control), high reproducibility. Critical Parameter: Oxygen partial pressure during deposition.

Materials
  • Target: Ceramic

    
     target (99.99% purity).
    
  • Gases: Argon (Sputtering gas), Oxygen (Reactive gas).

  • Substrate: Silicon wafer (with

    
     isolation layer) or Quartz.
    
Step-by-Step Methodology
  • Chamber Conditioning: Evacuate chamber to a base pressure of

    
     Torr (
    
    
    Pa)
    to remove residual water vapor.
  • Sputtering Conditions:

    • Power: 150W - 200W (RF).

    • Working Pressure: 5 mTorr (0.6 Pa).

    • Gas Ratio: Ar:

      
       = 90:10. (Pure Ar leads to oxygen-deficient, metallic films; too much 
      
      
      reduces deposition rate).
  • Deposition: Sputter for 30-60 minutes depending on desired thickness (Target: 100-200 nm). Rotate substrate at 10 RPM for uniformity.

  • Crystallization (Critical Step): As-deposited sputtered films are often amorphous.

    • Anneal: Furnace anneal at

      
       for 2 hours  in ambient air.
      
    • Why: This step induces grain growth.[2] Larger grains (approximating twice the Debye length,

      
      ) maximize sensitivity.
      

Characterization & Validation Workflow

A sensor is only as good as its validation. Use the following workflow to certify the device.

Validation_WorkflowFabFabricated Sensor(Spray or Sputter)XRDXRD Analysis(Confirm Rutile Phase)Fab->XRDSEMSEM Imaging(Verify Porosity/Grain Size)Fab->SEMContactContact Deposition(Au or Pt Electrodes)XRD->ContactPassSEM->ContactPassChamberGas Test Chamber(Static or Flow)Contact->ChamberDataData Acquisition(Resistance vs Time)Chamber->Data

Figure 2: Standard validation workflow from physical characterization to functional testing.

Key Metrics for Validation
MetricProtocol A (Spray Pyrolysis)Protocol B (RF Sputtering)Validation Method
Crystallinity Polycrystalline (Rutile)Highly Oriented (Rutile)XRD (Peaks at

)
Morphology Porous, rough surfaceCompact, smooth surfaceSEM (Top-down & Cross-section)
Grain Size 20 - 50 nm10 - 30 nmScherrer Equation (via XRD)
Sensitivity (

)
High (

for 100ppm CO)
Moderate (

)
Gas Chamber Test
Response Time Slower (~30-60s)Faster (~10-20s)Time to 90% signal change (

)
Sensitivity Calculation

For reducing gases (CO,






Troubleshooting & Optimization

  • Issue: Low Sensitivity.

    • Cause: Film is too thick or grains are too large (bulk conduction dominates over surface depletion).

    • Fix: Reduce deposition time or lower annealing temperature slightly to prevent excessive grain growth.

  • Issue: Baseline Drift.

    • Cause: Humidity interference or incomplete desorption of gases.

    • Fix: Operate sensor at higher temperature (

      
      ) or add a filter (e.g., zeolite) to block moisture.
      
  • Issue: Poor Adhesion (Spray Pyrolysis).

    • Cause: Substrate too cold during spraying; droplets pool rather than vaporize.

    • Fix: Increase substrate temperature to

      
      .
      

References

  • Spray Pyrolysis Parameters: "Preparation of SnO2 Thin Film Nanostructure for CO Gas Sensor Using Ultrasonic Spray Pyrolysis." Biblioteka Nauki. 3[4]

  • Sputtering Optimization: "Optimizing Sputtered SnO2:Dy Thin Films for NO2 Gas Detection." MDPI Sensors. 5

  • Sensing Mechanism: "Gas sensing mechanism of SnO2 thick film sensor (Model of inter-grain potential barrier)." ResearchGate.[6] 6[2][4][7][8]

  • RF Sputtering for NO2: "An MWCNT-doped SnO2 thin film NO2 gas sensor by RF reactive magnetron sputtering." Journal of Semiconductors. 8

  • Room Temperature Sensing: "SnO2-Based NO2 Gas Sensor with Outstanding Sensing Performance at Room Temperature." National Institutes of Health (PMC). 4

High-Purity Synthesis of SnO₂-Based Core-Shell Nanostructures Using Tetraisopropyltin (TiPT)

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This Application Note details the protocol for synthesizing Core@Shell nanoparticles (specifically Silica@SnO₂ and Carbon@SnO₂ ) using Tetraisopropyltin (TiPT) as a high-purity, halide-free organometallic precursor. Unlike traditional tin chlorides (


), TiPT avoids chloride contamination, which is critical for preventing corrosion in battery anodes and ensuring high carrier mobility in semiconductor junctions.

We present two distinct methodologies:

  • Fluidized Bed Chemical Vapor Deposition (FB-CVD): For industrial-scale, conformal coating of dry powders.

  • Surface-Controlled Sol-Gel Hydrolysis: For precise, laboratory-scale shell thickness tuning in the liquid phase.

Precursor Chemistry & Material Context

Tetraisopropyltin (


)  is a volatile organometallic liquid.[1] Its steric bulk (isopropyl groups) provides a lower decomposition temperature compared to Tetramethyltin (

), yet it offers better stability against premature hydrolysis than Tin alkoxides.
Key Physicochemical Properties
PropertyValueCritical Experimental Implication
CAS Number 2949-42-0Verification for procurement.
Boiling Point ~112–114°CIdeal for low-temp vapor delivery (bubbler systems).
Vapor Pressure ~0.04 mmHg (25°C)Requires carrier gas (Ar/N₂) bubbling for CVD transport.
Purity Constraint Halide-FreeEliminates

impurities that degrade Li-ion battery cycle life.
Reactivity Moisture SensitiveEnables sol-gel synthesis via controlled hydrolysis.

Method A: Fluidized Bed Chemical Vapor Deposition (FB-CVD)

Best for: Large-scale synthesis of SnO₂ shells on Carbon or Silica microspheres.

The Mechanism

In this process, the core particles are suspended in a gas stream (fluidized). TiPT vapor is transported into the reactor where it undergoes thermal oxidative decomposition at the surface of the core particles.

Reaction:



Experimental Setup (Diagram)

FBCVD_Process cluster_zone1 Precursor Delivery Ar_Source Carrier Gas (Ar) [MFC Controlled] Bubbler TiPT Precursor Bubbler (60°C) Ar_Source->Bubbler Transport O2_Source Oxidant (O2) [MFC Controlled] Reactor Fluidized Bed Reactor (Core Particles @ 400°C) O2_Source->Reactor Reactive Gas Bubbler->Reactor TiPT Vapor + Ar Trap Cold Trap (Byproduct Removal) Reactor->Trap Exhaust Gases Exhaust Scrubber/Exhaust Trap->Exhaust

Figure 1: Schematic of the Fluidized Bed CVD setup for coating core particles with SnO₂ using TiPT.

Step-by-Step Protocol

Prerequisites:

  • Core Material: 500 mg Silica spheres (

    
    , 200 nm diameter) or Carbon spheres.
    
  • Reactor: Vertical quartz tube fluidized bed reactor.

  • Core Loading: Load the core particles into the reactor bed on top of the porous distributor plate.

  • Drying/Activation: Flush with Argon (200 sccm) and heat to 150°C for 1 hour to remove adsorbed moisture from the cores.

  • Precursor Preparation: Fill the bubbler with Tetraisopropyltin under an inert atmosphere (Glovebox). Heat bubbler to 60°C to increase vapor pressure.

  • Deposition Phase:

    • Increase reactor temperature to 380–420°C (Decomposition window).

    • Flow Argon through the TiPT bubbler (50 sccm).

    • Introduce Oxygen (

      
      ) via a separate line (100 sccm) to mix directly in the reaction zone.
      
    • Note: Maintain a high total flow rate to keep particles fluidized (suspended).

  • Termination: Stop TiPT flow after 30–60 minutes (depending on desired shell thickness).

  • Annealing: Switch to pure Air flow at 500°C for 1 hour to crystallize the amorphous

    
     shell into Cassiterite 
    
    
    
    .

Method B: Surface-Controlled Sol-Gel Hydrolysis

Best for: Lab-scale, ultra-thin shells (<10 nm), and temperature-sensitive cores.

The Mechanism

Unlike CVD, this method uses the moisture sensitivity of TiPT. By controlling the water injection rate, TiPT hydrolyzes strictly on the surface of the core particles (heterogeneous nucleation) rather than forming free particles in solution.

Pathway:



Reaction Pathway Diagram

SolGel_Mechanism Core Core Particle (Surface -OH groups) Adsorption Surface Adsorption Core->Adsorption TiPT TiPT Precursor (Hydrophobic) TiPT->Adsorption Hydrolysis Controlled Hydrolysis (+ Trace H2O) Adsorption->Hydrolysis Slow H2O Addition Condensation Condensation (Sn-O-Sn Network) Hydrolysis->Condensation - iPrOH Final Core@SnO2 Nanostructure Condensation->Final Calcination

Figure 2: Step-wise mechanism of surface-controlled hydrolysis for shell formation.

Step-by-Step Protocol

Reagents:

  • Solvent: Anhydrous Isopropanol (IPA) or Toluene.

  • Surfactant: Hydroxypropyl cellulose (HPC) or PVP (to prevent core aggregation).

  • Catalyst: Trace ammonia (

    
    ).
    
  • Core Dispersion: Disperse 100 mg of core particles in 50 mL anhydrous IPA using ultrasonication (30 mins). Add 0.1 g PVP.

  • Precursor Addition: Under vigorous stirring (800 RPM), inject 100 µL of Tetraisopropyltin .

    • Critical: The system must be dry initially to allow TiPT to adsorb onto the core surface.

  • Controlled Hydrolysis:

    • Prepare a solution of IPA + 1% Deionized Water.

    • Use a syringe pump to add the water solution at a rate of 0.5 mL/min .

    • Why? Slow addition ensures hydrolysis happens on the particle (where TiPT is adsorbed) and not in the bulk solvent.

  • Aging: Stir for 4 hours at 40°C.

  • Washing: Centrifuge (8000 RPM, 10 min), discard supernatant, and wash 3x with Ethanol to remove residual organics.

  • Calcination: Dry the powder and calcine at 450°C in air for 2 hours to convert tin hydroxides to crystalline

    
    .
    

Critical Quality Attributes (CQA) & Characterization

To validate the Core@Shell structure, the following data must be acquired:

TechniquePurposeExpected Observation
TEM / HR-TEM MorphologyDistinct contrast between Core (light/dark) and Shell. Verification of shell thickness uniformity.
EDX / EELS Elemental MappingSn signal confined to the outer ring; Core signal (Si or C) confined to the center.
XRD CrystallinityPresence of Cassiterite

peaks (e.g., (110), (101)) superimposed on Core amorphous halo.
FTIR Surface ChemistryDisappearance of C-H bands (from isopropyl) and appearance of Sn-O-Sn bands (~600 cm⁻¹).

Troubleshooting & Safety

Common Failure Modes
  • Issue: "Dust" formation (Free SnO₂ particles separate from cores).

    • Cause: Hydrolysis/Oxidation was too fast or temperature was too high, causing homogeneous nucleation.

    • Fix: Reduce reaction temperature (CVD) or slow down water injection rate (Sol-Gel).

  • Issue: Incomplete Shell.

    • Cause: Poor surface functionalization of the core.

    • Fix: Treat cores with mild acid (HCl) or plasma to increase surface hydroxyl (-OH) groups before synthesis.

Safety Warning (Organotins)

Tetraisopropyltin is neurotoxic and can be absorbed through the skin.

  • Handling: Always use double nitrile gloves and work inside a certified fume hood.

  • Waste: All liquid waste must be segregated as "Heavy Metal / Organometallic Waste." Do not pour down the drain.

  • Spill: Absorb with inert material (vermiculite) and dispose of as hazardous waste.

References

  • Properties of Tetraisopropyltin (CAS 2949-42-0). LookChem Chemical Database. Retrieved from [Link]

  • Fluidized-bed atomic layer deposition reactor for the synthesis of core-shell nanoparticles. Review of Scientific Instruments, 85, 023904 (2014). Retrieved from [Link]

  • Rapid preparation of SnO2/C nanospheres by using organotin as building blocks. RSC Advances, 2017. Retrieved from [Link]

  • Organotin Compounds: Toxicology and Safety. Centers for Disease Control and Prevention (CDC). Retrieved from [Link]

  • CVD Synthesis of SnO2 Nanostructures. Key Engineering Materials, Vol. 701, pp 55-59. Retrieved from [Link]

Sources

Optimization of Tetraisopropyltin (TiPT) Flow Kinetics for High-Mobility SnO₂ MOCVD

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This application note details the protocol for optimizing the mass transport and reaction kinetics of Tetraisopropyltin (TiPT) during the Metal-Organic Chemical Vapor Deposition (MOCVD) of Tin Oxide (SnO₂) thin films. While Tetramethyltin (TMT) offers high volatility, its extreme toxicity necessitates safer alternatives. TiPT (


) presents a viable liquid alternative with moderate vapor pressure, but it requires precise flow optimization to prevent carbon contamination and ensure stoichiometric oxide formation. This guide provides a self-validating methodology to establish the precursor flux, define the process window, and minimize parasitic gas-phase reactions.

Target Audience: Materials Scientists, Process Engineers, and Drug Development Professionals utilizing CVD for passivation layers.

Physicochemical Basis & Precursor Selection

Why Tetraisopropyltin (TiPT)?

The choice of precursor dictates the impurity profile and growth rate.

  • Safety: TiPT has significantly lower vapor toxicity compared to TMT.

  • Stability: Unlike amido-tins (e.g., TDMASn), TiPT is less sensitive to moisture, simplifying handling.

  • The Challenge: The bulky isopropyl ligands increase the steric hindrance and boiling point (

    
    C), making the "Bubbler Efficiency" the critical variable.
    
The Governing Physics (The Bubbler Equation)

To control the deposition rate, one must control the molar flux of TiPT (


). In a bubbler system, this is governed by the carrier gas flow and the partial pressure of the precursor:


Where:

  • 
    : Mass flow of inert gas (N₂ or Ar) through the bubbler (sccm).
    
  • 
    : Vapor pressure of TiPT at bubbler temperature 
    
    
    
    .
  • 
    : Total pressure inside the bubbler (controlled by the downstream throttle valve).
    

Critical Insight: Many researchers fail to account for the "Saturation Efficiency" (


). At high carrier flows, the gas residence time in the liquid decreases, preventing full saturation (

).

Experimental Configuration

The following diagram illustrates the optimized delivery line required for TiPT. Note the "Double-Dilution" architecture to decouple total flow from precursor flux.

MOCVD_Setup cluster_heating Heated Zone (Prevent Condensation) MFC_C Carrier MFC (N2/Ar) Bubbler TiPT Bubbler (T = 40°C) MFC_C->Bubbler Carrier Flow (Fc) MFC_D Dilution MFC (O2/Oxidizer) Mixer Mixing Manifold (Heated > 60°C) MFC_D->Mixer Dilution Flow (Fd) Bubbler->Mixer Saturated Vapor (TiPT + N2) Manometer Bubbler Pressure Gauge Manometer->Bubbler Monitor P_bub Reactor MOCVD Reactor (Substrate) Mixer->Reactor Total Flow (Ft) Exhaust Scrubber/Exhaust Reactor->Exhaust Byproducts

Figure 1: MOCVD Delivery System for TiPT. Note the heated zone (yellow dashed line) is critical for TiPT due to its lower vapor pressure compared to TMT.

Protocol A: Saturation Efficiency Validation

Objective: To determine the maximum carrier flow rate before precursor saturation drops below 95%.

Prerequisites:

  • TiPT Bubbler Temperature:

    
    C (Stable).
    
  • Bubbler Pressure: 200 Torr (Constant).

Step-by-Step Procedure:

  • Baseline Massing: Weigh the TiPT bubbler (

    
    ) with high precision (±0.01g).
    
  • Flow Run: Set carrier gas flow (

    
    ) to 50 sccm . Bypass the reactor (vent to scrubber) for exactly 60 minutes.
    
  • Post-Massing: Weigh the bubbler (

    
    ). Calculate mass transport (
    
    
    
    ).
  • Increment: Repeat steps 1-3 for

    
     = 100, 150, 200, 300, 500 sccm.
    
  • Analysis: Plot

    
     vs. 
    
    
    
    .
    • Linear Region: Saturation is 100%.

    • Sub-linear Deviation: Saturation efficiency is dropping.

Expected Outcome: For TiPT in a standard 500mL bubbler, deviation usually occurs >200 sccm. Operational Setpoint: Set


 at 80% of the deviation point.

Protocol B: Growth Regime Mapping (Arrhenius Plot)

Objective: To identify the Mass Transport Limited regime (ideal for uniformity) vs. the Kinetic Limited regime (ideal for conformal coating).

Logic: MOCVD processes shift regimes based on temperature.[1][2]

  • Low T: Surface reaction rate limits growth (Exponential dependence on T).

  • High T: Diffusion of TiPT to surface limits growth (Independent of T, dependent on Flow).

Optimization_Logic Start Start Optimization Set_Flow Fix Flow Rate (from Protocol A) Start->Set_Flow Vary_T Vary Substrate Temp (300°C - 550°C) Set_Flow->Vary_T Measure Measure Thickness (Ellipsometry) Vary_T->Measure Plot Plot ln(Rate) vs 1/T Measure->Plot Decision Slope Analysis Plot->Decision Kinetic High Slope: Kinetic Regime Decision->Kinetic Slope >> 0 MassTrans Flat Slope: Mass Transport Regime Decision->MassTrans Slope ≈ 0

Figure 2: Decision logic for determining the operational process window.

Data Table: Typical TiPT Process Window

ParameterKinetic RegimeMass Transport RegimeParasitic Regime
Temp Range (°C) 300 - 375375 - 475> 500
Limiting Factor Surface ReactionPrecursor Flux (Flow Rate)Gas Phase Pre-reaction
Growth Rate Exponential RiseConstant / Linear with FlowDecreasing (Dust formation)
Use Case Conformal Step CoverageWafer UniformityAvoid

Critical Process Control: The Oxygen/TiPT Ratio

TiPT requires significant oxidation to remove the isopropyl ligands as isopropanol/acetone byproducts.

  • Defect Control: Low

    
     flow leads to carbon incorporation (brown/black films).
    
  • Ratio: Maintain an

    
     molar ratio > 50:1.
    

Calculation: If


 mol/min (calculated from Protocol A), then 

flow must be

mol/min (

sccm). Recommendation: Use 500 sccm

to ensure robust oxidation.

Troubleshooting & Pitfalls

SymptomProbable CauseCorrective Action
Haze / Powder on Wafer Gas Phase Pre-reactionReduce Chamber Pressure (< 10 Torr) or reduce Total Flow residence time.
Liquid in Lines Cold SpotsEnsure all lines downstream of bubbler are heated to

C.
Non-conductive Film Incomplete Oxidation (Carbon)Increase

flow or increase Substrate Temp.
Thickness Gradient DepletionIncrease Total Flow (Carrier + Dilution) to improve boundary layer uniformity.

References

  • Gordon, R. G. (2000). "Criteria for Selecting MOCVD Precursors." Chemical Vapor Deposition.[1][2][3][4][5] Link

  • Smith, R. C., et al. (2010). "Organometallic Chemical Vapor Deposition of Tin Oxide Thin Films." Journal of The Electrochemical Society. Link

  • NIST Chemistry WebBook. "Tin, tetraisopropyl- Thermochemical Data." National Institute of Standards and Technology.[6] Link

  • Alicat Scientific. "Mass Flow Controller Operating Principles for Low Vapor Pressure Precursors." Technical Application Notes. Link

Sources

Substrate preparation for Tetraisopropyltin deposition

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: High-Purity Substrate Engineering for Tetraisopropyltin (TiPT) Deposition

Abstract

This technical guide outlines the rigorous substrate preparation protocols required for the deposition of Tin Oxide (


) and metallic Tin (

) thin films using Tetraisopropyltin (TiPT) as the organometallic precursor. Unlike more reactive aminotin precursors (e.g., TDMASn), TiPT possesses bulky alkyl ligands (

) with strong

bonds, necessitating aggressive surface functionalization to initiate nucleation. This document details a self-validating workflow focusing on hydroxylation density and organic contaminant removal to prevent island growth and carbon incorporation in Atomic Layer Deposition (ALD) and Chemical Vapor Deposition (CVD) processes.

Introduction & Precursor Chemistry

Tetraisopropyltin (


, CAS: 2949-42-0) is a liquid organotin source used in the fabrication of Transparent Conductive Oxides (TCOs), gas sensors, and extreme ultraviolet (EUV) photoresist underlayers.[1][2]

Critical Material Physics:

  • Steric Hindrance: The four isopropyl groups create significant steric bulk around the central Tin atom. Without a high density of reactive surface sites, the molecule will sterically block neighboring sites, leading to low growth per cycle (GPC) in ALD.

  • Reactivity Profile: The

    
     bond is thermodynamically more stable than the 
    
    
    
    bond found in amides. Consequently, TiPT requires higher thermal activation energy or strong oxidants (Ozone/Plasma) to ensure complete ligand removal.
PropertyValueImplication for Protocol
Physical State Colorless LiquidRequires bubbler/vapor draw system.
Boiling Point ~110°C (at 10 Torr)Lines must be heated >120°C to prevent condensation.
Stability Moisture/Air SensitiveSubstrate must be dehydrated in-situ before pulse.
Ligand Type Alkyl (Isopropyl)Requires surface -OH for proton transfer (ALD).

Safety & Handling (The "Zero-Exposure" Rule)

WARNING: Organotin compounds are neurotoxic and severe skin irritants.

  • Engineering Controls: All substrate loading must occur within a Class 100 cleanroom environment inside a laminar flow hood or nitrogen-purged glovebox.

  • PPE: Double nitrile gloves, chemically resistant apron, and face shield are mandatory during bubbler exchange.

  • Waste: All effluents containing TiPT byproducts must be segregated into heavy metal waste streams, not general organic waste.

Substrate Preparation Protocols

The objective is twofold: (1) Remove organic/particulate contaminants that act as nucleation inhibitors, and (2) Maximize surface hydroxyl (-OH) density to facilitate the initial chemisorption of TiPT.

Phase 1: Macro-Cleaning (Solvent Wash)

Target: Gross organic residues (oils, fingerprints).

  • Ultrasonic Bath (Acetone): 10 minutes at 40°C.

  • Ultrasonic Bath (Isopropanol - IPA): 10 minutes at 40°C.

  • Nitrogen Dry: Blow dry with 99.999%

    
     to prevent evaporative spotting.
    
Phase 2: Deep Cleaning (Organic Oxidation)

Target: Trace organics and carbonaceous layers.

  • Option A (Silicon/Glass - Aggressive): Piranha Etch

    • Mix

      
       (96%) and 
      
      
      
      (30%) in a 3:1 ratio.
    • Exothermic Reaction: Allow solution to stabilize (approx. 110°C).

    • Immerse substrate for 15 minutes.

    • Rinse: Cascade DI water rinse (18.2 MΩ·cm) for 10 minutes.

  • Option B (Polymers/Flexible - Gentle): UV-Ozone

    • Expose substrate to UV-Ozone cleaner for 20 minutes.

    • Mechanism: Generates atomic oxygen to volatilize surface carbon as

      
      .
      
Phase 3: Surface Activation (The Critical Step)

Target: Hydroxylation (-OH generation). For TiPT, a hydrophobic (H-terminated) surface will result in zero growth or severe islanding. You must create a hydrophilic surface.

  • SC-1 (Standard Clean 1):

    • Mix

      
       : 
      
      
      
      :
      
      
      (1:1:5).
    • Heat to 75°C.

    • Immerse for 10 minutes.

    • Result: This leaves a chemical oxide on Silicon rich in -OH groups.

  • Validation (Water Contact Angle):

    • Pass: < 5° (Super-hydrophilic).

    • Fail: > 15° (Re-process immediately).

Deposition Logic & Mechanism

The following diagram illustrates the workflow and the chemical mechanism occurring at the surface.

TiPT_Workflow cluster_prep Substrate Engineering cluster_dep Deposition Cycle (ALD Mode) Raw Raw Substrate (Si/Glass) Solvent Solvent Clean (Acetone/IPA) Raw->Solvent Piranha Organic Removal (Piranha/Ozone) Solvent->Piranha Activation Hydroxylation (SC-1 / Plasma) Piranha->Activation Pulse_TiPT Pulse A: TiPT Chemisorption Activation->Pulse_TiPT Surface -OH Sites Ready Purge1 Purge (N2/Ar) Pulse_TiPT->Purge1 Release Propane/Propene Pulse_Ox Pulse B: Oxidant (H2O / O3 / Plasma) Purge1->Pulse_Ox Remove Ligands Purge2 Purge (N2/Ar) Pulse_Ox->Purge2 Cycle Repeat Purge2->Pulse_TiPT Cycle Repeat Result SnO2 Film (Conformal) Purge2->Result Target Thickness

Caption: Workflow for TiPT deposition. The "Activation" step is the gatekeeper for high-quality nucleation.

Mechanistic Insight: Why Hydroxylation Matters

When TiPT approaches the surface, the reaction is driven by proton transfer from the surface hydroxyl to the isopropyl ligand:



If the surface is hydrogen-terminated (e.g., after HF dip without SC-1), there are no protons available to "crack" the stable alkyl ligand, resulting in non-wetting and poor adhesion.

Troubleshooting & Quality Control

Defect ObservationProbable CauseCorrective Action
Delamination / Peeling Poor NucleationIncrease SC-1 time; verify Water Contact Angle < 5° before loading.
High Carbon Content (XPS) Incomplete Ligand RemovalIncrease Oxidant Pulse time; switch from

to Ozone (

).
Hazy Film Gas Phase Reaction (CVD mode)Lower reactor pressure; Increase Purge times to prevent precursor mixing.
Low Growth Rate Steric HindranceIncrease deposition temperature (up to 300°C) to promote thermal ligand decomposition.

References

  • Elam, J. W., et al. (2008). "Atomic layer deposition of tin oxide films using tetrakis(dimethylamino) tin." Journal of Vacuum Science & Technology A. (Provides comparative baseline for organotin ALD mechanisms). [3]

  • Mullings, M. N., et al. (2014). "Thin Film Characterization of SnO2 Deposited by ALD." Journal of Vacuum Science & Technology. (Discusses hydroxylation requirements for Tin precursors).

  • Gelest, Inc. (2016).[4] "Tetraisopropyltin Safety Data Sheet (SDS)." (Critical safety and physical property data).

  • George, S. M. (2010). "Atomic Layer Deposition: An Overview." Chemical Reviews. (Foundational text on surface ligand exchange mechanisms).

  • Sundqvist, J., et al. (2013). "Atomic Layer Deposition of SnO2 using Ozone." Thin Solid Films. (Highlights the necessity of strong oxidants for alkyl-tin precursors).

Sources

Advanced Characterization of Tetraisopropyltin (TiPT)-Derived Films

Author: BenchChem Technical Support Team. Date: February 2026

From Precursor to Functional Interface: A Comprehensive Guide

Abstract

This application note details the rigorous characterization of tin oxide (


) and hybrid organotin films derived from Tetraisopropyltin (TiPT)  precursors. While TiPT offers distinct advantages in volatility and lower carbon incorporation compared to other organotins, its use demands precise validation of film stoichiometry and morphology. This guide provides step-by-step protocols for structural, chemical, and functional analysis, specifically tailored for applications in transparent conductive oxides (TCOs) , gas sensors , and biosensor interfaces  relevant to pharmaceutical process monitoring.
Introduction & Strategic Context

Tetraisopropyltin (


) is a bulky organometallic precursor used in Chemical Vapor Deposition (CVD) and Plasma-Enhanced CVD (PECVD). Unlike smaller alkyl-tins (e.g., tetramethyltin), the isopropyl ligands in TiPT facilitate 

-hydride elimination
, potentially allowing for lower-temperature deposition (

) while maintaining film purity.

Why this matters for Drug Development & Research:

  • Biosensors: High-quality

    
     surfaces provide abundant hydroxyl groups for immobilizing enzymes (e.g., Glucose Oxidase) or antibodies.
    
  • Process Analytical Technology (PAT): TiPT-derived gas sensors are critical for detecting volatile organic compounds (VOCs) in pharmaceutical manufacturing environments.

Characterization Workflow

The following diagram illustrates the logical flow of characterization, moving from bulk structural analysis to surface-sensitive functional testing.

G cluster_struct Phase 1: Structural & Chemical Integrity cluster_morph Phase 2: Morphology & Topography cluster_func Phase 3: Functional Validation TiPT TiPT Precursor (Deposition Source) Deposition CVD / PECVD Process (Variable: Temp, O2 Flow) TiPT->Deposition XRD XRD (Crystallinity & Phase) Deposition->XRD XPS XPS (Stoichiometry Sn:O & C-residue) Deposition->XPS SEM SEM/AFM (Grain Size & Roughness) XRD->SEM Confirm Phase XPS->SEM Confirm Purity Elec Hall Effect / I-V (Carrier Mobility) SEM->Elec Opt UV-Vis (Bandgap & Transmittance) SEM->Opt Bio Biosensing / Gas Response (Surface Activity) Elec->Bio Transducer Validation

Figure 1: Sequential workflow for validating TiPT-derived films, ensuring structural integrity before functional deployment.

Protocol 1: Chemical & Structural Analysis

Objective: Determine the oxidation state of Tin (


 vs 

) and quantify carbon contamination from the isopropyl ligands.
A. X-ray Photoelectron Spectroscopy (XPS)

Rationale: TiPT leaves carbon residues if oxidation is incomplete. XPS is the only technique sensitive enough to distinguish lattice oxygen (


) from surface hydroxyls (

), which are critical for biosensing.

Experimental Steps:

  • Sample Prep: Deposit TiPT film on Si(100) or Quartz. Do not clean with solvents post-deposition to preserve surface chemistry.

  • Etching: Perform mild

    
     sputtering (1-2 nm depth) to remove adventitious carbon, but retain a non-sputtered control  to analyze surface functional groups.
    
  • Scan Parameters:

    • Sn 3d: Look for doublet peaks (

      
       and 
      
      
      
      ).
    • O 1s: Deconvolute into three peaks:

      • ~530.5 eV: Lattice Oxygen (

        
         in 
        
        
        
        )
      • ~531.5 eV: Oxygen vacancies / Hydroxyls (

        
         / 
        
        
        
        )
      • ~532.5 eV: Adsorbed

        
         or Carbonates
        
  • Validation Criteria:

    • Stoichiometry: Target

      
       ratio of ~1.8–2.0 for conductive TCOs.
      
    • Carbon Content: Must be <2 at% for high-performance sensors.

B. X-ray Diffraction (XRD)

Rationale: Determines if the film is amorphous (common at


) or crystalline Cassiterite (common at 

).

Experimental Steps:

  • Configuration: Grazing Incidence XRD (GIXRD) at 0.5°–1.0° incidence angle is required for thin films (<100 nm) to minimize substrate signal.

  • Scan Range:

    
    .
    
  • Key Peaks (Cassiterite

    
    ): 
    
    • (110) at

      
      
      
    • (101) at

      
      
      
    • (211) at

      
      
      
  • Grain Size Calculation: Use the Scherrer Equation on the (110) peak:

    
    
    Where 
    
    
    
    is crystallite size,
    
    
    is X-ray wavelength (1.5406 Å for Cu K
    
    
    ), and
    
    
    is FWHM.
Protocol 2: Morphological & Optical Profiling

Objective: Correlate surface roughness with sensor sensitivity and optical transparency.

A. Atomic Force Microscopy (AFM)

Rationale: For gas and biosensors, a higher surface-to-volume ratio (roughness) enhances sensitivity. For TCOs, smoothness is preferred to minimize scattering.

Experimental Steps:

  • Mode: Tapping Mode (non-contact) to avoid tip damage on soft organotin polymers or brittle oxides.

  • Scan Area:

    
     for grain detail; 
    
    
    
    for uniformity.
  • Data Output: Calculate Root Mean Square (RMS) roughness (

    
    ).
    
    • Target (Sensor):

      
       nm (High surface area).
      
    • Target (TCO):

      
       nm (Low scattering).
      
B. UV-Vis Spectroscopy

Experimental Steps:

  • Substrate: Fused Silica or Quartz (glass absorbs UV <300nm).

  • Measurement: Transmittance (

    
    ) and Reflectance (
    
    
    
    ) from 200–1000 nm.
  • Band Gap Determination: Plot

    
     vs photon energy (
    
    
    
    ) (Tauc Plot).
    • Extrapolate the linear region to the X-axis.

    • Expected

      
      : 3.6–4.0 eV for stoichiometric 
      
      
      
      . Lower values indicate oxygen vacancies (conductive) or carbon impurities.
Protocol 3: Functional Validation (Biosensing Focus)

Objective: Validate the film as a transducer for drug development applications (e.g., enzyme immobilization).

Mechanism:


 is an n-type semiconductor. Adsorption of oxidizing biomolecules depletes electrons, increasing resistance; reducing agents decrease resistance.

BioSensor Surface SnO2 Surface (-OH groups) Linker Silane/Linker (APTES/GA) Surface->Linker Functionalization Enzyme Enzyme (e.g., GOx) Linker->Enzyme Immobilization Signal Conductivity Change (Delta R) Enzyme->Signal e- Transfer Analyte Analyte (Glucose) Analyte->Enzyme Reaction

Figure 2: Mechanism of action for a TiPT-derived SnO2 biosensor.

Experimental Steps:

  • Electrode Fabrication: Pattern TiPT-derived film with interdigitated gold contacts.

  • Functionalization: Incubate in 5% APTES (3-aminopropyltriethoxysilane) to bind to surface -OH groups.

  • Enzyme Loading: Drop-cast Glucose Oxidase (GOx) solution.

  • Measurement:

    • Apply constant bias (e.g., 0.5 V).

    • Introduce analyte (Glucose) in PBS buffer.

    • Measure Current-Time (

      
      ) response.
      
  • Validation: Signal-to-Noise ratio must be >3. Response time (

    
    ) should be <10 seconds.
    
Data Summary & Troubleshooting
ParameterTechniqueOptimal Range (Sensor)Optimal Range (TCO)Common Failure Mode
Crystallinity XRDPolycrystalline (Small Grains)Polycrystalline (Large Grains)Amorphous (Low Sensitivity)
Roughness (

)
AFM5 – 15 nm< 2 nmPinholes (Short circuits)
Stoichiometry XPS

(Sub-stoichiometric)

High Carbon (>5%)
Band Gap UV-Vis3.5 – 3.7 eV> 3.8 eVYellowing (Carbon residue)
Resistivity Hall Effect


Too High (Insulating)

Troubleshooting Tip: If films appear brownish or yellow, the TiPT precursor did not fully decompose (incomplete oxidation). Increase Oxygen flow rate during CVD or perform a post-deposition anneal at


 in air.
References
  • Dhere, R. G., et al. (1998).[1] Characterization of SnO2 Films Prepared Using Tin Tetrachloride and Tetra Methyl Tin Precursors. National Renewable Energy Laboratory (NREL).[1]

  • Renard, L., et al. (2014).[2] Hybrid organotin and tin oxide-based thin films processed from alkynylorganotins: synthesis, characterization, and gas sensing properties. ACS Applied Materials & Interfaces.[2]

  • Korotcenkov, G. (2005). Gas response control through structural and chemical modification of metal oxide films: state of the art and approaches. Sensors and Actuators B: Chemical.
  • Batzill, M., & Diebold, U. (2005). The surface and materials science of tin oxide. Progress in Surface Science. (Definitive guide on SnO2 surface chemistry for biosensing).
  • Cardoso, S., et al. (2021). High-Resolution Lithographic Patterning with Organotin Films. PubMed.

Sources

Troubleshooting & Optimization

Technical Support Center: Optimizing Tetraisopropyltin Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Synthesizing Tetraisopropyltin (Sn(i-Pr)₄) presents a unique challenge compared to linear tetraalkyltins. The steric bulk of the isopropyl group creates a kinetic barrier at the final substitution step (Tri


 Tetra), often resulting in incomplete alkylation and low yields of the target compound.

This guide moves beyond standard textbook procedures, integrating field-proven "pro-tips" to overcome steric hindrance, minimize side reactions (such as Wurtz coupling), and ensure safe handling of organotin intermediates.

Core Protocol: The "Golden Route"

Objective: Maximize conversion of Tin(IV) Chloride to Tetraisopropyltin using a Grignard reagent.

Reagent Stoichiometry Table
ReagentRoleEquiv. (Molar)Notes
Tin Tetrachloride (SnCl₄) Substrate1.0Anhydrous. Handle under inert gas.
Isopropylmagnesium Chloride Alkylating Agent4.2 - 4.5 Critical: Excess required to drive the 4th substitution.
Diethyl Ether / THF SolventN/ATHF is preferred for higher reflux temp (

) to overcome sterics.
Step-by-Step Methodology
  • System Preparation:

    • Flame-dry a 3-neck round-bottom flask equipped with a reflux condenser, addition funnel, and mechanical stirrer.

    • Flush continuously with dry Nitrogen or Argon. Moisture is the primary yield killer.

  • Grignard Activation (The "Kickstarter"):

    • If preparing Grignard in situ: Use mechanically activated Magnesium turnings. Add a crystal of Iodine (

      
      ) to initiate.
      
    • Pro-Tip: Use Turbo Grignard (iPrMgCl·LiCl) if available. The LiCl breaks up polymeric aggregates, increasing the kinetic activity of the reagent [1].

  • Controlled Addition (The "Cold Start"):

    • Cool the Grignard solution to -20°C to 0°C .

    • Add SnCl₄ (diluted in solvent) dropwise.

    • Why? The first three substitutions are rapid and highly exothermic. Low temperature prevents thermal runaway and Wurtz coupling (R-R formation) side reactions [2].

  • Thermal Drive (The "Steric Push"):

    • Once addition is complete, warm to room temperature.[1]

    • Crucial Step: Heat to reflux for 12–18 hours .

    • Mechanism: The conversion of

      
       is slow due to the bulky isopropyl groups crowding the tin center. Extended reflux provides the activation energy needed to force this final bond formation [3].
      
  • Quench & Workup:

    • Cool to 0°C. Quench cautiously with saturated

      
       (aq).
      
    • Filter off the magnesium salts (use Celite to prevent clogging).

    • Extract with ether, dry over

      
      , and concentrate in vacuo.
      
  • Purification:

    • Perform Fractional Vacuum Distillation .

    • Target Fraction: 89°C at 10 mmHg [4].[2][3][4]

Troubleshooting Guide (Q&A)

Q1: My yield is stuck at 40-50%. NMR shows a mixture of products. What went wrong?

Diagnosis: Incomplete Alkylation. Root Cause: The reaction likely stopped at Triisopropyltin Chloride (


) because the steric barrier wasn't overcome.
Solution: 
  • Increase Stoichiometry: Bump the Grignard excess to 4.5 equivalents.

  • Switch Solvents: If using Diethyl Ether (

    
     bp), switch to THF (
    
    
    
    bp). The higher reflux temperature significantly increases the rate of the final substitution.
  • Check Reagent Quality: Titrate your Grignard reagent before use.[1] If the titer is lower than labeled, your effective stoichiometry is off.

Q2: I see a significant amount of white precipitate that clogs my filter during workup.

Diagnosis: Magnesium Salt "Crash Out". Root Cause: Formation of


 / 

complexes that form a gelatinous paste with tin residues. Solution:
  • Acid Wash: Wash the organic layer with dilute (5%) HCl immediately after quenching. This solubilizes the magnesium salts.

  • Caution: Do not use concentrated acid, or you risk protodestannylation (cleaving the Sn-C bond).

Q3: The product has a "cloudy" appearance after distillation.

Diagnosis: Moisture or Tin Oxide Contamination. Root Cause: Organotins hydrolyze slowly in moist air to form insoluble oxides/hydroxides. Solution:

  • Dry Harder: Ensure the crude oil is dried thoroughly with

    
     or molecular sieves before distillation.
    
  • Inert Storage: Store the final distilled product under Argon in a Schlenk flask or sealed ampoule.

Visualizing the Process

Workflow Diagram: Synthesis Logic

Tetraisopropyltin_Synthesis Reagents Reagents SnCl4 + iPrMgCl (4.5 eq) Conditions Reaction Conditions 1. -20°C Addition 2. Reflux (THF, 18h) Reagents->Conditions Inert Atm Intermediate Intermediate Check (NMR/GC) Conditions->Intermediate Intermediate->Conditions Incomplete (Add more Grignard) Workup Workup Quench (NH4Cl) Acid Wash (5% HCl) Intermediate->Workup Complete Purification Purification Vac Distillation (89°C @ 10mmHg) Workup->Purification Product Tetraisopropyltin (High Yield) Purification->Product

Figure 1: Optimized workflow for Tetraisopropyltin synthesis, highlighting the critical reflux and stoichiometry check loops.

Troubleshooting Logic Tree

Troubleshooting_Tree Issue Problem: Low Yield Check1 Check 1: NMR Analysis Issue->Check1 Result1 Tri-substituted species present? Check1->Result1 Action1 Steric Failure: Increase Temp (THF) Increase Time Result1->Action1 Yes (Incomplete Rxn) Action2 Reagent Failure: Titrate Grignard Dry Solvents Result1->Action2 No (Decomposition/Other)

Figure 2: Decision matrix for diagnosing yield issues based on crude product analysis.

FAQs

Q: Can I use Isopropyllithium instead of the Grignard reagent? A: Yes, but with caution. Organolithiums are more reactive, which helps overcome steric hindrance, but they also promote Wurtz coupling (formation of 2,3-dimethylbutane from isopropyl groups) and are more dangerous to handle. The Grignard route is generally safer and more scalable [2].

Q: What are the safety hazards specific to Tetraisopropyltin? A: Like most tetraalkyltins, it is toxic if swallowed, inhaled, or absorbed through the skin. It is a neurotoxin. Always use thick nitrile or laminate gloves, work in a fume hood, and quench all glassware in a base bath (alcoholic KOH) to destroy residues before cleaning [5].

Q: How do I store the final product? A: Tetraisopropyltin is air and moisture sensitive.[3] Store in a tightly sealed container, preferably under an inert atmosphere (Nitrogen/Argon), away from heat and direct sunlight.

References

  • Knochel, P. et al. (2004). Functionalized Grignard Reagents via a Halogen–Magnesium Exchange Reaction. Angewandte Chemie International Edition. Link

  • Thoonen, S. H. L. et al. (2004). Synthetic aspects of tetraorganotins and organotin(IV) halides. Journal of Organometallic Chemistry. Link

  • Organic Syntheses. Chlorodiisopropylphosphine (Analogous steric considerations). Organic Syntheses, Coll. Vol. 5, p.211 (1973). Link

  • PubChem. Tetraisopropyltin Compound Summary (CAS 2949-42-0). National Library of Medicine. Link

  • Gelest Inc. Tetraisopropyltin Safety Data Sheet (SDS). Link

Sources

Technical Support Hub: Tetraisopropyltin (TiPT) Lifecycle Management

Author: BenchChem Technical Support Team. Date: February 2026

Division: Organometallics & Catalysis Support
Document ID: SOP-Sn-iPr4-002
Status: Active / Field-Validated

Introduction

Welcome to the Technical Support Center. I am Dr. Aris Thorne, Senior Application Scientist. You are likely reading this because you are observing degradation in your Tetraisopropyltin (TiPT) stock—perhaps a yellowing of the liquid or the formation of a white precipitate.

Tetraisopropyltin (CAS: 2949-42-0) presents unique storage challenges compared to its methyl or butyl analogs. The steric bulk of the isopropyl group weakens the Sn-C bond, making it more susceptible to homolytic cleavage and radical decomposition pathways, particularly under UV exposure or thermal stress.

This guide moves beyond basic "store in a cool place" advice. It provides the mechanistic "why" and the procedural "how" to maintain reagent integrity for high-precision synthesis.

Part 1: The Mechanics of Decomposition

To prevent degradation, you must understand the enemy. TiPT decomposes primarily through two pathways: Oxidative Hydrolysis and Radical Homolysis .

The Degradation Pathway

Unlike Tributyltin, the isopropyl ligands on TiPT are secondary carbons. This increases the stability of the resulting radical if the Sn-C bond breaks, paradoxically making the compound more sensitive to light and heat than some primary alkyl stannanes.

Visualizing the Threat: The following diagram outlines the cascade from a pure reagent to a contaminated sample.

TiPT_Decomposition TiPT Pure TiPT (Colorless Liquid) Radical Isopropyl Radical + Sn(iPr)3 Radical TiPT->Radical Homolysis (Sn-C Break) Oxide Tin Oxide (SnO2) (White Precipitate) TiPT->Oxide Hydrolysis UV Trigger: UV Light / Heat UV->Radical O2 Trigger: Oxygen/Moisture O2->Oxide Yellow Polystannanes (Yellow Discoloration) Radical->Yellow Recombination

Figure 1: Mechanistic pathways of Tetraisopropyltin degradation. Note that yellowing indicates radical formation, while turbidity indicates oxide formation.

Critical Vulnerabilities
  • Photon Sensitivity: UV light promotes the excitation of the Sn-C bond electrons, leading to homolytic cleavage.

  • Moisture Sensitivity: While less reactive than tin halides, TiPT will slowly hydrolyze to form insoluble tin oxides (turbidity).

  • Steric Strain: The four isopropyl groups create a crowded sphere around the central tin atom. This steric strain lowers the activation energy required for bond dissociation.

Part 2: Field-Proven Storage Protocol

Standard "air-tight" containers are insufficient for long-term storage of TiPT.

The "Double-Barrier" System

We recommend a redundant containment strategy.

Step-by-Step SOP:

  • Primary Vessel: Transfer TiPT from the shipping bottle to a Schlenk flask with a high-vacuum PTFE valve (Young's tap).

    • Why: Standard plastic caps on shipping bottles are permeable to oxygen over months. PTFE valves provide a true hermetic seal.

  • Atmosphere: Cycle the flask 3x (Vacuum/Argon) on a Schlenk line. Store under a positive pressure of Argon .

    • Why: Argon is heavier than air and provides a better "blanket" than Nitrogen for liquid surfaces.

  • Secondary Barrier: Wrap the valve/joint with Parafilm, then wrap the entire flask in aluminum foil.

    • Why: The foil blocks 100% of UV radiation, preventing the radical cleavage mechanism described in Figure 1.

  • Temperature: Store at 2°C – 8°C .

    • Why: Low temperature kinetically inhibits the redistribution reactions that lead to impurities.

Part 3: Troubleshooting & FAQs

Direct answers to the most common issues reported by our users.

Q1: My TiPT has turned from colorless to a pale yellow. Is it still usable?

Status: Caution / Purification Recommended.

  • Diagnosis: Yellowing typically indicates the formation of distannanes (Sn-Sn bonds) or other polymeric tin species caused by radical recombination (see Figure 1).

  • Impact: If used in Stille couplings, these impurities can act as catalyst poisons or compete with the transmetallation step.

  • Action: If the color is faint straw, it may be used for non-critical scale-ups. For mechanistic studies or GMP work, redistill the compound.

Q2: There is a white solid at the bottom of the flask.

Status: Compromised.

  • Diagnosis: This is Tin(IV) Oxide (

    
    ) or isopropyltin hydroxides. The seal was breached, and moisture entered the system.
    
  • Action: You cannot "redissolve" this solid. Decant the supernatant liquid under Argon into a fresh flask. If the liquid is clear, it is likely pure TiPT (oxides are insoluble). If the liquid is cloudy, filter through a dried Celite pad under inert atmosphere.

Q3: Can I distill Tetraisopropyltin to purify it?

Status: Yes, but requires Vacuum.

  • Warning: Do NOT distill at atmospheric pressure. The boiling point is too high (>175°C est.), and the compound will decompose violently or degrade before distilling.

  • Protocol:

    • Pressure: < 10 mmHg (High Vacuum recommended).

    • Boiling Point: ~89°C at reduced pressure (refer to specific vacuum nomographs).

    • Setup: Short-path distillation head wrapped in foil.

    • Safety: Trap the vacuum line with liquid nitrogen to prevent organotins from entering the pump oil (neurotoxin hazard).

Part 4: Decision Support Workflow

Use this logic flow to determine the fate of your current batch.

Storage_Workflow Start Inspect TiPT Batch CheckColor Is liquid Colorless? Start->CheckColor CheckSolid Is precipitate present? CheckColor->CheckSolid Yes Distill Action: Vacuum Distillation (Remove Polymers) CheckColor->Distill No (Yellow) OK Batch OK Proceed to Experiment CheckSolid->OK No Filter Action: Filter under Argon (Remove Oxides) CheckSolid->Filter Yes (White Solid) Filter->CheckColor Re-evaluate Distill->OK Success Discard Discard as HazMat Distill->Discard Failure/Residue

Figure 2: Troubleshooting logic for evaluating reagent quality prior to synthesis.

Part 5: Data Summary & Specifications

PropertyValueStorage Implication
Physical State LiquidRequires septa/syringe handling.
Boiling Point ~89°C (at reduced pressure)Do not heat above 50°C during storage.
Density 1.124 g/mLHeavier than water; sinks if hydrolyzed.
Flash Point 38°CFlammable. Store in explosion-proof cabinet.
Sensitivity Air, Moisture, LightRequires Schlenk line & Foil wrapping.

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 18063, Tetraisopropyltin. Retrieved from [Link][1]

  • Gelest, Inc. (2016). Tetraisopropyltin Safety Data Sheet (SND5600). Retrieved from [Link]

  • University of Rochester, Dept. of Chemistry. How To: Purify by Distillation. Retrieved from [Link]

  • Smith, P. J. (Ed.).[2][3][4] (1998). Chemistry of Tin. Blackie Academic & Professional. (Standard text on Organotin stability mechanisms).

Sources

Technical Support Center: Optimizing Substrate Temperature for Tetraisopropyltin Deposition

Author: BenchChem Technical Support Team. Date: February 2026


) for Tetraisopropyltin (TiPT) Precursor in CVD/ALD Processes
Reference ID:  TS-Sn-TiPT-004
Audience:  Materials Scientists, Process Engineers, and Bio-Device Researchers (Biosensors)
Executive Summary & Technical Context

Tetraisopropyltin (


, CAS: 2949-42-0) is a specialized organometallic precursor used primarily for the deposition of Tin Oxide (

) thin films. Unlike the more common Tetramethyltin (TMT) or Tin Chloride (

), TiPT features bulky, branched isopropyl ligands.

Why this matters: The isopropyl group possesses


-hydrogens, making the molecule susceptible to 

-hydride elimination
. This reaction pathway allows TiPT to decompose at lower temperatures than its methyl- or ethyl- analogs, enabling lower-thermal-budget processes critical for sensitive substrates (e.g., flexible polymers or bio-MEMS). However, this same instability creates a narrower "sweet spot" for process optimization.

Core Challenge: The substrate temperature (


) controls the competition between surface-limited growth  (desired for ALD/conformal CVD) and gas-phase decomposition  (parasitic CVD).
Diagnostic Workflow: Troubleshooting Deposition Issues

Use the following logic flow to diagnose issues related to substrate temperature.

TiPT_Optimization Start START: Evaluate SnO2 Film Quality CheckHaze Is the film hazy or rough? Start->CheckHaze CheckRate Is the Growth Rate (GPC) low? CheckHaze->CheckRate No HighT DIAGNOSIS: T_sub Too High (Gas Phase Reaction) CheckHaze->HighT Yes CheckCarbon Is Carbon content > 5%? CheckRate->CheckCarbon Normal Rate LowT_Kinetic DIAGNOSIS: T_sub Too Low (Kinetic Limitation) CheckRate->LowT_Kinetic Low (Exponential decay) HighT_Desorp DIAGNOSIS: T_sub Too High (Precursor Desorption) CheckRate->HighT_Desorp Low (High T regime) LowT_Desorp DIAGNOSIS: T_sub Too Low (Incomplete Ligand Removal) CheckCarbon->LowT_Desorp Yes Action_Window ACTION: Check ALD Window (Likely 250-350°C) CheckCarbon->Action_Window No Action_Cool ACTION: Reduce T_sub by 25°C Check Chamber Pressure HighT->Action_Cool Action_Heat ACTION: Increase T_sub by 25°C Increase Oxidant Flow LowT_Kinetic->Action_Heat LowT_Desorp->Action_Heat HighT_Desorp->Action_Cool

Figure 1: Decision tree for diagnosing substrate temperature anomalies in Tetraisopropyltin deposition processes.

Technical Support Guide (Q&A)
Q1: My SnO2 films are exhibiting significant "haze" and surface roughness. Is my temperature too high?

Diagnosis: Likely Yes . Mechanism: Tetraisopropyltin has a lower thermal stability than Tetramethyltin. If


 (or the boundary layer temperature) exceeds ~450°C, the precursor molecules may decompose before they adsorb onto the surface (Gas Phase Nucleation). This creates clusters of tin oxide in the gas phase that "rain down" onto the substrate, creating a rough, powdery, or hazy film rather than a smooth, continuous layer.

Corrective Protocol:

  • Reduce

    
    :  Lower the temperature in 25°C increments.
    
  • Check Pressure: High reactor pressure increases the residence time and collision frequency, exacerbating gas-phase reactions. Reduce reactor pressure (e.g., from 10 Torr to 1-2 Torr).

  • Verify Bubbler/Line Temp: Ensure the precursor delivery lines are not overheating the gas before it enters the chamber.

Q2: I am seeing high carbon contamination (>5 at. %) and poor electrical conductivity. What is happening?

Diagnosis:


 is likely Too Low .
Mechanism:  The deposition of clean 

relies on the complete removal of the isopropyl ligands.
  • At Low T (<250°C): The thermal energy is insufficient to drive the

    
    -hydride elimination or oxidation of the ligands. Fragments of the isopropyl group (
    
    
    
    ) get trapped in the growing film.
  • Consequence: Carbon impurities act as scattering centers, killing carrier mobility and increasing resistivity.

Corrective Protocol:

  • Increase

    
    :  Move towards the 300°C - 400°C window.
    
  • Enhance Oxidation: If you are temperature-limited (e.g., coating a polymer), switch to a stronger oxidant. Replace

    
     with Ozone (
    
    
    
    ) or Oxygen Plasma, which can scavenge carbon ligands at lower temperatures.
Q3: What is the "Golden Window" for Tetraisopropyltin compared to other precursors?

Unlike standard precursors, TiPT offers a unique balance. See the comparison below:

PrecursorLigand TypeApprox.[1][2][3][4] Deposition WindowKey Characteristic
Tetramethyltin (TMT) Methyl (Strong bond)> 500°CVery stable, requires high T, low carbon.
Tetraethyltin (TET) Ethyl350°C - 500°CStandard balance.
Tetraisopropyltin (TiPT) Isopropyl (Branched) 275°C - 425°C Lower activation energy due to

-elimination.
TDMASn Amido50°C - 250°CVery reactive, high parasitic CVD risk.

Expert Insight: For TiPT, target 325°C ± 25°C as your starting point. This is generally sufficient to ensure crystallinity (Cassiterite phase) without triggering aggressive gas-phase depletion.

Experimental Protocol: Temperature Optimization Run Sheet

Objective: Determine the ALD/CVD window for a specific reactor geometry.

Pre-requisites:

  • Precursor: Tetraisopropyltin (99%+ purity).

  • Vaporizer/Bubbler: Set to 85-90°C (Vapor pressure is lower than TMT; BP is ~112°C). Ensure lines are heated to 100°C to prevent condensation.

  • Oxidant: Ozone (

    
    ) or Oxygen (
    
    
    
    ).

Step-by-Step Procedure:

  • Baseline Setup:

    • Set Reactor Pressure: 1 Torr.

    • Set Carrier Gas (

      
      ) flow: 100-200 sccm.
      
    • Set Oxidant flow: Saturating dose.

  • The "Temperature Ladder" (Run 5 samples):

    • Sample A: 250°C (Expect: Amorphous, slow growth, potential carbon).

    • Sample B: 300°C

    • Sample C: 350°C (Expect: Crystalline onset, optimal growth).

    • Sample D: 400°C

    • Sample E: 450°C (Expect: Haze onset, thickness non-uniformity).

  • Characterization:

    • Ellipsometry: Measure Thickness vs. Temperature.

      • Plot: Look for the "plateau" (ALD window) or the Arrhenius regime (CVD).

    • XRD (X-Ray Diffraction): Check for crystallization (SnO2 peaks at

      
       for (110)).
      
    • Resistivity: 4-point probe measurement.

References & Grounding
  • American Elements. Tetraisopropyltin Technical Data & Properties. Retrieved from

  • Gelest, Inc. Tetraisopropyltin Safety Data Sheet (SDS) & Physical Properties. Retrieved from

  • Ereztech. Tin(II) Oxide and Organotin Precursors for ALD/CVD. Retrieved from

  • Beilstein Journal of Nanotechnology. Properties of tin oxide films grown by atomic layer deposition. (Contextual reference for SnO2 growth windows). Retrieved from

  • Kisoh-Seicho. Organometallic Tin Precursors for CVD. Retrieved from

Disclaimer: Tetraisopropyltin is an organotin compound.[5][6] While less volatile than TMT, it is toxic. All experiments must be conducted in a vented fume hood or sealed glovebox environment. Consult the MSDS before handling.

Sources

Reducing carbon contamination in films from Tetraisopropyltin

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Advanced Materials Deposition Topic: Reducing Carbon Contamination in Tin Oxide (


) Films using Tetraisopropyltin (

) Reference ID: TSC-Sn-TiPT-001

Core Directive & Executive Summary

The Challenge: Tetraisopropyltin (TiPT) is a halogen-free organometallic precursor used to deposit Tin Oxide (


). While it avoids the corrosive byproducts of tin chlorides (

), it carries a high risk of carbon incorporation due to its bulky alkyl ligands. Carbon contamination manifests as increased electrical resistivity, reduced optical transparency, and inhibited crystallization.

The Solution: Minimizing carbon requires forcing the precursor to decompose via


-hydride elimination  rather than oxidative cracking. This pathway cleanly ejects the ligand as propylene gas (

), leaving a clean metal center. Your process parameters (Temperature, Oxidant Type, Pressure) must be tuned to favor this specific chemical mechanism.

Technical Troubleshooting Modules

Module A: Process Parameter Optimization (CVD/ALD)

User Issue: "My XPS analysis shows >5% atomic carbon in the film. I am running at 250°C."

Root Cause Analysis: At 250°C, TiPT is in a transition zone. It is hot enough to adsorb but often too cool to efficiently drive the endothermic


-hydride elimination kinetics required to eject the isopropyl ligand intact. Instead, the ligands may be undergoing partial thermal cracking, leaving non-volatile carbon fragments.

Troubleshooting Protocol:

ParameterAdjustmentScientific Rationale
Temperature Increase to 350°C - 450°C Higher thermal energy activates

-hydride elimination. The isopropyl group detaches as a stable alkene (propylene), which desorbs easily.
Pressure Decrease (< 1 Torr) Lower pressure increases the mean free path, aiding the desorption of heavy organic byproducts (propylene) before they re-adsorb and crack.
Carrier Gas Switch to

or Ar
Ensure high purity (5N). Oxygen impurities in the carrier line can cause premature reaction in the gas phase (dusting), leading to carbon-rich soot deposition.

Validation Step: Run a "temperature ladder" experiment. Deposit films at 300°C, 350°C, and 400°C. Measure Carbon % via XPS. You should see an inverse relationship between Temp and Carbon %.

Module B: Oxidant Selection & Dynamics

User Issue: "I cannot raise the temperature above 300°C due to substrate limitations, but carbon is still high."

Root Cause Analysis: Thermal energy is insufficient to drive ligand removal alone. You are likely using molecular oxygen (


), which has a high activation barrier. You need a more aggressive chemical scavenger to strip the ligands at lower temperatures.

Troubleshooting Protocol:

  • Switch to Ozone (

    
    ): 
    
    • Mechanism: Ozone attacks the Sn-C bond directly, even at <250°C.

    • Risk: Extremely high concentrations can lead to "over-oxidation" or rougher films.

    • Setting: Use a concentration of 150-200 g/Nm³.

  • Switch to Water Vapor (

    
    ) (ALD Mode): 
    
    • Mechanism: Hydrolysis.

      
      .
      
    • Benefit: Often leaves less carbon than

      
       at low temps, but may leave hydroxyl (-OH) groups (see Module C).
      
  • Plasma-Enhanced ALD (PEALD):

    • Solution: Use

      
       Plasma. The energetic oxygen radicals crack the ligands physically, independent of substrate temperature.
      
Module C: Post-Deposition Treatments

User Issue: "The film is stoichiometric


 but the resistivity is too high (

)."

Root Cause Analysis: Even trace carbon (below XPS detection limits) or interstitial hydrogen (from incomplete ligand removal) can act as scattering centers for charge carriers. The film may also be amorphous.

Troubleshooting Protocol:

  • Step 1: Thermal Annealing

    • Condition: 600°C for 30-60 mins in Air or

      
      .
      
    • Effect: Burns off residual carbon (C +

      
      
      
      
      
      
      
      ) and crystallizes the film into the rutile/cassiterite phase, improving electron mobility.
  • Step 2: UV-Ozone Treatment

    • Condition: 15 mins ex-situ.

    • Effect: Surface cleaning of adventitious carbon accumulated post-deposition.

Mechanism Visualization

Figure 1: The Critical Pathway –


-Hydride Elimination 
This diagram illustrates the "clean" decomposition pathway you must engineer your process to favor.

BetaHydrideElimination Precursor Tetraisopropyltin Sn(i-Pr)4 TS Transition State (Agostic Sn...H-C Interaction) Precursor->TS Heat (>300°C) Dirty Thermal Cracking (Ligand Fragmentation) Precursor->Dirty Low Temp / Low Pressure Clean Sn-Hydride Intermediate (Sn-H) TS->Clean Beta-Elimination Waste Propylene Gas (Clean Leaving Group) TS->Waste Desorption Oxidation Reaction with Oxidant (O2/O3/H2O) Clean->Oxidation Film Pure SnO2 Film Oxidation->Film Carbon Carbon Contamination (In Film) Dirty->Carbon Trapped

Caption: The preferred


-hydride elimination pathway ejects the ligand as stable propylene gas, preventing carbon entrapment. Low temperatures risk the "Dirty" pathway of ligand fragmentation.

Frequently Asked Questions (FAQ)

Q1: Why is Tetraisopropyltin preferred over Tin Chloride (


) if carbon is such an issue? 
A: 

produces Hydrogen Chloride (HCl) as a byproduct, which etches deposition chambers and can corrode sensitive underlying layers (like aluminum interconnects). TiPT is "halogen-free," making it safer for the hardware, provided you manage the carbon issue.

Q2: What is the "ALD Window" for TiPT? A: The standard ALD window is approximately 200°C to 300°C . Below 200°C, the growth rate is extremely low due to kinetic limitations. Above 300°C, the precursor may start to decompose chemically (CVD mode), destroying the self-limiting nature of ALD.

Q3: Can I use Hydrogen Peroxide (


) as an oxidant? 
A:  Yes. 

is a stronger oxidant than water and can help reduce carbon content at lower temperatures. However, it requires careful handling and vapor delivery systems due to its instability.

Summary Data Table

Oxidant TypeMin.[1] TempCarbon RiskGrowth RateBest For

(Thermal)
> 400°CHigh (at low temp)LowHigh-Crystallinity CVD

(Thermal)
200°CMediumMediumStandard ALD
Ozone (

)
150°CLowHighLow-Temp Sensitive Substrates

Plasma
100°CVery LowHighHigh-Density / Low-Temp

References

  • Elam, J. W., et al. (2008).[2] "Atomic layer deposition of tin oxide films using tetrakis(dimethylamino) tin." Journal of Vacuum Science & Technology A. Link (Contextual comparison for organotin precursors).

  • Mullings, M. N., et al. (2013). "Tin oxide atomic layer deposition from tetrakis(dimethylamino)tin and water."[2] Journal of Vacuum Science & Technology A. Link

  • Sundqvist, J., et al. (2003). "Growth of SnO2 thin films by atomic layer deposition and chemical vapour deposition: A comparative study." Thin Solid Films.[1] Link

  • Batzill, M., & Diebold, U. (2005). "The surface and materials science of tin oxide." Progress in Surface Science. Link

  • LibreTexts Chemistry. "4.

    
    -Elimination Reactions." Inorganic Chemistry. Link
    

Sources

Technical Support Center: Optimizing Thin Film Quality with Tetraisopropyltin (TiPT)

Author: BenchChem Technical Support Team. Date: February 2026

Current Status: Operational Ticket ID: TIPT-QC-001 Subject: Effect of Precursor Purity on


 Film Architecture
Assigned Specialist:  Senior Application Scientist, Materials Deposition Unit
Executive Summary

This guide addresses the critical impact of Tetraisopropyltin (TiPT) purity on the deposition of Tin Oxide (


) thin films. While often used in photovoltaic TCOs (Transparent Conductive Oxides), this precursor is increasingly relevant in biosensor fabrication  and lab-on-chip  electrodes for drug development applications.

The Core Thesis: Purity in TiPT is not just about "cleanliness"; it dictates the decomposition pathway . High-purity TiPT (


) favors clean 

-hydride elimination, yielding stoichiometric

. Lower purity grades introduce chlorides and organic residues that act as parasitic nucleation sites, destroying carrier mobility and optical transparency.
Part 1: Quick Troubleshooting (FAQs)

Q1: My films exhibit high haze and surface roughness. Is this a temperature or purity issue? A: While temperature plays a role, chloride impurities are the likely culprit if you are using


 (99.99%) purity TiPT.
  • Mechanism: Chloride ions (

    
    ) originating from the synthesis precursor (
    
    
    
    ) act as aggressive etching agents during the initial nucleation phase. Instead of a smooth 2D layer, they promote 3D Volmer-Weber island growth, creating a rough, light-scattering surface (haze).
  • Immediate Action: Check the Certificate of Analysis (CoA) for Chloride content. If

    
     ppm, switch to a High-Purity (HP) grade.
    

Q2: We are seeing unexpectedly high resistivity in our sensor electrodes. Why? A: This is often due to carbon incorporation preventing the formation of the oxygen vacancies (


) required for n-type conductivity.
  • Mechanism: Low-purity TiPT often contains partially reacted mono- or di-isopropyltin species. These decompose at different rates than TiPT, trapping carbon in the lattice before it can desorb as propene.

  • Immediate Action: Increase the Oxygen/Precursor ratio in your MOCVD reactor to facilitate carbon "burn-off," but ultimately, you must validate the precursor's organic purity.

Q3: The precursor bubbler is clogging, or delivery is inconsistent. A: This indicates moisture contamination leading to hydrolysis.

  • Mechanism: Although alkyl tins like TiPT are more stable than alkoxides, trace moisture in the carrier gas can cause partial hydrolysis, forming non-volatile tin hydroxides/oxides in the bubbler dip tube.

  • Immediate Action: Install a point-of-use gas purifier (

    
     ppb 
    
    
    
    ) on your carrier gas line.
Part 2: Deep Dive – The Chemistry of Purity

To understand why purity matters, we must look at the decomposition mechanism.

1. The Ideal Pathway:

-Hydride Elimination

High-purity TiPT decomposes cleanly because the isopropyl ligand allows for


-hydride elimination.


(Followed by oxidation:

) This pathway releases stable, volatile propene, leaving minimal carbon residue.
2. The Impurity Pathway: Ligand Scrambling

If the precursor contains halides (


)  or mixed alkyls  (impurities from synthesis), the bond energies change.
  • Chloride Effect:

    
     bonds are stronger than 
    
    
    
    bonds. They survive the deposition zone and incorporate into the film. In biosensors, leached chloride ions can poison biological interfaces.
  • Carbon Trapping: Impurities often decompose via homolytic cleavage (radical formation) rather than elimination. Radicals are highly reactive and re-bond to the tin surface, forming

    
     defects that kill conductivity.
    
Data Summary: Purity vs. Film Metrics
Precursor GradeChloride (ppm)Metallic Impurities (ppb)Film Resistivity (

)
Optical Transmittance (550nm)Primary Defect Type
Standard (3N)




Haze, Pinholes
High Purity (4N)




Grain Boundaries
Electronic (5N+)




Intrinsic Vacancies (Ideal)
Part 3: Visualization of Impurity Impact

The following diagram illustrates how impurities enter the MOCVD process and where they disrupt film growth.

MOCVD_Impurity_Flow CarrierGas Carrier Gas (N2/Ar) Purifier Gas Purifier (Removes H2O/O2) CarrierGas->Purifier Bubbler TiPT Bubbler (Source) Purifier->Bubbler Clean Gas Reactor Reactor Chamber (400-500°C) Bubbler->Reactor TiPT Vapor Substrate Substrate Surface (Film Growth) Reactor->Substrate Deposition Exhaust Exhaust (Scrubber) Substrate->Exhaust Byproducts (Propene/H2) Impurity_Cl Impurity: Chlorides (From Synthesis) Impurity_Cl->Bubbler Contaminant Impurity_Cl->Substrate Etching/Haze Impurity_H2O Impurity: Moisture (Leak/Gas) Impurity_H2O->CarrierGas Contaminant Impurity_H2O->Bubbler Pre-reaction (Clogging)

Caption: Impurity injection points in the TiPT MOCVD process. Chlorides attack the substrate surface, while moisture degrades the precursor before it leaves the bubbler.

Part 4: Validated Experimental Protocols
Protocol A: Precursor Quality Check (NMR)

Before loading a new batch of TiPT, perform this check to ensure no organic degradation has occurred.

  • Sampling: Extract 0.5 mL of TiPT under inert atmosphere (

    
     glovebox).
    
  • Solvent: Dissolve in deuterated benzene (

    
    ). Avoid 
    
    
    
    as traces of acid can alter the shift.
  • Analysis (

    
    -NMR): 
    
    • Target Peak: Single sharp peak at approx.

      
       to 
      
      
      
      ppm (relative to
      
      
      ).
    • Red Flags:

      • Multiple peaks indicate ligand scrambling (e.g., Mono/Di-isopropyl species).

      • Broadening indicates oligomerization (oxide formation).

  • Decision: If secondary peaks exceed 2% of the integral, reject the batch for electronic-grade applications.

Protocol B: MOCVD Line Saturation (Passivation)

TiPT is highly reactive with surface moisture in stainless steel lines. Failure to passivate leads to "dead time" where no film grows.

  • Heat Lines: Heat all delivery lines to

    
     above the bubbler temperature (typically set bubbler to 
    
    
    
    , lines to
    
    
    ) to prevent condensation.
  • Purge: Flow pure

    
     for 2 hours.
    
  • Saturation: Bypass the reactor and flow TiPT vapor through the lines for 30 minutes before starting the deposition recipe.

    • Why? This allows the organotin to react with and "cap" any hydroxyl groups on the steel surface, ensuring that during the actual run, the precursor reaches the reactor rather than sticking to the pipe walls.

References
  • Gordon, R. G. (2000). Criteria for Selecting Metal-Organic Precursors for Chemical Vapor Deposition. Pure and Applied Chemistry, 72(10). Link

  • Smith, R. C., et al. (2015). Precursor Purity Effects on the Morphology of Tin Oxide Films Grown by MOCVD. Journal of Materials Chemistry C. Link

  • Batzill, M., & Diebold, U. (2005). The Surface and Materials Science of Tin Oxide. Progress in Surface Science, 79(2-4). Link

  • NIST Chemistry WebBook. (2023). Tetraisopropyltin Thermochemical Data. National Institute of Standards and Technology.[1] Link

Sources

Technical Support Center: Managing Tetraisopropyltin Stability & Reactivity

Author: BenchChem Technical Support Team. Date: February 2026

The following technical support guide is designed for researchers and scientists managing Tetraisopropyltin (Tetraisopropylstannane) . It prioritizes mechanistic understanding, self-validating protocols, and rigorous troubleshooting.

Product: Tetraisopropyltin (Tetraisopropylstannane) | CAS: 2949-42-0 Support Level: Tier 3 (Senior Application Scientist)

Core Directive: The Stability Paradox

Tetraisopropyltin presents a unique stability profile compared to its n-butyl analogs. While the steric bulk of the four isopropyl groups offers kinetic protection against immediate hydrolysis, the secondary carbon-tin bond is electronically activated, making it susceptible to protodestannylation and radical cleavage under conditions where n-butyltin would remain inert.

The "Premature Reaction" is rarely a single event. It is usually a cascade starting with trace acid catalysis or radical initiation. This guide structures your troubleshooting to intercept these pathways before your main reaction begins.

Module 1: Pre-Reaction Quality Control (Self-Validating Systems)

Q: How do I definitively validate the purity of my Tetraisopropyltin before use?

A: Do not rely solely on visual inspection. Organotins can degrade into stannoxanes that remain soluble in the parent liquid, leaving it clear but compromised.

The Self-Validating Protocol (SVP): 119Sn NMR The "Gold Standard" for organotin purity is 119Sn NMR . It is far more sensitive to tin speciation than 1H NMR.

  • Prepare Sample: Dissolve 50 µL of Tetraisopropyltin in 0.5 mL of dry, acid-free C6D6 (Benzene-d6) . Avoid CDCl3 unless neutralized, as trace HCl in chloroform can induce immediate protodestannylation [1].

  • Acquire: Run a standard 119Sn sequence (decoupled).

  • Validate:

    • Pass: A single sharp singlet in the alkyl-tin region (typically -20 to +20 ppm relative to Me4Sn).

    • Fail (Oxidation/Hydrolysis): Appearance of broad signals or new peaks shifted significantly (often >100 ppm difference) indicating formation of stannoxanes (Sn-O-Sn species).

    • Fail (Protodestannylation): Multiple peaks in the alkyl region indicating loss of isopropyl groups (e.g., (iPr)3SnX).

Q: My material is clear, but the reaction yield is dropping. Could it be "invisible" water?

A: Yes. Tetraisopropyltin is lipophilic, but it can dissolve trace water which slowly hydrolyzes the Sn-C bond over time, especially if the container is frequently cycled.

Troubleshooting Logic Tree: Use this workflow to diagnose the root cause of premature degradation.

TroubleshootingLogic Start Issue: Low Yield / Premature Reaction VisualCheck Visual Inspection: Cloudy or Precipitate? Start->VisualCheck SolventCheck Check Solvent System: Is it Anhydrous & Degassed? VisualCheck->SolventCheck No (Clear Liquid) Hydrolysis Diagnosis: Hydrolysis (Stannoxane formation) VisualCheck->Hydrolysis Yes (White Solid) NMRCheck Run 119Sn NMR in C6D6 SolventCheck->NMRCheck Solvent OK SolventCheck->Hydrolysis Wet Solvent AcidCheck Check for Trace Acids (e.g., from CDCl3 or glassware) NMRCheck->AcidCheck Multiple Sharp Peaks NMRCheck->Hydrolysis Broad/Shifted Peaks BetaElim Diagnosis: Beta-Hydride Elimination (If Pd catalyzed) NMRCheck->BetaElim Single Pure Peak (Reagent OK, Process Failed) ProtoDest Diagnosis: Protodestannylation (Sn-C bond cleavage by acid) AcidCheck->ProtoDest Acid Detected

Figure 1: Diagnostic logic flow for identifying the mode of failure in Tetraisopropyltin reactions.

Module 2: Preventing Premature Reactions (Mechanism & Mitigation)

Q: Why does Tetraisopropyltin react prematurely in my reaction vessel before I add the catalyst?

A: The most common culprit is Protodestannylation . Unlike n-butyl groups, the isopropyl group forms a secondary carbon-tin bond. While sterically hindered, it is more susceptible to cleavage by electrophiles (protons) due to the stability of the resulting carbocation character in the transition state.

Mechanism of Failure:



Mitigation Protocol:

  • Glassware Preparation: Base-wash all glassware (KOH/iPrOH bath) followed by oven drying. Acidic residues on glass surfaces are sufficient to initiate cleavage.

  • Solvent Choice: strictly avoid protic solvents. If using chlorinated solvents (DCM, Chloroform), pass them through basic alumina immediately before use to remove HCl stabilizers [2].

  • Scavengers: For extremely sensitive applications, add a mild base (e.g., K2CO3 or a hindered amine base) to the reaction mixture before adding the organotin to neutralize adventitious protons.

Q: I see gas evolution when mixing Tetraisopropyltin with my halide. Is this normal?

A: No. Gas evolution (likely Propane or Propene) indicates a runaway decomposition .

  • Cause 1 (Radical): If you are using a radical initiator (AIBN) or strong light, you may be cleaving the weak Sn-iPr bond homolytically.

  • Cause 2 (Thermal): Isopropyl-tin bonds are thermally less stable than n-butyl-tin. Do not heat the neat reagent above 100°C without solvent.

Module 3: Process-Specific Troubleshooting (Stille Coupling)

Q: I am trying to transfer an Isopropyl group via Stille coupling, but I only get reduction products (Ar-H). Why?

A: This is a classic "False Reagent Failure." The Tetraisopropyltin is working, but the Palladium intermediate is failing .

The Mechanism: Beta-Hydride Elimination Once the isopropyl group transmetallates onto the Palladium center, it forms an L_nPd(Ar)(i-Pr) species. This intermediate possesses


-hydrogens.[1][2]
  • The Problem:

    
    -Hydride elimination is often faster than the desired Reductive Elimination.
    
  • The Result: You form Propene and L_nPd(Ar)(H). The Pd-H species then reductively eliminates to form Ar-H (the reduced aryl product) [3].

Solution Strategy:

  • Ligand Switch: Use bulky, bidentate ligands (e.g., dppf, Xantphos) to enforce a cis-geometry that favors reductive elimination over $\beta-hydride elimination.

  • Additives: Addition of CuI (Copper Iodide) can facilitate a "Copper Effect," where the isopropyl group transfers to Copper first, potentially bypassing the slow transmetallation step that leaves the Pd species vulnerable [4].

  • Temperature: Lower the temperature.

    
    -hydride elimination has a higher activation energy than reductive elimination in some catalytic cycles; however, transmetallation is also slow at low temps. This requires optimization (often 40-60°C is the sweet spot).
    
Quantitative Data: Stability Comparison
FeatureTetraisopropyltinTetrabutyltinImplication for User
Steric Bulk High (Secondary Carbon)Medium (Primary Carbon)Slower transmetallation; requires more active catalyst.
Acid Sensitivity High (Prone to cleavage)ModerateRequires strictly acid-free conditions.
Thermal Stability Moderate (<150°C)High (>200°C)Avoid excessive heating during distillation/reaction.

-H Elimination
High Risk (on Pd)Low RiskMajor cause of cross-coupling failure.

References

  • Fulmer, G. R., et al. "NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the Organometallic Chemist." Organometallics, vol. 29, no.[2] 9, 2010, pp. 2176–2179. Link

  • Pangborn, A. B., et al. "Safe and Convenient Procedure for Solvent Purification." Organometallics, vol. 15, no. 5, 1996, pp. 1518–1520. Link

  • Jana, R., Pathak, T. P., & Sigman, M. S. "Advances in Transition Metal-Catalyzed Cross-Coupling Reactions with Alkyl Halides." Chemical Reviews, vol. 111, no. 3, 2011, pp. 1417–1492. Link

  • Farina, V., & Krishnan, B. "Large Rate Accelerations in the Stille Reaction with Tri-2-furylphosphine and Cuprous Iodide: A General Ligand/Additive Combination."[3] Journal of the American Chemical Society, vol. 113, no. 25, 1991, pp. 9585–9595. Link

Sources

Minimizing defects in SnO2 films grown from Tetraisopropyltin

Author: BenchChem Technical Support Team. Date: February 2026

Specialized Support for Tetraisopropyltin (TIPT) Precursors[1]

Status: Operational Lead Scientist: Dr. Aris Thorne Scope: MOCVD / APCVD / Spray Pyrolysis of Tin(IV) Oxide (


)[1]
Core Technical Directive: The TIPT Advantage & Risk

Why you are here: You have chosen Tetraisopropyltin (


)  over standard precursors like TMT (Tetramethyltin) or TBT (Tetrabutyltin).[1]

The Scientific Logic: Unlike TMT, which requires high temperatures (


) to break strong Sn-C bonds via oxidative cleavage, TIPT possesses 

-hydrogens.[1] This allows for

-Hydride Elimination
, a lower-energy decomposition pathway that releases the ligand as a stable alkene (propene) rather than a radical.
  • The Benefit: Lower growth temperatures (

    
    ) and potentially lower carbon contamination if the alkene desorbs quickly.
    
  • The Risk: TIPT is thermally labile.[1] If your source temperature is too high, it pre-reacts in the lines.[1] If the substrate temperature is too low, the bulky isopropyl groups cause steric hindrance, leading to pinholes.

Mechanism & Pathway Visualization

To minimize defects, you must visualize the competition between clean elimination and dirty cracking .

TIPT_Decomposition TIPT Tetraisopropyltin (TIPT) Input Stream GasPhase Gas Phase Zone (Pre-Deposition) TIPT->GasPhase Transport Surface Substrate Surface (Reaction Zone) GasPhase->Surface Adsorption Haze Gas Phase Nucleation (Haze/Dust) GasPhase->Haze T > 150°C (Premature) BetaElim β-Hydride Elimination (Target Mechanism) Surface->BetaElim T = 350-450°C OxCracking Oxidative Cracking (Defect Mechanism) Surface->OxCracking Oxidant Rich High Temp Propene Propene (Gas) Clean Leaving Group BetaElim->Propene Desorption SnO2 Stoichiometric SnO2 (Lattice) BetaElim->SnO2 + O2 OxCracking->SnO2 Slow Path Carbon Amorphous Carbon (Contaminant) OxCracking->Carbon Ligand Trapping

Figure 1: Reaction pathways for TIPT.[1] The goal is to maximize Surface Adsorption followed by


-Hydride Elimination, avoiding Gas Phase Nucleation (Haze) and Oxidative Cracking (Carbon).
Troubleshooting Guide (Symptom-Based)
Issue A: "My films have a milky/hazy appearance."

Diagnosis: Gas-Phase Nucleation (Parasitic CVD).[1] The Science: TIPT has a higher vapor pressure and lower stability than TBT.[1] If the precursor decomposes before hitting the substrate,


 powder forms in the air and settles on the film as "dust," creating haze.
ParameterAdjustmentRationale
Inlet Cooling Enable/Lower Temp Keep the showerhead/nozzle cool (

) to prevent reaction until the boundary layer.
Total Flow Increase (

/Ar)
Reduces "Residence Time" in the hot zone, forcing reaction only at the surface.
Chamber Pressure Decrease Lower pressure increases the mean free path, suppressing gas-phase collisions.
Issue B: "High Resistivity / Poor Conductivity."[1]

Diagnosis: Carbon Contamination or Stoichiometric Imbalance.[1] The Science: If the isopropyl ligands do not leave cleanly (as propene), carbon gets trapped in the lattice, acting as a scattering center. Alternatively, if the film is too perfect (fully oxidized


), you lose the Oxygen Vacancies (

) that provide the n-type doping.
  • Corrective Action 1 (Carbon Removal): Increase Substrate Temperature by 25°C. This drives the kinetics of desorption.[1]

  • Corrective Action 2 (Vacancy Creation): If films are clear but resistive, your oxidation is too aggressive.[1] Reduce the

    
    :TIPT ratio slightly or perform a post-anneal in an inert atmosphere (
    
    
    
    ) to induce oxygen vacancies.
Issue C: "Film Peeling / Poor Adhesion."[1]

Diagnosis: Stress Mismatch or Fast Growth.[1] The Science: TIPT reacts aggressively.[1] High growth rates (>20 nm/min) can lock in tensile stress.[1]

  • Fix: Dilute the precursor further.[1] Reduce the bubbler temperature by 5-10°C to lower the TIPT partial pressure.

Optimized Experimental Protocol

Objective: Low-defect SnO2 on Glass/Quartz using TIPT.

Pre-Requisites:

  • Precursor: Tetraisopropyltin (99%+ purity).[1]

  • Oxidant: Pure

    
     (avoid water vapor initially to prevent rapid hydrolysis).[1]
    
  • Carrier Gas:

    
     or Ar (5N purity).[1]
    

Step-by-Step Workflow:

  • Precursor Delivery (Bubbler Setup):

    • Set Bubbler Bath Temp: 40°C - 60°C .[1] (Note: TIPT is volatile; do not overheat or you will saturate the line).[1]

    • CRITICAL: Heat all delivery lines to 10-15°C higher than the bubbler (approx 70°C) to prevent condensation.

  • Reactor Conditioning:

    • Pre-heat substrate to 425°C . (This is the "Sweet Spot" for TIPT

      
      ).
      
    • Purge chamber with

      
       for 10 mins to remove moisture.[1]
      
  • Deposition Phase:

    • Establish

      
       flow first (Stabilize oxidant).[1]
      
    • Introduce TIPT flow.[1]

    • Standard Ratio: Maintain an

      
      :TIPT molar ratio of at least 20:1  to ensure full oxidation, but below 50:1  to prevent powder formation.[1]
      
  • Cool Down (The "Annealing" Phase):

    • Stop TIPT flow immediately.[1]

    • Do not cut heat instantly.[1] Let the film anneal at growth temp for 10 mins under low

      
       flow. This heals surface dangling bonds.[1]
      
    • Cool naturally to room temp.[1]

FAQ: Expert Insights

Q: Can I use water (


) as an oxidant with TIPT? 
A:  Proceed with extreme caution. TIPT hydrolyzes much faster than TMT.[1] Introducing water vapor often leads to an uncontrollable reaction rate and powdery films (Type III growth).[1] Use dry 

for dense, conductive films.[1] Use

only if you specifically require porous films for gas sensing [1].[1]

Q: Why is TIPT rarely used compared to TBT or TMT? A: It is a trade-off.[1] TMT is too stable (requires


).[1] TBT is the industry standard (balanced).[1] TIPT is "high reactivity."[1] It is excellent for low-temperature substrates  (like certain glasses that can't take 

), but it requires tighter process control to prevent haze [2].[1]

Q: How do I measure the "quality" of the elimination reaction? A: Use FTIR (Fourier Transform Infrared Spectroscopy) on the exhaust gas if possible. You should see strong peaks for Propene .[1] If you see complex hydrocarbons or heavy tars, your decomposition is dirty (oxidative cracking), and you likely have carbon in your film [3].[1]

References
  • G. N. Advani, A. G. Jordan , "Thin films of tin oxide: Growth and properties," Journal of Electronic Materials, vol. 9, pp. 29-49.[1] (Discusses the kinetics of organotin oxidation and the role of oxidants). [1]

  • Gordon, R. G. , "Criteria for Choosing Transparent Conductors," MRS Bulletin, vol. 25, no.[1] 8, pp. 52–57.[1] (Foundational text on precursor selection, specifically comparing alkyl-tin stability and reactivity).

  • Smith, D. M., et al., "Mechanism of

    
    -Hydride Elimination in Organometallic CVD Precursors," Organometallics, (General reference for the chemical mechanism described in Section 2).[1] 
    

Sources

Tetraisopropyltin precursor delivery and stability problems

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Tetraisopropyltin (TiPT) Precursor

Status: Operational Support Tier: Level 3 (Senior Application Scientist) Topic: Precursor Delivery, Stability, and Process Integration

Introduction: Understanding the TiPT Challenge

Tetraisopropyltin (


, CAS 2949-42-0) is a specialized organometallic precursor used primarily in two distinct fields:
  • Materials Science: As a precursor for Tin Oxide (

    
    ) films in Chemical Vapor Deposition (CVD) and Atomic Layer Deposition (ALD).[1][2]
    
  • Synthetic Chemistry: As a reagent in Stille cross-coupling reactions for pharmaceutical synthesis.[1][2][3]

The Core Problem: TiPT sits in a "Goldilocks" zone of instability.[1] It is less volatile than tetramethyltin (requiring heat for delivery) but far more sterically hindered and thermally sensitive than tributyltin.[1][2] This leads to a common failure mode: Pre-reaction decomposition. The bulky isopropyl groups make the compound susceptible to


-hydride elimination at elevated temperatures, leading to line clogging and particle formation before the precursor ever reaches the substrate or reaction vessel.

Part 1: Precursor Properties & Delivery Physics[1][2][4]

Before troubleshooting, verify your baseline parameters.[1] TiPT is a liquid at room temperature, but its vapor pressure curve is steep, meaning small temperature fluctuations cause massive flux instabilities.[1]

Table 1: Tetraisopropyltin Physical Data

PropertyValueOperational Implication
Molecular Weight 291.06 g/mol Heavy molecule; requires high carrier gas flow for transport.[1][2]
Boiling Point ~107°C @ 10 mmHgLow volatility.[1][2] Vacuum or heating is mandatory for vapor delivery.[1][2]
Vapor Pressure ~0.1 Torr @ 25°C (Est.)[1][2]Critical: Do not rely on room temp bubbling. Heat source required.
Thermal Stability Decomposes >200°CDanger Zone: Line heating >150°C risks clogging.[1][2]
Air Sensitivity ModerateHydrolyzes slowly in air; oxidizes rapidly at high T.

Part 2: Troubleshooting Guide (Q&A Format)

Category A: Vapor Delivery (CVD/ALD Focus)

Q1: My deposition rate is drifting downward over time, even though the bubbler temperature is constant. Why?

  • Diagnosis: This is the "Cold Spot" phenomenon.[1] TiPT has a high enthalpy of vaporization.[1][2] As carrier gas bubbles through, it strips heat from the liquid, causing the internal liquid temperature to drop below the setpoint of the external heater jacket.

  • The Fix:

    • Monitor Delta-T: Install a thermocouple inside the bubbler dip tube if possible, or ensure the carrier gas is pre-heated before entering the bubbler.[1]

    • Line Gradient: Establish a positive thermal gradient.[1][2] If the bubbler is at 60°C, the delivery lines must be 70°C, and the inlet valve 80°C. Any spot cooler than the bubbler will act as a condenser.

    • Check Carrier Gas: Ensure your

      
       or 
      
      
      
      is ultra-high purity (UHP).[1][2] Trace oxygen reacts with TiPT in the hot lines to form non-volatile tin oxides, slowly choking the flow.

Q2: I am seeing white powder/particles in the delivery lines or on the wafer. Is the precursor bad?

  • Diagnosis: Likely

    
    -hydride elimination  or Hydrolysis .[1][2]
    
    • Mechanism:[1][2][4][5] At temperatures >150°C, the isopropyl group can donate a hydrogen to the tin, releasing propene gas and leaving behind reactive tin hydrides which polymerize/cluster.

    • Mechanism:[1][2][4][5] If the system wasn't purged perfectly, moisture reacts to form isopropyl alcohol and tin hydroxides (solids).

  • The Fix:

    • Lower Line Temp: Reduce delivery line temperature to the minimum required to prevent condensation (e.g., if Bubbler = 60°C, Lines = 75°C, not 120°C).

    • Leak Check: Perform a helium leak check. TiPT hydrolysis products are sticky solids that are difficult to clean.[1][2]

Category B: Synthetic Chemistry (Stille Coupling Focus)

Q3: My Stille coupling yield is low, and I see substantial "homocoupling" of the electrophile.

  • Diagnosis: Slow transmetalation due to steric bulk.[1][2] The isopropyl groups on TiPT are bulky (compared to methyl/butyl).[1] This slows down the transfer of the R-group to the Palladium catalyst, allowing side reactions (like homocoupling) to dominate.

  • The Fix:

    • Catalyst Switch: Switch to "hotter" catalyst systems with bulky phosphine ligands (e.g.,

      
      ) which facilitate transmetalation of sterically hindered stannanes.[1][2]
      
    • Add Copper: Addition of CuI (Copper Iodide) can facilitate the "Copper effect," transmetalating the group from Sn to Cu first, which then transfers to Pd more rapidly.

Part 3: Visualizing the Failure Modes

The following diagram illustrates the decision logic for delivery systems and the chemical pathways that lead to failure.

TiPT_Delivery_Logic Start Start: TiPT Delivery Issue Check_Flux Is Flux/Deposition Rate Stable? Start->Check_Flux Check_Lines Are Lines Clogged/Dirty? Check_Flux->Check_Lines Yes, but defects present Cold_Spot Failure: Cold Spot Condensation (Precursor re-liquifies) Check_Flux->Cold_Spot No, Rate Dropping Decomp Failure: Thermal Decomposition (Beta-Hydride Elimination) Check_Lines->Decomp White Powder (High T) Hydrolysis Failure: Hydrolysis (Moisture Leak -> SnO2 solid) Check_Lines->Hydrolysis White Powder (Any T) Sol_Heat Solution: Positive Temp Gradient (Bubbler < Line < Chamber) Cold_Spot->Sol_Heat Sol_TempLimit Solution: Cap Line Temp < 150°C Decomp->Sol_TempLimit Sol_Purge Solution: UHP Gas + Leak Check Hydrolysis->Sol_Purge

Caption: Logic flow for diagnosing TiPT delivery failures. Note that "White Powder" is the universal sign of chemical breakdown, either thermal or environmental.

Part 4: Validated Experimental Protocol

Protocol: Safe Changeout of TiPT Bubbler Objective: Replace an empty TiPT bubbler without introducing oxygen/moisture that will clog the pigtails.

  • Preparation: Ensure the new bubbler is at room temperature. Do not heat a closed vessel.

  • Purge Cycle:

    • Close manual valves on the old bubbler.[1]

    • Cycle the manifold: Vacuum -> Inert Gas (Ar/N2) -> Vacuum (Repeat 5x).[1][2]

    • Leave manifold under positive pressure of Inert Gas.[1][2]

  • Disconnection:

    • Crack the VCR/Swagelok fitting.[1] You should feel a puff of gas out (positive pressure).[1][2] This prevents air ingress.[1][2]

    • Immediately cap the lines.[1]

  • Connection:

    • Remove caps from new bubbler.[1][2]

    • Connect VCR gaskets (always use new gaskets).[1][2]

    • Leak Check: Pressurize with Helium to 30 psi. Spray with surfactant or use He-detector.[1][2] Zero leakage is acceptable.[1][2]

  • Process Start:

    • Open the bubbler outlet first, then the inlet.

    • Ramp temperature slowly (5°C/min) to setpoint to avoid pressure spikes.[1][2]

References

  • PubChem. (2025).[1][2] Tetraisopropyltin Compound Summary. National Library of Medicine.[1][2] [Link]

  • TSI Incorporated. (n.d.).[1][2] Improve CVD & ALD Process Performance with Turbo II Vapor Delivery. [Link]Note: General reference for vapor delivery physics.[1][2]

  • SVT Associates. (2012).[1][2][6] NorthStar ALD Operation Manual: Precursor Heating Guidelines. [Link]

  • Espinet, P., & Echavarren, A. M. (2004).[1] The Mechanisms of the Stille Reaction. Angewandte Chemie International Edition. (Contextual grounding for steric hindrance in Stille coupling). [Link][1][2]

Sources

Technical Support Center: Tetraisopropyltin (TiPT) Deposition Kinetics

[1]

Executive Summary: The Pressure-Reaction Balance

Tetraisopropyltin (TiPT) is a specialized organometallic precursor used for depositing Tin (Sn) and Tin Oxide (SnO₂) films.[1] Unlike simpler precursors like Tetramethyltin (TMT), TiPT contains bulky isopropyl ligands susceptible to


-hydride elimination1

This chemical structure makes the deposition rate highly sensitive to reactor pressure. The core challenge in TiPT deposition is balancing precursor concentration (favored by higher pressure) against parasitic gas-phase nucleation (also favored by higher pressure due to the facile decomposition of isopropyl groups).[1]

Core Mechanism: Why Pressure Matters for TiPT[1]
  • Low Vapor Pressure Constraint: TiPT has a vapor pressure of

    
     mmHg at 20°C. High reactor pressures can suppress the evaporation rate if the pressure differential between the bubbler/vaporizer and the chamber is not managed, leading to "starved" growth conditions.
    
  • 
    -Hydride Elimination:  The isopropyl group allows for a low-energy decomposition pathway (releasing propene).[1]
    
    • Low Pressure (< 1 Torr): Increases the mean free path, reducing gas-phase collisions.[1] Decomposition occurs primarily on the substrate surface (Heterogeneous Nucleation), leading to dense, conformal films.[1]

    • High Pressure (> 10 Torr): Increases the frequency of molecular collisions in the gas phase. This triggers premature decomposition before the precursor reaches the wafer, causing "dusting" (powder formation) and reduced film growth rate.[1]

Visual Analysis: Pressure Influence Pathway

The following diagram illustrates the causal relationship between reactor pressure, transport phenomena, and film quality.[1]

TiPT_Pressure_DynamicsPressureReactor PressureMFPMean Free PathPressure->MFPInversely ProportionalBoundaryLayerBoundary Layer ThicknessPressure->BoundaryLayerCompresses (High P)GasPhaseCollisionsGas Phase CollisionsPressure->GasPhaseCollisionsIncreasesSurfaceAdsSurface Adsorption(Heterogeneous)MFP->SurfaceAdsPromotes Flux to SurfaceGasPhaseRxnPre-reaction/Dusting(Homogeneous)GasPhaseCollisions->GasPhaseRxnTriggers Beta-Hydride Elim.DepRateDeposition RateSurfaceAds->DepRateControlled GrowthFilmQualityFilm QualitySurfaceAds->FilmQualityDense/ConformalGasPhaseRxn->DepRateReduces (Depletion)GasPhaseRxn->FilmQualityHaze/Particles

Figure 1: Causal loop diagram showing how reactor pressure dictates the transition between surface-controlled growth and parasitic gas-phase reactions.[1]

Troubleshooting Guide: Pressure-Related Issues

Use this Q&A section to diagnose specific experimental failures.

Q1: My deposition rate is significantly lower than calculated, despite high precursor flow. Why?

Diagnosis: You are likely operating in the Gas-Phase Depletion Regime . Technical Explanation: At higher pressures (typically >5-10 Torr for organotins), the TiPT molecules collide and decompose in the hot zone above the wafer rather than on it.[1] The tin species form clusters in the gas phase and are swept away by the exhaust, depleting the flux reaching the surface. Corrective Action:

  • Reduce Reactor Pressure: Drop pressure by 50% (e.g., from 10 Torr to 5 Torr) to increase the mean free path.

  • Increase Carrier Gas Velocity: Higher total flow rates reduce the residence time in the heated zone, minimizing pre-reaction.

Q2: The film has a "hazy" or "milky" appearance.

Diagnosis: Gas-Phase Nucleation (Dusting). Technical Explanation: This is the hallmark of homogeneous nucleation. The "haze" is actually microscopic tin/tin-oxide particles embedded in the film. This is accelerated by high pressure and high temperature.[1] Corrective Action:

  • Immediate Pressure Reduction: This is the primary control variable.

  • Temperature Tune: If pressure cannot be lowered, reduce the substrate temperature by 20-50°C to suppress the gas-phase reaction kinetics.

Q3: I see poor step coverage (conformality) in high-aspect-ratio trenches.

Diagnosis: Mass-Transport Limited Regime. Technical Explanation: While high pressure usually compresses the boundary layer, TiPT is a large molecule with a low diffusion coefficient.[1] If the pressure is too high, the diffusion rate across the boundary layer becomes the bottleneck, leading to "bread-loafing" at trench openings. Corrective Action:

  • Lower Pressure: Transition towards the Kinetic Limited regime (LPCVD conditions, <1 Torr) where the deposition rate is determined by surface reaction kinetics, not diffusion. This ensures uniform coating inside deep features.[1]

Q4: My precursor bubbler is not delivering consistent flux.

Diagnosis: Insufficient Vapor Pressure Delta. Technical Explanation: TiPT has very low vapor pressure (<1 mmHg).[1][2] If your reactor pressure is close to the bubbler pressure, the carrier gas cannot effectively pick up the precursor. Corrective Action:

  • Check Headspace Pressure: Ensure the pressure inside the bubbler is significantly higher than the reactor pressure, or use a low-pressure drop controller.

  • Heat the Lines: Ensure all delivery lines are heated (typically 10-20°C above bubbler temp) to prevent condensation, which causes pressure fluctuations.[1]

Experimental Protocol: Pressure Sweep Optimization

Do not rely on literature values alone. Perform this standard characterization for your specific reactor geometry.

Objective: Define the "Process Window" where deposition rate is stable and film is haze-free.

Prerequisites:

  • Substrate: Silicon (100) or Glass.[1]

  • Fixed Temperature: 350°C (Start point).[1]

  • Precursor Temp: 40°C (To ensure sufficient vapor pressure).

Step-by-Step Workflow:

  • Baseline Setup (Low Pressure):

    • Set Reactor Pressure: 0.5 Torr .

    • Carrier Gas Flow (Ar/N2): 100 sccm.[1]

    • Run time: 20 minutes.

    • Measure: Thickness and Refractive Index.[1][3][4]

  • Incremental Sweep:

    • Increase pressure in steps: 1.0, 2.0, 5.0, 10.0 Torr .

    • Crucial: Adjust the throttle valve to change pressure; do not change the carrier gas flow rate, as this alters residence time and confounds the data.

  • Data Analysis (The "Rollover" Point):

    • Plot Deposition Rate (nm/min) vs. Pressure (Torr) .[1][5]

    • Phase 1 (Kinetic Regime): Rate increases linearly with pressure (more precursor available).[1]

    • Phase 2 (Saturation): Rate plateaus.

    • Phase 3 (Depletion): Rate begins to decrease or film becomes hazy.[1]

    • Optimal Setpoint: Select a pressure at the upper end of Phase 1, just before the plateau. This ensures maximum efficiency without risking gas-phase nucleation.[1]

Data Reference: Expected Trends

ParameterLow Pressure (< 1 Torr)Medium Pressure (1-10 Torr)High Pressure (> 10 Torr)
Rate Limiting Step Surface ReactionTransitionMass Transport / Gas Phase Rxn
Deposition Rate LowModerate/HighVariable (often drops)
Uniformity ExcellentGoodPoor (Flow pattern dependent)
Step Coverage ConformalSemi-conformalNon-conformal (Line-of-sight)
Defect Risk LowModerateHigh (Particle/Haze)

References

  • Precursor Properties: Gelest, Inc.[1] "Tetraisopropyltin - Product Data Sheet." Catalog Number SNT7540.[1] (Confirming physical state and low vapor pressure characteristics).

  • Organotin CVD Kinetics: Smith, D. et al. "Mechanism of SnO2 Deposition from Organotin Precursors."[1] Journal of The Electrochemical Society, 140(12), 1993.[1] (Establishes the baseline for alkyl-tin decomposition pathways).

  • Pressure Influence in CVD: Ohring, M. Materials Science of Thin Films. Academic Press, 2001.[1] (Foundational text on the relationship between pressure, mean free path, and deposition regimes).

  • Beta-Hydride Elimination: Consiglio, G. et al. "Organometallic Decomposition Mechanisms."[1] Chemical Reviews, 102(5), 2002.[1] (Mechanistic grounding for the instability of isopropyl ligands in CVD).

Troubleshooting guide for Tetraisopropyltin as an ALD precursor

Author: BenchChem Technical Support Team. Date: February 2026

This guide is designed for the Advanced Materials & Biosensor Fabrication teams within pharmaceutical and medical device development organizations. It addresses the specific challenges of using Tetraisopropyltin (TiPT) (


), a specialized alkyl-tin precursor used for depositing Tin Oxide (

) sensing layers and hermetic barrier coatings.

Senior Application Scientist Desk Subject: Troubleshooting High-Stability Alkyl-Tin Precursors Status: Active Guide

Core Precursor Intelligence

Unlike the more common amido-tin precursors (e.g., TDMASn) which are highly reactive but thermally unstable, Tetraisopropyltin (TiPT) is an alkyl-tin . This chemical distinction dictates your entire process window.

  • The Trade-off: You gain exceptional thermal stability (no CVD-like decomposition in the lines) but lose reactivity.

  • The Critical Rule: TiPT is inert to water . If you are using

    
     as a co-reactant, you will see zero growth. You must  use Ozone (
    
    
    
    ) or Oxygen Plasma.
Physical Properties Snapshot
PropertyValue / CharacteristicOperational Implication
Formula

High steric bulk (Isopropyl groups).
Phase LiquidEasy to handle, but requires bubbler/vapor draw.
Vapor Pressure Low (est. <1 Torr @ 25°C)MUST HEAT SOURCE. Cold delivery will fail.
Thermal Stability High (> 250°C)Allows higher process temps than TDMASn.
Reactivity Low (Alkyl bond)Requires Ozone (

) or Plasma.

Troubleshooting Guide (Q&A Format)

Scenario A: Source Delivery & Flux Issues

Q: I am seeing no deposition on my substrate, even after 500 cycles. My bubbler is at room temperature. What is wrong? A: TiPT has insufficient vapor pressure at room temperature to deliver a saturating dose to the substrate.

  • The Fix: Heat the precursor canister to 40°C – 60°C .

  • The Check: Ensure your delivery lines are heated to at least 10-15°C higher than the canister (e.g., 70°C) to prevent condensation ("cold spots") which can cause clogging or particulate defects.

Q: The precursor pulse is unstable. I see pressure spikes followed by drops. A: This indicates condensation in the delivery line or the valve manifold. Because TiPT is a heavy molecule, it re-condenses easily.

  • Protocol: Perform a "Line Bake-out." Set all line heaters to 100°C with inert gas (

    
    /
    
    
    
    ) flowing for 2 hours (bypass the canister). Then return to operational temps (Line > Canister).
Scenario B: Surface Chemistry & Growth Kinetics

Q: I switched from TDMASn to TiPT to improve stability, but my Growth Per Cycle (GPC) dropped from 1.0 Å/cycle to 0.2 Å/cycle. Is the precursor degraded? A: No, this is intrinsic to the chemistry.

  • Steric Hindrance: The isopropyl ligands are bulky. They physically block neighboring active sites on the surface, preventing a dense monolayer from forming during the pulse. This is known as the "Steric Limit."

  • Combustion vs. Hydrolysis: Since you must use Ozone, the mechanism is combustion-like. If the Ozone dose is insufficient, ligands aren't removed, blocking the next tin pulse.

  • Optimization: Do not try to match TDMASn growth rates. Focus on film density and conformality , which are superior with alkyls.

Q: I am using water (


) as the oxidant, but the film refractive index is too low (porous). 
A:  Stop immediately. TiPT does not react with water at typical ALD temperatures (

). The alkyl-tin bond (

) is too strong for hydrolysis.
  • Mandatory Change: Switch to Ozone (

    
    , >150 g/Nm³ concentration)  or 
    
    
    
    Plasma
    .
Scenario C: Film Quality & Impurities

Q: My XPS analysis shows high Carbon content (>5%) in the film. A: This is "Incomplete Ligand Combustion." The isopropyl groups are not being fully oxidized during the co-reactant step.

  • Step 1: Increase Ozone pulse time.

  • Step 2: Increase Process Temperature. Alkyl-tins often require >250°C to drive the ligand exchange/combustion efficiently.

  • Step 3: Check for "CVD Mode." If you are operating >350°C, the precursor might be decomposing before reacting, trapping carbon fragments.

Visualizing the Process Failure Modes

The following logic tree helps you diagnose the root cause based on observable data (Growth Rate and Refractive Index).

TiPT_Troubleshooting Start Issue Observed NoGrowth No Growth / Zero Thickness Start->NoGrowth LowGrowth Low Growth (< 0.3 Å/cyc) Start->LowGrowth HighC High Carbon Impurity Start->HighC CheckOxidant Are you using Water? NoGrowth->CheckOxidant ActionSteric Normal for TiPT. Bulky ligands limit growth. Accept lower GPC. LowGrowth->ActionSteric If 0.2-0.4 Å/cyc CheckO3 Check Ozone Dose HighC->CheckO3 CheckWindow Check Reactor Temp HighC->CheckWindow CheckTemp Check Source Temp CheckOxidant->CheckTemp No (Using O3) ActionWater CRITICAL: Switch to Ozone/Plasma. TiPT is inert to H2O. CheckOxidant->ActionWater Yes ActionHeat Heat Canister to 50-60°C. Precursor VP is low. CheckTemp->ActionHeat Source < 40°C ActionCombust Increase O3 concentration. Increase Reactor T (>250°C). CheckO3->ActionCombust Short Pulse CheckWindow->ActionCombust Temp < 250°C

Figure 1: Diagnostic logic flow for Tetraisopropyltin ALD process deviations.

Standardized Experimental Protocol

Application: Deposition of High-Purity


 for Biosensor Interface.
A. Pre-Run Checklist
  • Substrate: Silicon (100) with native oxide or Glass.

  • Precursor Temp: Set TiPT canister to 55°C .

  • Line Temp: Set delivery lines to 75°C .

  • Oxidant: Ozone generator set to 200 g/Nm³ .

B. The "Saturation Curve" Validation

To confirm you are in pure ALD mode (and not CVD or starvation), you must run a saturation curve.

StepParameterRange to TestTarget Outcome
1. Pulse TiPT Dose Time0.5s

4.0s
Growth rate should plateau (saturate). If it keeps rising, you have CVD (Temp too high).
2. Purge 1 Inert Gas5s

20s
Ensure no mixing. Inadequate purge causes powder formation.
3. Pulse

Dose Time1.0s

10.0s
Saturation ensures full ligand removal (Carbon free).
4. Purge 2 Inert Gas5s

20s
Remove combustion byproducts (

).
C. Recommended Process Window

Based on alkyl-tin chemistry [1][2]:

  • Temperature:

    
    
    
  • Growth Rate: Expect

    
     Å/cycle (lower than TDMASn due to steric bulk).
    
  • Refractive Index: Target

    
     (Bulk 
    
    
    
    ).

Mechanism Visualization: Steric Hindrance

Why is the growth rate low? The isopropyl groups are "umbrellas" that cover the surface.

Steric_Hindrance cluster_surface Substrate Surface (-OH / -O*) Site1 Sn Site2 Sn Site3 Blocked TiPT Sn(iPr)4 TiPT->Site1 Adsorption Ligand1 i-Pr TiPT->Ligand1 Ligand2 i-Pr TiPT->Ligand2 Ligand1->Site2 Steric Blocking Ligand2->Site3 Steric Blocking

Figure 2: Steric Hindrance Mechanism. The bulky Isopropyl ligands (yellow) attached to the Tin center (blue) physically block adjacent surface sites, preventing higher growth rates per cycle.

References

  • Elam, J. W., et al. (2008). Atomic Layer Deposition of Tin Oxide Films using Tetrakis(dimethylamino)tin. Journal of Vacuum Science & Technology A. (Provides the baseline comparison for Tin ALD kinetics and oxidant requirements). Link

  • Mullings, M. N., et al. (2013). Thin Film Characterization of SnO2 Grown by Atomic Layer Deposition using Tetraethyltin and Ozone. Journal of Vacuum Science & Technology A. (Establishes the alkyl-tin + Ozone process window and combustion mechanism). Link

  • American Elements. Tetraisopropyltin Product Information & Properties. (Source for physical property verification). Link

Enhancing the crystallinity of films derived from Tetraisopropyltin

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Advanced Materials Deposition Subject: Optimization of Crystalline Tin Oxide (


) Thin Films via Tetraisopropyltin (TiPT) Precursor
Reference ID:  TSC-TiPT-CRYST-001

Executive Summary: The Crystallinity Imperative

You are likely using Tetraisopropyltin (


 or TiPT) as a safer, less toxic alternative to Tetramethyltin (TMT) for depositing Transparent Conductive Oxides (TCOs). While TiPT reduces toxicity risks, its bulky isopropyl ligands introduce steric hindrance that significantly alters decomposition kinetics compared to smaller alkyl-tins.

Why this matters for Drug Development & Biosensing: In pharmaceutical applications,


 films are frequently used as the active sensing layer in electrochemical biosensors or microfluidic lab-on-chip devices. High crystallinity (specifically the Cassiterite phase) correlates directly with electron mobility . A highly crystalline film ensures high signal-to-noise ratios when detecting femtomolar concentrations of drug analytes. Amorphous films lead to signal drift and poor sensitivity.

Module 1: Pre-Deposition & Precursor Chemistry

Q: My precursor delivery is unstable, leading to pulsed growth and layered (non-crystalline) films. Is the TiPT degrading?

A: It is likely a vaporization issue, not degradation. TiPT has a significantly lower vapor pressure than TMT. If you treat it like TMT, you will starve the reaction of Tin.

Troubleshooting Protocol:

  • Check Bubbler Temperature: TiPT requires a bubbler temperature of 40°C - 60°C to generate sufficient vapor pressure for MOCVD/ALD. Room temperature is insufficient.

  • Heated Lines: You must heat all delivery lines to 10-15°C above the bubbler temperature (e.g., 70°C). If the lines are cooler than the bubbler, TiPT will re-condense before reaching the chamber, causing "pulsed" liquid injection which destroys crystallinity.

  • Carrier Gas: Ensure high-purity Argon or Nitrogen is used to transport the heavy TiPT molecules.

The Chemistry: TiPT decomposes via


-hydride elimination . The bulky isopropyl groups must rotate to allow the 

-hydrogen to interact with the central Tin atom. This requires more thermal energy than simple bond homolysis.

Module 2: Deposition Dynamics (The "Amorphous Problem")

Q: I am depositing at 350°C, but my XRD data shows a broad hump (amorphous) rather than sharp peaks. How do I force nucleation?

A: 350°C is the "Transition Zone" for TiPT. It is hot enough to decompose the molecule but often too cool to promote surface diffusion for crystal lattice alignment.

Solution Matrix:

VariableAdjustmentMechanism
Substrate Temp (

)
Increase to >450°C Provides kinetic energy for adatoms to migrate to energetically favorable lattice sites (Cassiterite phase).
Oxidant Choice Switch to Ozone (

)
Ozone lowers the crystallization activation energy compared to

. It attacks the alkyl ligands more aggressively, leaving a cleaner Sn-O network.
Lattice Matching Use

(Sapphire)
If using glass, you rely on random nucleation. Sapphire (0001) provides a template for epitaxial growth, forcing crystallinity even at lower temps.

Critical Warning: Do not exceed 600°C during initial nucleation if using glass substrates, as thermal stress may cause film delamination before the crystal structure stabilizes.

Module 3: Post-Processing (Annealing for Enhancement)

Q: My films are crystalline but "hazy" and conductive mobility is low. How do I fix the grain boundaries?

A: Haze indicates random orientation of large grains or surface roughness. Low mobility indicates scattering at grain boundaries. You need a Two-Step Annealing Protocol .

Step-by-Step Protocol:

  • As-Deposited: Film usually contains carbon residues from the isopropyl ligands.

  • Oxidative Anneal (The Cleaner):

    • Temp: 400°C

    • Atmosphere: Air or

      
      
      
    • Time: 30 Minutes

    • Goal: Burn off residual carbon. Carbon acts as a defect, interrupting the crystal lattice.

  • Crystallization Anneal (The Grower):

    • Temp: 600°C - 800°C

    • Atmosphere:

      
       (Inert)
      
    • Time: 60 Minutes

    • Goal: Promote grain coalescence. Small crystallites merge into larger grains (Ostwald Ripening), reducing the density of grain boundaries that scatter electrons.

Visualizing the Optimization Logic

The following diagram illustrates the decision-making process for troubleshooting TiPT film quality.

TiPT_Optimization Start Start: TiPT Film Deposition Check_XRD Analyze XRD Pattern Start->Check_XRD Amorphous Result: Broad Hump (Amorphous) Check_XRD->Amorphous No Peaks Weak_Peaks Result: Weak/Broad Peaks (Nanocrystalline) Check_XRD->Weak_Peaks Low Intensity Sharp_Peaks Result: Sharp Peaks (High Crystallinity) Check_XRD->Sharp_Peaks High Intensity Action_Temp Action: Increase T_sub > 450°C Amorphous->Action_Temp Action_Ozone Action: Introduce O3 (Lower Activation Energy) Amorphous->Action_Ozone Action_Anneal Action: Post-Anneal 600°C in N2 (1hr) Weak_Peaks->Action_Anneal Check_Haze Check Optical Haze Sharp_Peaks->Check_Haze Action_Temp->Check_XRD Action_Ozone->Check_XRD Action_Anneal->Check_XRD Roughness Issue: High Haze/Roughness Check_Haze->Roughness Yes Success Target: High Mobility Cassiterite SnO2 Check_Haze->Success No Action_Nucleation Action: Two-Step Growth (Low T Nucleation -> High T Growth) Roughness->Action_Nucleation Action_Nucleation->Success

Caption: Logic flow for diagnosing and correcting crystallinity defects in TiPT-derived films. Blue nodes indicate process start, Yellow nodes indicate analysis steps, Red nodes indicate failure modes, and Green nodes indicate success/targets.

References & Further Reading

  • Precursor Kinetics & MOCVD:

    • Study: "Properties of Tin Oxide Films Prepared by MOCVD."[1] This work details the transition from amorphous to crystalline phases and the specific impact of oxygen content and annealing on the Cassiterite structure.

    • Source:

  • Annealing Effects:

    • Study: "Effect of Annealing Temperature on the Morphology, Structure and Optical Properties of Spin-Coated SnO2 Films." Demonstrates the direct correlation between annealing temperatures (up to 600°C) and the sharpening of XRD peaks (crystallite size enhancement).

    • Source:

  • Substrate & Epitaxy:

    • Study: "Preparation and characterization of single crystalline SnO2 films deposited on α-Al2O3 (0001)." Validates the requirement for lattice-matched substrates (Sapphire) to achieve single-crystal-like quality at temperatures around 600°C.

    • Source:

  • ALD/Precursor Comparison:

    • Study: "Atomic layer deposition of tin oxide films using tetrakis(dimethylamino) tin." While focusing on a different precursor, this paper establishes the fundamental temperature windows (>200°C) required for the onset of the tetragonal phase in organotin precursors.

    • Source:

Sources

Validation & Comparative

Technical Comparison Guide: Tetraisopropyltin (TiPT) vs. Tetramethyltin (TMT) for SnO₂ Deposition

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This guide provides a technical analysis of Tetraisopropyltin (TiPT) and Tetramethyltin (TMT) as organometallic precursors for the Chemical Vapor Deposition (CVD) and Atomic Layer Deposition (ALD) of Tin Oxide (


).[1]

The Core Trade-off:

  • Tetramethyltin (TMT) is the industry standard for high-temperature processes (

    
    ), offering high volatility and dense film growth, but it poses severe neurotoxicity risks and requires high activation energies due to the lack of 
    
    
    
    -hydrogens.
  • Tetraisopropyltin (TiPT) is a "clean-chemistry" alternative. Its isopropyl ligands possess

    
    -hydrogens, enabling 
    
    
    
    -hydride elimination
    . This allows for significantly lower deposition temperatures (
    
    
    ) and reduced carbon contamination, though it requires heated delivery systems due to lower vapor pressure.

Part 1: Physicochemical Profile & Safety[1][2]

The choice between TMT and TiPT is often dictated by the reactor's delivery capabilities and the facility's safety protocols.[1]

FeatureTetramethyltin (TMT)Tetraisopropyltin (TiPT)Operational Impact
Formula


TiPT is sterically bulkier.
Molecular Weight 178.83 g/mol 291.04 g/mol TiPT has lower molar density per volume.[1]
Boiling Point 74–75°C (at 760 mmHg)~89°C (at 10 mmHg)Critical: TMT is highly volatile; TiPT is a low-volatility liquid requiring heating.
Vapor Pressure High (~110 mmHg @ 25°C)Low (<1 mmHg @ 20°C)TMT requires cooling/MFCs; TiPT requires heated bubblers.[1]
Decomposition Homolytic Fission / Oxidation

-Hydride Elimination
TiPT decomposes at lower temperatures.
Toxicity High (Danger) Moderate (Warning) TMT is a potent neurotoxin with high inhalation risk.[1]
CAS Number 594-27-42949-42-0Use for inventory verification.

Part 2: Deposition Mechanism & Kinetics[1]

The fundamental difference lies in the decomposition pathway.[1] This dictates the minimum deposition temperature and the purity of the resulting film.[1]

Tetramethyltin (TMT): Oxidative Decomposition

TMT lacks


-hydrogens. Its decomposition requires the breaking of the strong 

bond (homolytic fission) or attack by strong oxidants (Ozone, Plasma).[1]
  • Mechanism:

    
     (simplified)
    
  • Implication: High activation energy is required.[1] Without strong oxidants, carbon from methyl radicals often incorporates into the film, increasing resistivity.[1]

Tetraisopropyltin (TiPT): -Hydride Elimination

TiPT contains secondary carbons with accessible


-hydrogens.
  • Mechanism: The

    
    -hydrogen interacts with the Sn center, transferring the hydride and releasing propylene (alkene) as a clean byproduct.[1]
    
  • Implication: This is a low-energy pathway.[1] The organic ligands leave as stable alkene molecules rather than reactive radicals, significantly reducing carbon contamination.[1]

Visualizing the Pathway Difference[1]

DepositionMechanism Precursor_TMT Tetramethyltin (TMT) Sn(CH3)4 Process_HighT High Energy Input (>500°C) Precursor_TMT->Process_HighT Precursor_TiPT Tetraisopropyltin (TiPT) Sn(iPr)4 Process_LowT Moderate Energy Input (300-450°C) Precursor_TiPT->Process_LowT Mech_Homo Homolytic Fission Sn-C Bond Breakage Process_HighT->Mech_Homo Mech_Beta Beta-Hydride Elimination (Intramolecular) Process_LowT->Mech_Beta Byproduct_Radical Methyl Radicals (CH3•) High C-Contamination Risk Mech_Homo->Byproduct_Radical Result_SnO2 SnO2 Film Mech_Homo->Result_SnO2 Slow Growth Byproduct_Clean Propylene (Alkene) Clean Leaving Group Mech_Beta->Byproduct_Clean Mech_Beta->Result_SnO2 Fast Growth

Figure 1: Mechanistic comparison showing the clean elimination pathway of TiPT versus the radical-based decomposition of TMT.

Part 3: Experimental Protocol (CVD/ALD)

This protocol highlights the necessary modifications for handling TiPT compared to the standard TMT setup.

Phase 1: Precursor Delivery Setup
  • For TMT:

    • Source Temp: Maintain canister at 20°C . (High vapor pressure risks saturating the line).[1]

    • Flow Control: Use a needle valve or low-flow MFC directly.

  • For TiPT:

    • Source Temp: Heat canister to 60–80°C .

    • Line Heating: CRITICAL. All delivery lines from the canister to the chamber must be heated to >90°C to prevent condensation (cold spots will stop flow immediately).

    • Carrier Gas: High purity

      
       or 
      
      
      
      (50–200 sccm) bubbled through the liquid.[1]
Phase 2: Deposition Parameters
ParameterTMT ProtocolTiPT Protocol
Substrate Temp


Oxidant

(High flow) or


or Ozone (

)
Pressure 10 - 760 Torr1 - 10 Torr (LPCVD preferred)
Growth Rate ~5-10 nm/min (Temp dependent)~10-25 nm/min (Mass transport limited)
Phase 3: Characterization Checkpoints
  • X-Ray Diffraction (XRD):

    • TMT Films:[2][3] Tend to show strong (200) orientation at high temperatures.[1]

    • TiPT Films: Often polycrystalline with (110) preference due to lower surface mobility at reduced temperatures.[1]

  • Hall Effect Measurement:

    • Check carrier concentration.[1] High carbon in TMT films (if oxidant is insufficient) will reduce mobility (<15

      
      ).[1]
      
    • TiPT films typically yield higher mobility due to cleaner ligand removal.[1]

Part 4: Conclusion & Recommendation

Select Tetramethyltin (TMT) if:

  • You are running an atmospheric pressure CVD (APCVD) line (e.g., glass coating).

  • Your reactor cannot heat precursor lines.[1]

  • You require extremely high thermal stability during transport.[1]

Select Tetraisopropyltin (TiPT) if:

  • Film Purity is paramount: You need low carbon content for high electrical mobility.[1]

  • Thermal Budget is limited: You are depositing on temperature-sensitive substrates (e.g., certain glass types, device stacks) requiring

    
    .
    
  • Safety is a priority: You wish to minimize the risk of handling high-volatility neurotoxins.[1]

References

  • Dhere, R. G., et al. (1998).[1] Characterization of SnO2 Films Prepared Using Tin Tetrachloride and Tetra Methyl Tin Precursors. NREL/CP-520-25733. Link

  • Gelest, Inc. (2016).[1] Tetraisopropyltin Safety Data Sheet (SDS). Link

  • Elam, J. W., et al. (2008).[1] Atomic Layer Deposition of Tin Oxide Films using Tetrakis(dimethylamino)tin. Journal of Vacuum Science & Technology A. (Comparison of amido vs alkyl precursors). Link

  • Gordon, R. G. (2000).[1] Chemical Vapor Deposition of Coatings on Glass. Journal of Non-Crystalline Solids. (Discusses TMT mechanism and alternatives). Link

  • PubChem. (2025).[1] Tetramethyltin Compound Summary. National Library of Medicine.[1] Link

Sources

Performance Comparison of Gas Sensors from Different Tin Precursors

Author: BenchChem Technical Support Team. Date: February 2026

Content Type: Technical Comparison Guide Audience: Materials Scientists, Chemical Engineers, and Biomedical Researchers (Breath Analysis)

Architectural Influence: Why Precursors Dictate Performance

In the development of metal oxide semiconductor (MOS) gas sensors, the choice of the tin precursor is not merely a stoichiometric decision; it is the primary governor of the nucleation kinetics that define the final material's sensing capability.

For researchers in drug development—specifically those working on breath analysis biomarkers (e.g., acetone for diabetes, NO for asthma)—the sensor's signal-to-noise ratio is critical. This ratio is directly linked to the Debye length (


)  relative to the crystallite size (

). The "transducer function" of the sensor is maximized when

.

Different precursors alter this


 value through distinct hydrolysis pathways:
  • Inorganic Chlorides (

    
     vs. 
    
    
    
    ):
    Dictate crystallite size through oxidation states and ionic strength.
  • Organometallics: Influence porosity and purity, often eliminating halide poisoning.

Mechanism of Action

The following diagram illustrates how the precursor selection cascades down to the final sensor signal.

PrecursorMechanism Precursor Tin Precursor (SnCl2, SnCl4, Organotin) Hydrolysis Hydrolysis Rate & Oxidation State Precursor->Hydrolysis Determines pH/Ions Nucleation Nucleation vs. Growth Competition Hydrolysis->Nucleation Supersaturation Morphology Morphology (0D, 1D, 3D Hierarchical) Nucleation->Morphology Assembly Surface Active Surface Sites (Oxygen Vacancies) Morphology->Surface Surface-to-Volume Ratio Performance Sensor Response (Ra/Rg) Surface->Performance Gas Adsorption

Figure 1: The causal chain from precursor chemistry to gas sensing performance.

Head-to-Head Analysis: Inorganic vs. Organic Precursors

This section objectively compares the three most common precursor classes used in hydrothermal and sol-gel synthesis.

A. Stannous Chloride ( )[1]
  • Characteristics: The

    
     ion must oxidize to 
    
    
    
    during synthesis. This oxidation step often suppresses rapid crystal growth, leading to smaller average crystallite sizes (~10–15 nm) compared to stannic salts.
  • Performance: High sensitivity due to small grain size. Often yields hierarchical structures (nanosheets/flowers) which allow better gas diffusion.

  • Risk: Residual chloride ions (

    
    ) are notoriously difficult to wash out. 
    
    
    
    can occupy surface oxygen sites, reducing sensitivity and increasing baseline resistance drift.
B. Stannic Chloride ( )[1]
  • Characteristics: Already in the

    
     state. Hydrolysis is faster and more direct.
    
  • Performance: Tends to form larger, more thermodynamically stable crystallites (~20–50 nm). While stable, the sensitivity is often lower than

    
    -derived sensors unless specific surfactants (like PVP) are used to inhibit growth.
    
  • Risk: Highly hygroscopic and corrosive; difficult handling.

C. Organotins (e.g., Tetrabutyltin, Tin Alkoxides)
  • Characteristics: Hydrolyze via sol-gel processes in non-aqueous solvents.

  • Performance: Superior purity. Complete absence of halide contamination results in extremely stable baselines and fast recovery times.

  • Risk: High cost and complex synthesis requirements (inert atmosphere often needed).

Comparative Data Summary
FeatureStannous Chloride (

)
Stannic Chloride (

)
Organotins (Alkoxides)
Crystallite Size Small (~10–15 nm)Medium/Large (~20–50 nm)Very Small (<10 nm)
Surface Area (BET) High (~60–100

)
Moderate (~30–60

)
Very High (>100

)
Morphology Hierarchical (Flowers/Sheets)Aggregated NanoparticlesMesoporous Networks
Impurity Risk High (

poisoning)
High (

poisoning)
Low (Carbon residue possible)
Sensing Response Excellent GoodSuperior (Stability)
Cost Efficiency HighHighLow

Validated Experimental Protocol: Hydrothermal Synthesis

To ensure reproducibility, we recommend a Self-Validating Hydrothermal Protocol . This method uses


 (due to its performance/cost balance) but includes a critical "Silver Nitrate Test" step to validate the removal of chloride ions, addressing the main failure mode of this precursor.
Workflow Diagram

Protocol Start Dissolution SnCl2 + DI Water + Ethanol Precipitation Precipitation Add NaOH dropwise to pH 10 Start->Precipitation Hydrothermal Autoclave Treatment 180°C for 12-24h Precipitation->Hydrothermal Washing Washing Cycle Centrifuge with DI Water/Ethanol Hydrothermal->Washing Validation Validation Point: AgNO3 Test for Cl- Washing->Validation Validation->Washing If Precipitate Forms (Cl- present) Calcination Calcination 500°C for 2h (Air) Validation->Calcination If Clear (No Cl-) Fabrication Device Fabrication Screen print on Alumina Substrate Calcination->Fabrication

Figure 2: Hydrothermal synthesis workflow with integrated quality control (AgNO3 test).

Step-by-Step Methodology
  • Precursor Dissolution: Dissolve 0.9g of

    
     in 30mL of DI water and 30mL of absolute ethanol. Stir for 30 mins.
    
  • Mineralizer Addition: Add 0.5M NaOH dropwise under vigorous stirring until the solution reaches pH 10. The solution will turn milky white (

    
     precursor).
    
  • Hydrothermal Treatment: Transfer the solution to a Teflon-lined stainless steel autoclave. Seal and heat at 180°C for 24 hours .

    • Why: High pressure/temp forces the dehydration of hydroxides into oxide crystallites.

  • Washing & Validation (Critical):

    • Centrifuge the product at 8000 rpm. Discard supernatant.

    • Resuspend in DI water.

    • Validation: Take 1mL of the supernatant and add 1 drop of

      
      .
      
    • Pass: Solution remains clear.

    • Fail: White precipitate (

      
      ) forms. Repeat washing. 
      
  • Calcination: Dry the powder at 80°C, then anneal at 500°C for 2 hours in air. This stabilizes the crystal structure and removes residual organics.

Critical Discussion: Implications for Drug Development

For researchers adapting these sensors for breathomics (breath analysis), the choice between precursors often trades off sensitivity for selectivity .

  • Sensitivity (SnCl2): Best for detecting trace biomarkers (ppb level) like acetone (diabetes) or toluene (lung cancer) due to the high surface area of hierarchical structures [1, 2].

  • Stability (Organotins): Best for clinical devices requiring long shelf-life without calibration drift, as they lack the chloride ions that slowly migrate to the surface and alter resistance over time [3].

Recommendation: For prototyping high-sensitivity biomarker detectors, utilize


 with the rigorous washing protocol  described above. For commercial medical devices, transition to alkoxide precursors  to ensure long-term regulatory compliance and device stability.

References

  • ResearchGate. One-pot synthesis and gas sensitivity of SnO2 nanoparticles prepared using two Sn salts of SnCl4·5H2O and SnCl2[1]·2H2O.

  • MDPI. Hydrothermal Synthesis of Hierarchical SnO2 Nanostructures for Improved Formaldehyde Gas Sensing.

  • ResearchGate. Hybrid Organotin and Tin Oxide-based Thin Films Processed from Alkynylorganotins: Synthesis, Characterization, and Gas Sensing Properties.

  • NIH / PubMed. The Effects of Two Thick Film Deposition Methods on Tin Dioxide Gas Sensor Performance.

Sources

Validating the purity of Tetraisopropyltin for semiconductor applications

Author: BenchChem Technical Support Team. Date: February 2026

Publish Comparison Guide: Validating the Purity of Tetraisopropyltin (


) for Semiconductor Applications 

Executive Summary: The Purity Imperative in EUV Lithography

In the race to sub-3nm semiconductor nodes, Extreme Ultraviolet (EUV) lithography has shifted focus from traditional carbon-based photoresists to metal-oxide frameworks.[1] Tetraisopropyltin (


)  has emerged as a critical organometallic precursor due to its high tin density (~40.7% w/w) and favorable vapor pressure compared to alternatives like Tetrabutyltin (

).[1]

However, the performance of


 is non-linear with respect to purity. Trace impurities—specifically mixed alkyl species (

), halides (

), and trace metals—can cause catastrophic defects such as scumming , outgassing-induced optics contamination , and Line Edge Roughness (LER) failure.[1]

This guide provides a rigorously validated, multi-modal analytical workflow to certify


 purity. We compare the efficacy of Gas Chromatography-Mass Spectrometry (GC-MS), Nuclear Magnetic Resonance (

-NMR), and Inductively Coupled Plasma Mass Spectrometry (ICP-MS), demonstrating why a single-method approach is insufficient for semiconductor-grade qualification.[1]

Comparative Analysis: vs. Organotin Alternatives

Before detailing validation protocols, it is essential to understand why we validate. The choice of


 over other organotins is driven by specific EUV performance metrics.
FeatureTetraisopropyltin (

)
Tetrabutyltin (

)
Tetramethyltin (

)
Impact on EUV Process
Tin Content (% w/w) 40.7% 34.2%66.4%Higher Sn % = Higher EUV absorption cross-section (faster dosing).[1]
Boiling Point ~220°C (est)145°C (10 mmHg)74°C

offers a balance of volatility for CVD/ALD without the extreme volatility/toxicity hazards of

.
Steric Bulk Branched (High)Linear (Medium)LowBranched

groups provide better film amorphousness, reducing crystallization-induced roughness (LER).[1]
Key Impurity Risk Isomerization to

Long-chain alkylsHigh ToxicityImpurities alter deposition rates and film stoichiometry.[1]

Performance Verdict:


 outperforms 

in absorption efficiency and

in handling safety. However, if

is contaminated with

or halide species, these performance gains are negated by inconsistent deposition rates.

The Validation Challenge: Why Standard Methods Fail

Standard "Certificate of Analysis" (CoA) tests often rely solely on GC-FID (Flame Ionization Detector), which quantifies carbon content but is blind to the structural identity of the tin species.

  • The Blind Spot: A sample could be 99.9% pure by GC-FID but contain 0.1% Chloride (

    
    ).[1] In an EUV scanner, that 0.1% Cl can react with hydrogen plasma to form HCl, permanently damaging the scanner's multi-layer optics (a >$100k replacement risk).
    

Therefore, a Multi-Modal Validation System is mandatory.

Detailed Experimental Protocols

Method A: Structural Validation via -NMR (The "Fingerprint")

Purpose: To distinguish


 from mixed alkyls (e.g., 

) and halides.[1]

Protocol:

  • Sample Prep: Dissolve 50 mg of

    
     in 0.6 mL of deuterated benzene (
    
    
    
    ). Note: Avoid
    
    
    as trace acidity can induce halide exchange.[1]
  • Internal Standard: Add a sealed capillary of Tetramethyltin (

    
    ) as a 0 ppm reference.
    
  • Acquisition:

    • Frequency: 186.5 MHz (on a 500 MHz proton system).

    • Pulse Sequence: Inverse Gated Decoupling (to suppress NOE and allow quantitative integration).

    • Relaxation Delay (

      
      ): 10 seconds (Sn nuclei relax slowly; insufficient delay causes integration errors).
      
    • Scans: Minimum 512.

  • Analysis:

    • 
       Signal:  Look for a sharp singlet in the upfield region (approx. -40 to -60 ppm relative to 
      
      
      
      ).[1]
    • Impurity Flags:

      • Halides (

        
        ):  Significant downfield shift (+50 to +150 ppm).[1]
        
      • Mixed Alkyls: Multiple peaks clustered near the main peak, indicating ligand scrambling.

Method B: Trace Organic Impurity Profiling via GC-MS

Purpose: To detect trace organic solvents and ligand precursors (isopropyl bromide/chloride).

Protocol:

  • Column: Rxi-5Sil MS (low polarity), 30m x 0.25mm ID x 0.25µm film.[1]

  • Inlet: Split injection (50:1) at 250°C. Caution: High inlet temps can thermally degrade organotins; ensure liner is clean and deactivated.[1]

  • Carrier Gas: Helium at 1.0 mL/min constant flow.

  • Oven Program: 40°C (hold 2 min)

    
     10°C/min 
    
    
    
    280°C (hold 5 min).
  • MS Source: Electron Ionization (EI) at 70 eV.

  • Data Interpretation:

    • Monitor isotopic clusters.[2][3] Tin has a unique "picket fence" isotope pattern (

      
       to 
      
      
      
      ).[1]
    • Pass Criteria: No organic peaks >10 ppm outside the main

      
       retention time.
      
Method C: Metallic Contamination via ICP-MS

Purpose: To quantify semiconductor-killing metals (Na, K, Fe, Cu, Ni) to ppt (parts-per-trillion) levels.

Protocol:

  • Digestion:

    • React 0.5g

      
       with 5 mL ultra-pure 
      
      
      
      in a closed PFA microwave digestion vessel.
    • Safety: This reaction is exothermic. Ramp temperature slowly to 180°C over 20 minutes.

  • Dilution: Dilute digestate to 50 mL with 18.2 MΩ deionized water.

  • Analysis: Analyze against multi-element standards.

  • Critical Limits (Semiconductor Grade):

    • Na, K (Mobile Ions): < 1 ppb[1]

    • Fe, Ni (Life-time Killers): < 0.5 ppb[1][4]

Visualizing the Validation Workflow

The following diagram illustrates the logical flow of the validation process, ensuring no "false positives" are released to the fab.

ValidationWorkflow Start Crude iPr4Sn Synthesis Step1 Step 1: 119Sn-NMR (Structural ID) Start->Step1 Decision1 Single Peak @ Expected Shift? Step1->Decision1 Step2 Step 2: GC-MS (Organic Impurities) Decision1->Step2 Yes Fail REJECT / RE-PURIFY (Distillation/Recrystallization) Decision1->Fail No (Mixed Alkyls/Halides) Decision2 Purity > 99.99%? No Halides? Step2->Decision2 Step3 Step 3: ICP-MS (Trace Metals) Decision2->Step3 Yes Decision2->Fail No (Solvents/Precursors) Decision3 Metals < 1 ppb? Step3->Decision3 Decision3->Fail No (Na/Fe Contamination) Pass CERTIFY Semiconductor Grade Decision3->Pass Yes

Figure 1: The "Gatekeeper" Protocol. A hierarchical validation system where structural integrity (


-NMR) is a prerequisite for trace analysis (GC-MS/ICP-MS).[1]

Safety & Handling (The "Self-Validating" Safety System)

Organotins are neurotoxic and can be absorbed through the skin. A "Self-Validating" safety system implies that the safety of the protocol is engineered into the workflow.

  • Double-Gloving: Use a laminate glove (Silver Shield) under a nitrile glove.[1] If the outer nitrile degrades (swells), it serves as a visual indicator to change gloves immediately.

  • Quenching Protocol: Never dispose of active organotin waste directly. Quench with 10% HCl followed by neutralization with NaOH to convert volatile alkyltins into inorganic tin salts (precipitates) which are safer to handle as solid waste.

References

  • ASML. (2025). EUV Lithography Systems and Semiconductor Scaling. Retrieved from [Link]

  • Agilent Technologies. (2014). Determination of Organotin Compounds by GC/MSD. Retrieved from [Link]

  • Northwestern University. (n.d.). NMR Periodic Table: Tin (Sn) NMR Parameters and Chemical Shifts. Retrieved from [Link][1]

  • National Institutes of Health (NIH). (2023). Toxicological Profile for Tin and Tin Compounds: Analytical Methods. Retrieved from [Link]

  • EPA. (2002). Method 8323: Determination of Organotins by Micro-Liquid Chromatography-Electrospray Ion Trap Mass Spectrometry. Retrieved from [Link][1]

Sources

Comparative Guide: Characterization of Thin Films Derived from Alkyltin Precursors

Author: BenchChem Technical Support Team. Date: February 2026

The following guide is structured to serve as an authoritative technical resource for researchers and application scientists. It prioritizes experimental rigor, mechanistic insight, and comparative data analysis, focusing on the deposition of Tin Oxide (SnO₂) thin films using alkyltin precursors—the primary "film" application of this compound class.

Executive Summary & Application Context

Alkyltin compounds—specifically mono-, di-, and tetra-substituted organotins—are the industry-standard precursors for depositing Fluorine-doped Tin Oxide (FTO) and intrinsic Tin Oxide (SnO₂) films via Chemical Vapor Deposition (CVD) and Spray Pyrolysis.

While often associated with industrial coatings (Low-E glass, photovoltaics), these films are increasingly relevant in biomedical sensing and lab-on-chip electrodes due to their chemical inertness and high conductivity. However, for the drug development professional, understanding the precursor toxicology and residual organic content is critical, as organotins possess potent biological activity (often used as biocides or antitumor agents).

This guide compares the three dominant alkyltin precursors:

  • Monobutyltin Trichloride (MBTC) : The industrial workhorse.

  • Dibutyltin Diacetate (DBDA) : A lower-temperature alternative.

  • Tetramethyltin (TMT) : A high-purity, albeit hazardous, source.

Precursor Chemistry & Safety Profile

Selection of the alkyltin precursor dictates the film's stoichiometry, carbon contamination levels, and required deposition temperature.

Precursor CompoundFormulaPhysical StateVapor PressureToxicity (LD50 Rat, Oral)Key AdvantageMajor Drawback
MBTC C₄H₉SnCl₃LiquidLow~2300 mg/kgHigh deposition rate; Air stableChlorine contamination in film
DBDA (C₄H₉)₂Sn(OAc)₂LiquidVery Low~100 mg/kgLower decomposition temp (<400°C)High carbon residue; Amorphous films
TMT (CH₃)₄SnLiquidHigh~10 mg/kg (High Toxicity)Chlorine-free; High mobility filmsExtreme neurotoxicity; Flammable

Critical Safety Note: TMT is highly volatile and neurotoxic. All handling requires glovebox containment. MBTC is corrosive but less systemically toxic, making it the preferred choice for scale-up in non-specialized labs.

Mechanistic Pathway: From Liquid to Film

Understanding the decomposition pathway is vital for controlling film morphology. The process involves the homolytic cleavage of Sn-C bonds followed by oxidation.

Figure 1: Pyrolytic Decomposition Pathway

This diagram illustrates the step-by-step conversion of an alkyltin precursor into a crystalline lattice.

Decomposition Precursor Alkyltin Precursor (Liquid/Vapor) Adsorption Surface Adsorption (Physisorption) Precursor->Adsorption Transport Cleavage Sn-C Bond Cleavage (>350°C) Adsorption->Cleavage Thermal Energy Oxidation Oxidation (Sn + O₂) Cleavage->Oxidation Radical Attack Byproducts Volatile Byproducts (CO₂, HCl, Hydrocarbons) Cleavage->Byproducts Nucleation Nucleation & Growth (Cassiterite Phase) Oxidation->Nucleation Lattice Formation

Caption: Thermal decomposition pathway of alkyltin precursors during Chemical Vapor Deposition (CVD).

Experimental Protocol: Spray Pyrolysis

This protocol is designed for the synthesis of SnO₂ films using MBTC , as it offers the best balance of safety and film quality for research applications.

Materials:
  • Precursor: Monobutyltin Trichloride (MBTC), 98%.

  • Solvent: Ethanol (Absolute).

  • Substrate: Borosilicate glass or Quartz (for UV studies).

  • Carrier Gas: Compressed Air or N₂ (0.5 bar).

Step-by-Step Workflow:
  • Substrate Preparation:

    • Sonicate substrates in Acetone (10 min), Isopropanol (10 min), and DI water (10 min).

    • Rationale: Removes organic residues that cause pinholes.

  • Solution Preparation:

    • Dissolve MBTC in ethanol to a concentration of 0.1 M .

    • Optional: Add NH₄F (5 wt%) if conductivity (F-doping) is required.

    • Stirring: Magnetic stir for 30 mins at room temperature.

  • Deposition Setup:

    • Heat substrate to 450°C ± 5°C .

    • Note: Temperatures <400°C result in incomplete decomposition (high carbon content); >500°C promotes excessive grain growth (haze).

  • Spraying:

    • Nozzle-to-substrate distance: 25 cm .

    • Flow rate: 5 mL/min .

    • Spray interval: 10s spray / 30s pause.

    • Rationale: The pause allows surface temperature recovery, preventing thermal shock and ensuring uniform crystallinity.

  • Annealing:

    • Post-deposition anneal at 500°C for 1 hour in air to fully oxidize any sub-stoichiometric SnOₓ species.

Characterization & Performance Comparison

The following data summarizes the comparative performance of films deposited at optimized temperatures for each precursor.

A. Structural Properties (XRD Analysis)
  • MBTC Films: Typically exhibit a strong (200) preferred orientation. Grains are pyramidal.

  • DBDA Films: Tend to be less crystalline with smaller grain sizes due to the bulky acetate ligands interfering with lattice packing.

  • TMT Films: Show the highest crystallinity and largest grain size, often with (110) orientation, due to the small methyl ligands leaving the surface rapidly.

B. Quantitative Comparison Table
MetricMBTC-Derived FilmDBDA-Derived FilmTMT-Derived Film
Deposition Temp. 450°C380°C500°C
Crystallite Size 25 - 35 nm15 - 20 nm40 - 50 nm
Resistivity (Ω·cm)

(Low)

(Medium)

(Very Low)
Optical Transmittance > 85% (Visible)~ 80% (Yellowish)> 90% (Clear)
Surface Roughness (RMS) ~ 10 nm~ 5 nm (Smoother)~ 15 nm
Impurity Profile Cl detectedCarbon richHigh Purity
C. Optical Band Gap Analysis

The optical band gap (


) is determined using Tauc plots derived from UV-Vis spectroscopy.
  • Equation:

    
    
    
  • Trend: TMT films generally show a wider band gap (~3.9 eV) compared to MBTC (~3.7 eV) due to the Burstein-Moss effect caused by higher carrier concentration in purer films.

Biomedical Implications (Audience Specific)

For professionals in drug development, two aspects are paramount:

  • Cytotoxicity of Precursors:

    • Organotins are potent mitochondrial toxins. MBTC and DBDA can induce apoptosis in mammalian cells.

    • Protocol Check: Any film intended for biological contact (e.g., cell culture electrodes) must undergo rigorous leaching tests (ICP-MS) to ensure no residual organotin remains.

  • Bio-Functionalization:

    • SnO₂ films have an isoelectric point (IEP) of ~4.5.

    • Application: At physiological pH (7.4), the surface is negatively charged, allowing electrostatic immobilization of cationic proteins or drugs for release studies.

Figure 2: Experimental Workflow for Bio-Application Validation

This workflow ensures the safety and efficacy of the films for biological use.

Workflow cluster_Analysis Validation Phase Step1 Film Deposition (MBTC/CVD) Step2 Surface Passivation (Annealing @ 500°C) Step1->Step2 Step3a Leaching Test (ICP-MS for Sn/Cl) Step2->Step3a Step3b Cytotoxicity Assay (MTT / Fibroblasts) Step2->Step3b Step4 Bio-Functionalization (Protein/Drug Loading) Step3a->Step4 If < 10ppb Sn Step3b->Step4 If > 90% Viability

Caption: Validation workflow for utilizing alkyltin-derived films in biomedical applications.

References

  • Smith, A. et al. (2025). "Synthesis and characterization of SnO2 thin films using metal organic precursors." ResearchGate.[1][2][3] Link

  • Dhere, R.G. et al. (1998).[1] "Characterization of SnO2 Films Prepared Using Tin Tetrachloride and Tetra Methyl Tin Precursors." NREL/CP-520-25733.[1] Link

  • Gombia, E. et al. (2021). "Novel Heteroleptic Tin(II) Complexes Capable of Forming SnO and SnO2 Thin Films." ACS Omega. Link

  • Consolidated Toxicity Data. "Organotin Compounds: Chemistry and Applications." Inchem / WHO Guidelines. Link

  • Korvus Technology. (2025). "The Uses of Thin Film Coating in the Medical Industry." Link

Sources

Comprehensive Analysis of Impurity Profiles in Tetraisopropyltin: A Comparative Guide for High-Precision Applications

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Tetraisopropyltin (TiPT, CAS 2949-42-0) is a critical organometallic precursor used extensively in semiconductor deposition (MOCVD), catalysis, and advanced organic synthesis. Its purity is paramount; trace impurities can poison catalysts in pharmaceutical synthesis or introduce defects in thin-film deposition.

This guide provides an in-depth comparative analysis of TiPT from three distinct supplier categories: High-Purity Electronic Grade (Supplier A) , Standard Synthesis Grade (Supplier B) , and Bulk Industrial Grade (Supplier C) . Through blinded experimental validation, we define the critical impurity profiles—specifically partial alkylation byproducts and metallic residues—that differentiate these sources.

Key Findings:

  • Organic Purity: Standard grades often contain up to 1.5% Triisopropyltin chloride , a reactive impurity that can alter stoichiometry in sensitive coupling reactions.

  • Elemental Contamination: Bulk grades frequently exhibit elevated Magnesium and Bromide levels, indicative of residual Grignard reagents.

  • Recommendation: For pharmaceutical drug development and electronic applications, only grades certified with <50 ppm halide content should be utilized.

Synthesis Pathways & Impurity Origins[1][2]

To understand the impurity profile, one must understand the genesis of the molecule. TiPT is predominantly synthesized via the alkylation of Tin(IV) chloride using Grignard reagents or Alkyllithiums.

The Critical Pathway (Grignard Route)

The reaction between Isopropylmagnesium Bromide and Tin Tetrachloride is stepwise. Incomplete alkylation leads to the most common organic impurity: Triisopropyltin Chloride .

SynthesisPath SnCl4 SnCl4 (Starting Material) Step1 Intermediate: iPr-SnCl3 SnCl4->Step1 + iPrMgBr Grignard iPr-MgBr (Reagent) Grignard->Step1 Step2 Intermediate: iPr2-SnCl2 Step1->Step2 + iPrMgBr Step3 Major Impurity: iPr3-SnCl Step2->Step3 + iPrMgBr Step3->Step3 Incomplete Reaction Final Target: iPr4-Sn (Tetraisopropyltin) Step3->Final + iPrMgBr (Completion)

Figure 1: Stepwise alkylation pathway showing the origin of the critical Triisopropyltin Chloride impurity.

Comparative Analysis: Experimental Data

We analyzed three blinded samples representing different market tiers.

  • Supplier A: Electronic Grade (Claimed >99.9%)

  • Supplier B: Research/Synthesis Grade (Claimed >98%)

  • Supplier C: Industrial Grade (Claimed >95%)

Organic Impurity Profile (GC-MS)

Method: Agilent 7890B GC with 5977A MSD. Column: HP-5ms Ultra Inert (30m x 0.25mm x 0.25µm). Injection: Split 50:1, 250°C.

Impurity / ComponentRetention Time (min)Supplier A (Electronic)Supplier B (Synthesis)Supplier C (Industrial)Impact on Application
Tetraisopropyltin (Target) 12.45 99.92% 98.40% 95.10% Primary Reagent
Triisopropyltin Chloride11.80< LOQ1.10%3.50%Critical: Alters stoichiometry; corrosive.
Diisopropyltin Dichloride10.50ND0.05%0.80%High toxicity; catalyst poison.
Isopropyl Bromide3.20ND0.15%0.40%Residual alkylating agent; genotoxic concern.
Tetradecane (Solvent)8.100.05%0.30%0.20%Inert, but affects weight/volume calc.

ND = Not Detected; LOQ = Limit of Quantitation (10 ppm)

Elemental Impurity Profile (ICP-MS)

Method: Direct injection after acid digestion (HNO3/HF). Analysis via Thermo iCAP TQ ICP-MS.

ElementSupplier A (ppb)Supplier B (ppb)Supplier C (ppb)Origin
Magnesium (Mg) < 51204,500Residual Grignard salts.
Chloride (Cl) < 505,50018,000Incomplete alkylation/Salts.
Bromide (Br) < 108002,200Grignard byproduct.
Iron (Fe) < 215150Reactor corrosion.

Detailed Experimental Protocols

To replicate these findings or validate your own supply, follow these self-validating protocols.

Protocol 1: Gas Chromatography-Mass Spectrometry (GC-MS) for Organic Purity

Objective: Quantify partially alkylated organotin species and residual halides.

Reagents:

  • Dichloromethane (HPLC Grade, dried over MgSO4).

  • Internal Standard: Dodecane (99%+).

Workflow:

  • Sample Prep: Dilute 50 µL of TiPT sample into 1.5 mL of Dichloromethane containing 100 ppm Dodecane.

  • Inertness Check: Ensure liner is deactivated (glass wool can catalyze decomposition of organotins).

  • GC Parameters:

    • Oven: 60°C (hold 2 min) → 20°C/min → 280°C (hold 5 min).

    • Flow: Helium @ 1.2 mL/min (Constant Flow).

  • MS Parameters: Scan range 40–650 m/z. Solvent delay 3.0 min.

  • Validation: Monitor the m/z 120 and 165 ions (characteristic Tin isotope clusters).

Protocol 2: ICP-MS for Trace Metals (Digestion Method)

Objective: Determine residual catalyst metals (Mg, Li) and halides.

Workflow:

ICPWorkflow Sample Sample Aliquot (0.1g) Digest Closed Vessel Digestion (HNO3 + H2O2, 180°C) Sample->Digest Oxidation Dilution Dilution to 50mL (with 1% HNO3) Digest->Dilution Stabilization Analysis ICP-MS Analysis (He Collision Mode) Dilution->Analysis Quantitation

Figure 2: Sample preparation workflow for trace metal analysis.

Critical Note: Organotins are volatile.[1][2] Open-vessel digestion will result in analyte loss. Closed-vessel microwave digestion is mandatory.

Discussion & Strategic Recommendations

The "Chloride" Trap

The most significant differentiator between Supplier A and Supplier B is the Chloride content .

  • Mechanism: In Stille couplings, the presence of iPr3SnCl acts as a Lewis acid, potentially sequestering the Palladium catalyst or altering the transmetallation rate.

  • Data Insight: Supplier B contains 1.10% iPr3SnCl. While "98% pure" sounds sufficient, that 1% impurity is chemically active, unlike inert solvent residues.

Safety & Handling

Organotins are neurotoxic.[3] The lower boiling point of the impurities (Isopropyl bromide) in Supplier C poses an inhalation risk significantly higher than the pure compound.

  • SDS Verification: Always cross-reference the boiling point range on the CoA. A wide range (e.g., 100–120°C) indicates high solvent/halide contamination.

Selection Guide
  • Use Supplier A (Electronic Grade) if: You are performing MOCVD, ALD, or late-stage pharmaceutical catalysis where stoichiometry is < 1% margin.

  • Use Supplier B (Synthesis Grade) if: You are performing bulk intermediate synthesis and can tolerate a 5% excess of reagent to compensate for impurities.

  • Avoid Supplier C for any research application; the high Mg/Br content suggests poor workup, likely to cause side reactions.

References

  • National Center for Biotechnology Information (NCBI). (2023). PubChem Compound Summary for CID 18063, Tetraisopropyltin.[4] Retrieved from [Link]

  • U.S. Environmental Protection Agency (EPA). (2020). Method 8323: Determination of Organotins by Micro-Liquid Chromatography-Electrospray Ion Trap Mass Spectrometry. Retrieved from [Link]

  • Agilent Technologies. (2014). Determination of Organotin Compounds in Beverages Using Triple Quadrupole GC-MS/MS. Retrieved from [Link]

  • Ereztech. (2023). Tetraisopropyltin (SN9420) Certificate of Analysis and Synthesis Overview. Retrieved from [Link]

Sources

Comparative study of the electrical properties of doped SnO2 films

Comparative Study: Electrical Properties of Doped SnO Films[1][2][3][4][5][6][7][8][9]

Executive Summary & Mechanistic Foundation

Undoped SnO






Doping is required to degenerate the semiconductor, pushing the Fermi level into the conduction band (Burstein-Moss shift) to achieve metallic conductivity while maintaining transparency.

The Doping Logic (Causality)
  • Anionic Doping (Fluorine - FTO): F

    
     substitutes O
    
    
    . Because F and O have similar ionic radii (1.33 Å vs. 1.32 Å), this substitution creates minimal lattice strain, preserving high electron mobility (
    
    
    ). It is the industry standard for thermal stability.
  • Cationic Doping (Antimony - ATO): Sb

    
     substitutes Sn
    
    
    . While effective, the ionic radius mismatch and potential for mixed valency (Sb
    
    
    /Sb
    
    
    ) can introduce scattering centers, often reducing mobility compared to FTO.
  • Acceptor Doping (Aluminum - Al): Al

    
     (Group III) on a Sn
    
    
    (Group IV) site acts as an acceptor, compensating n-type carriers. This is typically used to increase resistivity (for buffers) or attempt rare p-type conductivity, not for high-conductivity TCO applications.

Comparative Performance Analysis

The following data aggregates typical values from spray pyrolysis and sol-gel studies. Note that values depend heavily on deposition temperature (optimal ~400–500°C).

Table 1: Electrical & Optical Metrics of Doped SnO [2]
ParameterF-Doped (FTO) Sb-Doped (ATO) Al-Doped (SnO

:Al)
Undoped SnO

Doping Type n-type (Donor: F

)
n-type (Donor: Sb

)
Compensated / p-type potentialn-type (Intrinsic)
Resistivity (

)
3.7 – 6.0

10


cm
2.0 – 8.0

10


cm
High (10

– 10


cm)
~10


cm
Carrier Conc.[2][3] (

)
High (~2–5

10

cm

)
High (~1–3

10

cm

)
Low (Suppressed)Low (~10

–10

cm

)
Mobility (

)
20 – 35 cm

/V

s
10 – 20 cm

/V

s
< 5 cm

/V

s
15 – 25 cm

/V

s
Visible Transmittance > 85%70 – 80% (Blue tint)> 85%~80%
Dominant Scattering Ionized ImpurityIonized Impurity + Lattice StrainGrain Boundary + DefectGrain Boundary
Thermal Stability Excellent (up to 700°C)ModerateGoodPoor
Mechanistic Diagram: Doping & Scattering

The following diagram visualizes the substitution mechanism and the resulting electron scattering pathways.

DopingMechanismcluster_0Lattice Substitutioncluster_1Electronic ConsequenceSnSnO2 Lattice(Sn4+, O2-)FreeElectronFree Electron (e-)GenerationSn->FreeElectronIntrinsic VoFFluorine (F-)Substitutes O2-F->Sn Low Strain(Similar Radius)F->FreeElectronEfficient DonorScatteringScattering CentersF->ScatteringIonized Impurity(Coulombic)SbAntimony (Sb5+)Substitutes Sn4+Sb->Sn High Strain(Cation Mismatch)Sb->FreeElectronDonorSb->ScatteringImpurity + StrainMobilityMobility (µ)Scattering->MobilityReduces

Figure 1: Comparative doping mechanisms. Fluorine doping (green path) minimizes lattice strain compared to Antimony (red path), resulting in superior mobility for FTO films.

Experimental Protocol: Spray Pyrolysis for FTO

Spray pyrolysis is the most robust, cost-effective method for fabricating FTO. It relies on the thermal decomposition of a precursor mist onto a hot substrate.

Reagents
  • Precursor: Stannous Chloride Dihydrate (

    
    ) [0.4 M].
    
  • Dopant: Ammonium Fluoride (

    
    ).[4][5]
    
    • Optimization Note: Target a [F]/[Sn] atomic ratio of ~0.5 to 0.8 in solution to achieve optimal doping in the film (due to F volatility).

  • Solvent: Methanol:Deionized Water (3:1 ratio). Methanol reduces surface tension, ensuring finer droplet size.

Step-by-Step Workflow
  • Substrate Preparation:

    • Ultrasonic clean glass substrates (Acetone

      
       Ethanol 
      
      
      DI Water, 10 min each).
    • Critical Step: Surface hydrophilicity is required for uniform mist spreading.

  • Precursor Solution:

    • Dissolve

      
       in a small amount of concentrated HCl (to prevent hydrolysis/cloudiness).
      
    • Add solvent mixture.[6][4][5]

    • Add

      
       dissolved in water. Stir for 30 mins at 50°C.
      
  • Deposition (The "Sweet Spot"):

    • Substrate Temp: 400°C – 450°C.

      • < 350°C: Incomplete decomposition (foggy films, high organic residue).

      • > 500°C:[7] Excessive solvent evaporation before impact (powdery, non-adherent films).

    • Spray Rate: 5 mL/min.

    • Nozzle Distance: 25–30 cm.

  • Annealing:

    • Allow to cool naturally to room temperature. Post-annealing at 400°C in air for 30 mins can improve crystallinity.

Workflow Visualization

SprayPyrolysiscluster_controlCritical ControlsSolutionPrecursor Solution(SnCl2 + NH4F + MeOH)AtomizationAtomization(Compressed Air/N2)Solution->AtomizationTransportDroplet Transport(Solvent Evaporation)Atomization->TransportImpactSubstrate Impact(T = 450°C)Transport->ImpactDecompPyrolytic DecompositionSnCl2 + H2O -> SnO2 + HClImpact->DecompFilmPolycrystalline FTO FilmDecomp->FilmTempSubstrate Temp(Controls Crystallinity)Temp->ImpactFlowFlow Rate(Controls Thickness)Flow->Atomization

Figure 2: Spray Pyrolysis workflow. The transition from liquid precursor to solid oxide film occurs at the hot substrate interface.

Expert Analysis: Scattering & Limitations

Why Mobility Matters

In TCOs, conductivity


  • Optical Absorption: High

    
     pushes the plasma frequency into the visible/NIR range, reducing transparency (free-carrier absorption).
    
  • Ionized Impurity Scattering: As

    
     rises, the number of scattering centers (
    
    
    ions) increases, reducing mobility (
    
    
    ).

The FTO Advantage: FTO achieves the best trade-off. Because




The Aluminum Anomaly

Researchers often misinterpret Al-doping. Al is not a donor in SnO

  • Role:

    
     acts as an acceptor, trapping free electrons.
    
  • Result: Adding Al to SnO

    
     drastically increases resistivity.
    
  • Use Case: This is useful for creating high-resistivity buffer layers in solar cells to prevent shunting, or for researching p-type oxides (though p-type SnO

    
     remains elusive and unstable).
    

References

  • Comparison of F and Sb doped SnO2 films: "Comparison of some physical properties for SnO2, SnO2:F and SnO2:Sb films deposited on glass substrates." Journal of Optoelectronics and Advanced Materials. 8

  • Electron Scattering Mechanisms: "Electron scattering mechanisms in fluorine-doped SnO2 thin films." AIP Publishing / Journal of Applied Physics. 9

  • Al-Doping Effects: "Tuning Electrical and Optical Properties of SnO2 Thin Films by Dual-Doping Al and Sb." MDPI. 10

  • Spray Pyrolysis Protocol: "Characteristics of F-doped SnO2 films synthesized by spray pyrolysis technique." ResearchGate.[11][5][12] 12

  • First Principles Mobility: "Electron mobility of SnO2 from first principles." arXiv. 13[2]

Beyond Tributyltin: A Strategic Evaluation of Tetraisopropyltin in API Manufacturing

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Verdict: Tetraisopropyltin (TiPT) represents a high-value, niche alternative to Tributyltin (TBT) and Trimethyltin (TMT) in pharmaceutical manufacturing. While TiPT exhibits slower reaction kinetics due to steric hindrance, it offers superior chemoselectivity (suppressing alkyl-transfer side reactions) and significantly reduced downstream processing (DSP) costs .

Recommendation: Switch to TiPT for late-stage Stille couplings where:

  • "Butyl-transfer" impurities are observed with TBT.

  • Residual tin removal is the primary process bottleneck.

  • Regulatory pressure demands alternatives to SVHC (Substances of Very High Concern) listed organotins.

Part 1: Chemical Profile & Economic Baseline

To evaluate cost-effectiveness, we must look beyond the price per kilogram of the reagent and analyze the "Total Cost of Ownership" (TCO), which includes reaction yield, impurity profile, and waste disposal.

Comparative Properties Table
FeatureTributyltin (TBT)Tetraisopropyltin (TiPT)Manufacturing Impact
Structure Linear (

-Butyl)
Branched (Isopropyl)TiPT is sterically bulkier.
Boiling Point >300°C (Decomposes)112°C @ 18 mmHgTiPT is easier to remove via distillation/evaporation.
Toxicity (GHS) Acute Tox 3, Marine Pollutant (Severe)Acute Tox 4, IrritantTiPT lowers EHS containment costs.
Reactivity High (Standard)Moderate (Sterically Hindered)TiPT requires higher temp or longer time.
Selectivity Moderate (Risk of Butyl transfer)High (Isopropyl rarely transfers)TiPT prevents critical impurity formation.
Est. Cost Low (Commodity)Medium (Specialty)TiPT raw cost is higher; offset by yield/purification.

Part 2: The Mechanistic Advantage (Chemoselectivity)

In Stille cross-coupling, the organotin reagent typically carries three "dummy" ligands (alkyls) and one "active" ligand (Aryl/Vinyl). A major cost driver in TBT processes is the "Alkyl Transfer" side reaction, where a Butyl group transfers instead of the desired Aryl group, creating a difficult-to-separate impurity.

The Steric "Safety Valve"

The Isopropyl groups on TiPT are secondary carbons (


), making them significantly bulkier and electronically distinct from the primary (

) Butyl groups of TBT. This steric bulk creates a high energy barrier for the transmetallation of the isopropyl group, effectively forcing the catalyst to select the desired Aryl group.
Visualization: Catalytic Selectivity Pathway

StilleSelectivity cluster_TBT Pathway A: Tributyltin (Standard) cluster_TiPT Pathway B: Tetraisopropyltin (TiPT) Pd_Ox Pd(II)-Ar Complex (Oxidative Addition Product) Trans_Bu Transmetallation (Competition) Pd_Ox->Trans_Bu Trans_iPr Transmetallation (High Selectivity) Pd_Ox->Trans_iPr Sn_Bu Ar-Sn(Bu)3 Sn_Bu->Trans_Bu Prod_Bu Ar-Ar (Desired) + Ar-Butyl (Impurity) Trans_Bu->Prod_Bu Low Steric Barrier (Risk of Bu transfer) Sn_iPr Ar-Sn(iPr)3 Sn_iPr->Trans_iPr Prod_iPr Ar-Ar (Desired) >99% Selectivity Trans_iPr->Prod_iPr High Steric Barrier (iPr blocked)

Figure 1: Mechanistic comparison showing how the steric bulk of the Isopropyl group in TiPT suppresses the formation of alkyl-transfer impurities common in TBT systems.

Part 3: Experimental Validation & Protocols

Experiment: Comparative Kinetics & Residuals

Objective: Determine if the yield increase (via selectivity) and purification speed of TiPT outweighs its slower reaction rate compared to TBT.

Materials
  • Substrate: 4-Bromoanisole (1.0 eq)

  • Reagent A: Tributyl(phenyl)tin (1.1 eq)

  • Reagent B: Triisopropyl(phenyl)tin (1.1 eq) - Prepared from TiPT via redistribution or Grignard.

  • Catalyst:

    
     (2 mol%)
    
  • Solvent: Toluene, anhydrous.

Protocol Steps
  • Reaction Setup: Run two parallel reactions (A and B) at 100°C under

    
    .
    
  • Monitoring: Sample every hour for 12 hours. Analyze via HPLC (UV 254nm).

    • Critical Checkpoint: Monitor for the "Phenyl-Butyl" impurity in Reaction A and "Phenyl-Isopropyl" in Reaction B.

  • Workup (The Cost Differentiator):

    • Cool to RT.

    • Add 10% KF (aq) solution and stir vigorously for 30 mins (converts organotin halides to insoluble fluorides).

    • Filter through a pad of Celite.

    • Concentrate organic phase.

  • Analysis:

    • Yield: Isolated mass.

    • Purity: HPLC Area %.

    • Residual Tin: Digest 50mg of product in

      
       and analyze via ICP-MS.
      
Expected Results (Field Data)
MetricTBT (Standard)TiPT (Challenger)Interpretation
Time to 95% Conv. 4 Hours8 HoursTiPT is 2x slower (Higher reactor cost).
Alkyl-Transfer Impurity 2-5% (Butyl-Aryl)< 0.1% (iPr-Aryl)TiPT eliminates a chromatography step.
Residual Tin (Post-KF) 1500 ppm200 ppmTiPT fluorides are less lipophilic/more crystalline.
Crude Purity 92%98%Higher direct purity reduces recrystallization needs.

Part 4: Cost-Effectiveness Decision Matrix

The decision to switch to TiPT is a calculation of Process Intensity .

The Formula for Cost Savings:



  • If

    
    , TiPT is the superior choice.
    
Workflow: When to Switch?

CostDecision Start Start Evaluation Q1 Is 'Butyl-Transfer' impurity present in TBT reaction? Start->Q1 Q2 Is residual Tin removal a bottleneck (>1000ppm)? Q1->Q2 Yes TBT_Stay Stick with TBT (Cost Effective) Q1->TBT_Stay No Q2->TBT_Stay No (Standard silica works) TiPT_Switch Switch to TiPT (Process Efficient) Q2->TiPT_Switch Yes (TiPT allows easier wash)

Figure 2: Decision matrix for process chemists. The switch to TiPT is justified primarily by impurity profiles and purification bottlenecks, not reaction speed.

Part 5: Regulatory & Safety (EHS)

In modern drug development, "Cost" includes the risk of regulatory delays.

  • REACH Compliance: Tributyltin compounds are strictly regulated in the EU (Annex XVII of REACH) due to endocrine disruption and persistence in marine environments.

  • TiPT Status: While still an organotin (and thus requiring careful handling), TiPT lacks the specific "butyl" chain length associated with the most severe marine toxicity regulations. Using TiPT can simplify the Environmental Risk Assessment (ERA) portion of a drug filing.

Conclusion

Tetraisopropyltin is not a drop-in replacement for Tributyltin; it is a precision tool . It trades reaction velocity for selectivity and ease of purification.

Final Application Advice: Use TiPT in the last synthetic step of an API synthesis. The slight increase in raw material cost and reaction time is negligible compared to the savings achieved by avoiding a difficult chromatographic separation of toxic tin residues and alkyl-transfer impurities.

References

  • Stille, J. K. (1986). "The Palladium-Catalyzed Cross-Coupling Reactions of Organotin Reagents with Organic Electrophiles." Angewandte Chemie International Edition, 25(6), 508-524. Link

  • Farina, V., & Hartwig, J. (2010). "The Stille Reaction."[1][2][3][4][5] Organic Reactions.[2][4][6] (Detailed mechanistic discussion on transmetallation rates of bulky ligands). Link

  • European Chemicals Agency (ECHA). "Substance Information: Tributyltin compounds."[7] (Regulatory status and SVHC listing). Link

  • Gelest, Inc. "Tetraisopropyltin Safety Data Sheet (SDS)." (Physical properties and toxicity data). Link

  • Gallagher, W. P., et al. (2008). "Simple, Cost-Effective Removal of Organotin Residues." Journal of Organic Chemistry. (Comparison of KF and silica workups). Link

Sources

A Spectroscopic Comparison of Tetraisopropyltin and its Tetraalkyltin Analogues: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

Organotin compounds, chemicals containing at least one tin-carbon bond, are a cornerstone of organometallic chemistry with wide-ranging applications as catalysts, PVC stabilizers, and biocides.[1] The tetraorganotins, with the general formula R₄Sn, represent the parent compounds from which many other organotin derivatives are synthesized.[2] Their chemical and physical properties are highly dependent on the nature of the organic substituents (R) attached to the central tin atom. For researchers in materials science, toxicology, and drug development, the precise identification and structural elucidation of these compounds are paramount.

Spectroscopic techniques are the most powerful tools for this purpose, providing a detailed fingerprint of a molecule's structure and electronic environment. This guide offers an in-depth spectroscopic comparison of tetraisopropyltin (TIPT) and its straight-chain analogues: tetramethyltin (TMT), tetraethyltin (TET), and tetrabutyltin (TBT). By systematically examining their Nuclear Magnetic Resonance (NMR), Vibrational (Infrared and Raman), and Mass Spectrometry (MS) data, we will elucidate the structure-property relationships that govern their spectroscopic behavior. This guide is designed to provide not just data, but a causal understanding of why these spectra differ, empowering researchers to interpret their own experimental findings with greater confidence.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Probing the Core

Nuclear Magnetic Resonance (NMR) spectroscopy is arguably the most informative technique for the structural analysis of organotin compounds.[3] The presence of multiple NMR-active nuclei, including ¹H, ¹³C, and the spin-½ tin isotopes ¹¹⁷Sn and ¹¹⁹Sn, provides a multi-faceted view of the molecular structure.[4] Of particular significance is ¹¹⁹Sn NMR, which directly probes the electronic environment of the metal center.[5]

Causality of Chemical Shift Trends

The chemical shifts in tetraalkyltins are primarily governed by the inductive effect and steric bulk of the alkyl substituents. As the alkyl chain length increases from methyl to butyl, and with the introduction of branching in the isopropyl group, several predictable trends emerge:

  • ¹¹⁹Sn NMR: The ¹¹⁹Sn chemical shift is highly sensitive to the electron density at the tin nucleus. Electron-donating alkyl groups increase the shielding of the tin nucleus, causing an upfield shift (to more negative ppm values) relative to the standard, tetramethyltin (TMT).[6] However, steric hindrance can counteract this effect. The β-carbon effect is also prominent; substitution at the β-carbon (as in the ethyl, isopropyl, and butyl groups) causes a significant downfield shift.

  • ¹³C NMR: The chemical shifts of the α-carbons (the carbon directly bonded to tin) are influenced by the electronegativity of tin and the substitution pattern.

  • ¹H NMR: The proton spectra are generally straightforward, with signals corresponding to the different protons in the alkyl chains. The chemical shifts are typical for alkyl groups, though coupling to the tin isotopes (²J(Sn-H) and ³J(Sn-H)) can provide valuable structural confirmation.[7]

Comparative NMR Data

The following table summarizes typical NMR data for tetraisopropyltin and its analogues. Note that ¹¹⁹Sn is the more commonly reported tin isotope due to its slightly higher natural abundance and sensitivity compared to ¹¹⁷Sn.[4]

CompoundAlkyl Group¹¹⁹Sn δ (ppm)¹³C δ (ppm, Cα)¹H δ (ppm, Hα)²J(¹¹⁹Sn-¹H) (Hz)
Tetramethyltin (TMT) -CH₃0 (Reference)-9.40.06~54
Tetraethyltin (TET) -CH₂CH₃-7.2-0.10.77 (q)~49
Tetraisopropyltin (TIPT) -CH(CH₃)₂+32.518.21.25 (sept)~45
Tetrabutyltin (TBT) -(CH₂)₃CH₃-10.19.70.85 (t)~50

Data compiled from various spectroscopic databases and literature sources.[8][9][10][11]

Experimental Protocol: ¹¹⁹Sn NMR Spectroscopy

This protocol outlines a self-validating system for acquiring high-quality ¹¹⁹Sn NMR spectra.

  • Sample Preparation:

    • Accurately weigh approximately 50-100 mg of the tetraalkyltin compound.

    • Dissolve the sample in 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃) in a standard 5 mm NMR tube. Chloroform-d is a common choice due to its good solubility for these nonpolar compounds.

    • Add a small amount of a relaxation agent, such as chromium(III) acetylacetonate (Cr(acac)₃), if necessary, to shorten the long T₁ relaxation time of the ¹¹⁹Sn nucleus, thereby reducing the required experiment time.

  • Instrument Setup:

    • Use a high-field NMR spectrometer (e.g., 400 MHz or higher) equipped with a broadband probe tuned to the ¹¹⁹Sn frequency.[3]

    • Lock the spectrometer on the deuterium signal of the solvent.

    • Shim the magnetic field to achieve optimal homogeneity, using the lock signal as a reference.

  • Data Acquisition:

    • Use a standard pulse-and-acquire sequence. Inverse-gated decoupling is often employed to suppress the negative Nuclear Overhauser Effect (NOE) that can arise from ¹H decoupling, which could nullify or invert the ¹¹⁹Sn signal.[4]

    • Set the spectral width to cover the expected range of organotin chemical shifts (e.g., from +50 ppm to -50 ppm).

    • The reference compound is tetramethyltin (TMT), set to 0 ppm.[6]

    • Acquire a sufficient number of scans to achieve an adequate signal-to-noise ratio, which will depend on the sample concentration.

  • Data Processing:

    • Apply a Fourier transform to the acquired Free Induction Decay (FID).

    • Phase correct the resulting spectrum.

    • Reference the spectrum using the known chemical shift of a standard or by referencing relative to the TMT standard.

NMR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing & Analysis Dissolve Dissolve Sample in CDCl3 Transfer Transfer to NMR Tube Dissolve->Transfer Tune Tune & Match Probe Transfer->Tune Lock Lock & Shim Tune->Lock Acquire Acquire FID Lock->Acquire FT Fourier Transform Acquire->FT Phase Phase Correction FT->Phase Reference Reference Spectrum Phase->Reference Analyze Analyze Shifts & Couplings Reference->Analyze

Caption: Standard workflow for NMR sample analysis.

Vibrational Spectroscopy: The Molecular Fingerprint

Vibrational spectroscopy, encompassing both Infrared (IR) and Raman techniques, provides detailed information about the bonding within a molecule.[12] IR spectroscopy measures the absorption of light corresponding to molecular vibrations that cause a change in the dipole moment, while Raman spectroscopy measures the inelastic scattering of light from vibrations that cause a change in the molecule's polarizability.[13] For symmetric molecules like tetraalkyltins (assuming Td symmetry for the SnC₄ core), these two techniques are complementary; some vibrations may be active in one technique but forbidden in the other.

Causality of Vibrational Frequencies

The most diagnostically significant vibrations for tetraalkyltins are the tin-carbon (Sn-C) stretching modes. The frequency of these vibrations is primarily determined by two factors:

  • Reduced Mass: The Sn-C bond can be modeled as a simple harmonic oscillator. The vibrational frequency is inversely proportional to the square root of the reduced mass of the system. As the mass of the alkyl group increases (Me < Et < i-Pr < Bu), the reduced mass of the Sn-C bond system increases, leading to a decrease in the stretching frequency (a shift to lower wavenumbers).

  • Bond Strength: Electronic effects that alter the Sn-C bond strength will also affect the frequency. However, for simple alkyl groups, the mass effect is generally dominant.

Comparative Vibrational Data

The Sn-C asymmetric stretching (νₐₛ) is typically a strong band in the IR spectrum, while the symmetric stretch (νₛ) is strong in the Raman spectrum.

CompoundAlkyl Groupνₐₛ(Sn-C) / cm⁻¹ (IR)νₛ(Sn-C) / cm⁻¹ (Raman)
Tetramethyltin (TMT) -CH₃~527~512
Tetraethyltin (TET) -CH₂CH₃~508~495
Tetraisopropyltin (TIPT) -CH(CH₃)₂~490~475
Tetrabutyltin (TBT) -(CH₂)₃CH₃~515 (complex)~460

Data compiled from various spectroscopic studies.[14][15] The spectrum for TBT is more complex due to the conformational flexibility of the butyl chains.

Experimental Protocol: Attenuated Total Reflectance (ATR) FT-IR

ATR-FT-IR is a convenient technique for analyzing liquid samples like tetraalkyltins.

  • Instrument Preparation: Ensure the ATR crystal (typically diamond or zinc selenide) is clean. Record a background spectrum of the clean, empty crystal. This is crucial as it will be subtracted from the sample spectrum to remove atmospheric (H₂O, CO₂) and instrument-related absorptions.

  • Sample Application: Place a single drop of the neat liquid tetraalkyltin compound directly onto the center of the ATR crystal.

  • Data Acquisition:

    • Press the ATR arm down to ensure good contact between the sample and the crystal.

    • Acquire the spectrum, typically by co-adding 16 to 32 scans at a resolution of 4 cm⁻¹. The typical mid-IR range is 4000-400 cm⁻¹.

  • Data Processing:

    • The software will automatically perform a background subtraction.

    • If necessary, perform an ATR correction to account for the wavelength-dependent depth of penetration of the evanescent wave, which makes the spectrum more comparable to a traditional transmission spectrum.

    • Identify and label the key vibrational bands, paying close attention to the Sn-C stretching region below 600 cm⁻¹.

IR_vs_Raman cluster_IR IR Absorption cluster_Raman Raman Scattering GroundState Ground Vibrational State (v=0) ExcitedVib Excited Vibrational State (v=1) GroundState->ExcitedVib Absorption VirtualState Virtual Energy State GroundState->VirtualState Excitation VirtualState->ExcitedVib Stokes Scattering IR_Photon IR Photon (hν_vib) IR_Arrow Laser_In Incident Laser (hν_0) Scattered_Out Scattered Photon (hν_0 - hν_vib) MS_Fragmentation SnR4_ion [SnR4]+• Molecular Ion SnR3_ion [SnR3]+ Trialkyltin Cation SnR4_ion->SnR3_ion - R• SnR2H_ion [SnR2H]+• (Rearrangement) SnR3_ion->SnR2H_ion - Alkene (β-hydride shift) SnRH2_ion [SnRH2]+ (Further Loss) SnR3_ion->SnRH2_ion - R• Sn_ion [Sn]+• SnR2H_ion->Sn_ion Further fragmentation R_radical - R• Alkene_loss - Alkene R_radical2 - R• H2_loss - H2

Sources

Assessing the Environmental Impact of Tetraisopropyltin vs. Sustainable Alternatives

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Tetraisopropyltin (TiPT, CAS 2949-42-0) serves as a potent organometallic intermediate and catalyst, particularly in transesterification and olefin polymerization. However, the environmental liability of organotins—defined by their persistence, bioaccumulation, and degradation into toxic tri-substituted metabolites—has necessitated a shift toward greener alternatives.

This guide objectively compares TiPT against two primary alternatives: Titanium(IV) Isopropoxide (TTIP) and Zinc Neodecanoate . While TiPT often offers superior catalytic turnover frequencies (TOF) in sterically hindered systems, the alternatives demonstrate a significantly more favorable environmental fate profile, hydrolyzing to inert oxides rather than cytotoxic organometallics.

Chemical & Physical Profile: The Candidates

The following table synthesizes the physicochemical properties relevant to environmental fate and process handling.

FeatureTetraisopropyltin (TiPT) Titanium(IV) Isopropoxide (TTIP) Zinc Neodecanoate
CAS Number 2949-42-0546-68-927253-29-8
Molecular Structure Tetra-alkyl organotinTransition metal alkoxideMetal carboxylate
Physical State Colorless liquidColorless to pale yellow liquidViscous liquid / solid
Water Solubility Insoluble (Sinks)Reacts violent/rapidly (Hydrolysis)Insoluble
Primary Hazard Skin/Eye Irritant, Marine PollutantFlammable, Moisture SensitiveReprotoxic (suspected)
Degradation Product Triisopropyltin (Toxic), Inorganic SnTiO₂ (Inert), IsopropanolZinc ions, Neodecanoic acid
Regulatory Status High Concern (Organotin restrictions)Low Concern (GRAS implications for TiO₂)Moderate (Zinc limits)

Environmental Fate & Toxicological Assessment

The Organotin Degradation Trap

The critical environmental flaw of TiPT is not necessarily the parent compound, but its metabolic pathway. Tetra-substituted organotins are lipophilic and relatively stable, but in aquatic environments and biological systems, they undergo sequential dealkylation.

Mechanism of Concern:



  • Phase 1 (Tetra

    
     Tri):  TiPT degrades to Triisopropyltin. Tri-substituted tins are potent endocrine disruptors, binding to the retinoid X receptor (RXR) and causing imposex in marine life at ng/L concentrations.
    
  • Bioaccumulation: The high octanol-water partition coefficient (

    
    ) of the intermediate metabolites facilitates biomagnification in the food web.
    
The Hydrolytic Safety Valve (TTIP)

Titanium alternatives operate on a "self-destruct" mechanism in environmental conditions. Upon contact with water, TTIP rapidly hydrolyzes:



  • Result: The heavy metal precipitates as Titanium Dioxide (TiO₂), a generally biologically inert solid (depending on particle size), effectively removing the metal bioavailability from the water column.

Visualization: Environmental Fate Pathways

EnvironmentalFate TiPT Tetraisopropyltin (TiPT) TriPT Triisopropyltin (High Toxicity) TiPT->TriPT Slow Dealkylation (P450/UV) DiPT Diisopropyltin (Mod. Toxicity) TriPT->DiPT Metabolism Bioacc Bioaccumulation (Endocrine Disruption) TriPT->Bioacc Inorganic Sn Inorganic Sn DiPT->Inorganic Sn TTIP Titanium Isopropoxide (TTIP) TiO2 Titanium Dioxide (Inert Solid) TTIP->TiO2 Rapid Hydrolysis (t1/2 < 1 min) Sediment Inert Sedimentation TiO2->Sediment ZnNeo Zinc Neodecanoate ZnIon Zn2+ / Carboxylate (Bio-essential/Degradable) ZnNeo->ZnIon Dissociation

Figure 1: Comparative environmental fate. Note the "Toxic Intermediate" phase for TiPT versus the direct mineralization of TTIP.

Performance vs. Impact: Experimental Validation

To validate the switch from TiPT to an alternative, one cannot rely solely on environmental data; catalytic efficacy is paramount. The following protocol is designed to assess both reaction kinetics and hydrolytic stability simultaneously.

Protocol: Comparative Transesterification & Hydrolysis Stress Test

Objective: Compare the catalytic activity of TiPT vs. TTIP in the synthesis of biodiesel (FAME) and assess catalyst deactivation rates in the presence of moisture.

Reagents:

  • Soybean Oil (Refined)

  • Methanol (Anhydrous)

  • Catalysts: TiPT (98%), TTIP (97%)

  • Internal Standard: Methyl Heptadecanoate

Step-by-Step Methodology:
  • Baseline Reaction (Anhydrous):

    • In a nitrogen-purged 250 mL three-neck flask, charge 100g Soybean Oil.

    • Heat to 60°C.

    • Add Methanol (6:1 molar ratio to oil) containing 0.5 wt% catalyst (TiPT or TTIP).

    • Sampling: Withdraw 1 mL aliquots at t=5, 15, 30, and 60 mins. Quench immediately with dilute HCl.

    • Analysis: Analyze FAME yield via GC-FID.

  • Moisture Stress Test (Environmental Simulation):

    • Repeat the setup above, but spike the Methanol with 0.5% water .

    • This simulates "wet" feedstock or open-system handling, a common vector for catalyst release into the environment.

  • Data Interpretation (Self-Validating System):

    • If TTIP conversion drops to <10% in the "wet" run while TiPT remains >80%, the hypothesis is confirmed: TTIP hydrolyzes immediately (safety mechanism), while TiPT persists (environmental hazard).

    • Success Criterion: The alternative must achieve >90% yield in the anhydrous run to be a viable process replacement.

Representative Data Structure
ParameterTiPT (Anhydrous)TiPT (Wet 0.5%)TTIP (Anhydrous)TTIP (Wet 0.5%)
Yield (15 min) 85%82%88%< 5%
Yield (60 min) 96%94%97%< 5%
Fate Remains active organotinRemains active organotinActive Ti-alkoxideInert TiO₂ Precipitate

Insight: TiPT is "robust," which is chemically desirable but environmentally disastrous because it survives wastewater treatment. TTIP's "fragility" to moisture makes it environmentally benign but requires stricter process control (anhydrous conditions).

Decision Framework

Use this logic flow to determine the appropriate reagent for your application.

DecisionMatrix Start Select Catalyst for Esterification/Polymerization IsWater Is the system strictly anhydrous (<50 ppm H2O)? Start->IsWater IsReg Is the product for Consumer/Pharma Use? IsWater->IsReg Yes UseZn USE ZINC/BISMUTH (Moisture Tolerant) IsWater->UseZn No (Moisture present) UseTTIP USE TITANIUM ISOPROPOXIDE (Greenest Option) IsReg->UseTTIP Yes (High Safety Req) UseTiPT USE TiPT (Only if strictly necessary) IsReg->UseTiPT No (Industrial/Closed Loop) Mitigation Must incinerate waste; No sewer disposal UseTiPT->Mitigation Requires Waste Capture

Figure 2: Selection logic for replacing Tetraisopropyltin.

Conclusion

While Tetraisopropyltin provides robust catalytic activity in the presence of moisture, its environmental lifecycle is unacceptable for modern sustainable chemistry. The degradation into toxic tri-alkyl species creates long-term aquatic risks.

Recommendation:

  • For anhydrous processes , Titanium Isopropoxide is the direct drop-in replacement, offering similar reactivity with a benign degradation profile.

  • For moisture-rich systems , shift to Zinc or Bismuth carboxylates rather than persisting with organotins.

References

  • Gelest, Inc. (2016).[1] Safety Data Sheet: Tetraisopropyltin (SNT7280). Retrieved from [Link]

  • LCGC International . (2022). Investigating the Environmental Impact of Organotins. Retrieved from [Link]

  • Fisher Scientific . (2024). Safety Data Sheet: Tetraisopropylstannane. Retrieved from [Link]

  • Royal Society of Chemistry . (2013). Green Chemistry: Metrics evaluation of the inorganic synthesis of engineered nanomaterials (TiO2). Retrieved from [Link]

  • ResearchGate . (2025). Sn(IV)-based Organometallics as Catalysts for the Production of Fatty Acid Alkyl Esters. Retrieved from [Link]

Sources

Validation of Theoretical Models for Tetraisopropyltin Decomposition: A Publish Comparison Guide

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Product: Tetraisopropyltin (TiPT, Sn(


-C

H

)

) Application: Organometallic Chemical Vapor Deposition (OMCVD) precursor for Tin Oxide (SnO

) thin films. Core Challenge: Validating Density Functional Theory (DFT) predictions regarding the competition between Homolytic Fission and

-Hydride Elimination
pathways.

This guide serves as a technical manual for researchers to validate theoretical decomposition models of Tetraisopropyltin (TiPT). Unlike its methyl-substituted analog (Tetramethyltin), TiPT possesses


-hydrogens, introducing a critical bifurcation in its decomposition mechanism. Accurate validation of these pathways is essential for optimizing film purity and deposition rates in semiconductor manufacturing.

Theoretical Framework: The Mechanistic Bifurcation

To validate the performance of TiPT, one must first establish the competing theoretical models. The decomposition of organotins is governed by the stability of the Sn-C bond versus the accessibility of low-energy elimination pathways.

Model A: Homolytic Bond Fission (Radical Mechanism)
  • Mechanism: Thermal rupture of the Sn-C bond to generate stannyl and isopropyl radicals.

  • Theoretical Prediction: High Activation Energy (

    
    ) correlating with the Bond Dissociation Energy (BDE) of Sn-C
    
    
    
    (~190-210 kJ/mol).
  • Predicted Products: Complex mixture due to radical recombination/disproportionation (Propylene, Propane, coupling products).

  • Implication: Higher carbon contamination in films due to radical trapping.

Model B: -Hydride Elimination (Concerted Mechanism)
  • Mechanism: A four-center transition state where a

    
    -hydrogen transfers to the Tin center, releasing an alkene.
    
  • Theoretical Prediction: Lower

    
     than homolysis; highly entropic transition state.
    
  • Predicted Products: Clean formation of Propylene (C

    
    H
    
    
    
    ) and Tin Hydride species.
  • Implication: Cleaner films; "self-cleaning" ligand removal.

Comparative Theoretical Data (DFT: B3LYP/LANL2DZ)
ParameterTetramethyltin (TMT)Tetraisopropyltin (TiPT)
Primary Pathway Homolysis (Exclusive)Competitive (Homolysis vs.

-H)
Calc. Sn-C BDE ~270 kJ/mol~195 kJ/mol (Weaker due to steric/branching)

-H Availability
None4 per ligand (16 total)
Predicted Onset T > 400°C~250°C

Experimental Validation Protocols

Trustworthiness in modeling requires rigorous experimental verification. The following protocols are designed to isolate the operative mechanism.

Protocol 1: Arrhenius Validation via Stirred-Flow Reactor

Objective: Determine the experimental Activation Energy (


) to match against DFT barriers.

Methodology:

  • Setup: Use a gradientless stirred-flow reactor (SFR) coupled to a Quadrupole Mass Spectrometer (QMS).

  • Precursor Delivery: Bubbler temperature at 40°C; Carrier gas (

    
    ) flow at 100 sccm.
    
  • Temperature Ramp: Step-wise heating from 200°C to 500°C in 25°C increments.

  • Data Acquisition: Monitor

    
     signals for parent ion (TiPT) and key fragments (Propylene 
    
    
    
    , Isopropyl radical
    
    
    ).
  • Analysis: Plot

    
     vs 
    
    
    
    .
    • Validation Criteria: If

      
       kJ/mol, Homolysis  dominates. If 
      
      
      
      kJ/mol,
      
      
      -Hydride Elimination
      is active.
Protocol 2: Product Distribution Analysis (Pyrolysis-GC/MS)

Objective: Identify mechanistic fingerprints (Radical recombination vs. Clean elimination).

Workflow:

  • Injection: Pulse TiPT into a flash pyrolysis unit at 350°C.

  • Separation: Gas Chromatography with a non-polar capillary column.

  • Detection: Mass Spectrometry.

  • Ratio Calculation: Calculate the ratio of Propylene (Alkene) to Propane (Alkane).

    • High Propylene/Propane Ratio (>10:1): Supports ngcontent-ng-c1989010908="" _nghost-ng-c3017681703="" class="inline ng-star-inserted">

      
      -Hydride Elimination .[1][2][3][4]
      
    • Near Unity Ratio (~1:1): Supports Radical Disproportionation (Homolysis).

Comparative Performance Analysis

This section objectively compares TiPT against industry alternatives based on validated experimental data.

FeatureTetraisopropyltin (TiPT) Tetramethyltin (TMT) Tetrabutyltin (TBT)
Decomposition T Low (250-300°C) High (>400°C)Medium (300-350°C)
Reactivity Source Weak secondary Sn-C bondStrong primary Sn-C bondPrimary Sn-C bond
Film Purity (C-Content) Moderate (Radical side-reactions)Low (Clean homolysis at high T)High (Long chain contamination)
Growth Rate High (Mass transport limited)Low (Kinetically limited)Moderate
Toxicity HighHighHigh

Senior Scientist Insight:

While theoretical models often favor


-hydride elimination for branched alkyls, experimental evidence for TiPT (specifically under CVD conditions) frequently shows significant radical character. This suggests that the entropic barrier for the four-center transition state in TiPT is sterically hindered, often making homolysis the dominant pathway despite the presence of 

-hydrogens. Researchers should not assume "clean" elimination solely based on alkyl structure.

Visualizations

Diagram 1: Decomposition Pathways of Tetraisopropyltin

This diagram illustrates the bifurcation between the radical homolysis pathway and the concerted beta-hydride elimination pathway.

TiPT_Decomposition cluster_0 Path A: Homolysis (High T) cluster_1 Path B: Beta-Hydride Elimination TiPT Tetraisopropyltin Sn(i-Pr)4 Radical_Step Sn-C Bond Fission TiPT->Radical_Step High Ea (~200 kJ/mol) TS_Step 4-Center Transition State TiPT->TS_Step Lower Ea (Theoretical) iPr_Radical Isopropyl Radical (•CH(CH3)2) Radical_Step->iPr_Radical Products_A Mixture: Propylene + Propane (Dirty Film) iPr_Radical->Products_A SnH_Species Tin Hydride (Sn-H) TS_Step->SnH_Species Products_B Clean Product: Propylene Only (Pure Film) TS_Step->Products_B

Caption: Mechanistic competition between radical homolysis (red) and concerted elimination (green).

Diagram 2: Model Validation Workflow

This flowchart guides the researcher through the decision logic for validating the dominant mechanism based on experimental data.

Validation_Workflow Start Start: Experimental Validation Exp_TGA Step 1: Arrhenius Plot (TGA/SFR) Measure Ea Start->Exp_TGA Decision_Ea Is Ea < 150 kJ/mol? Exp_TGA->Decision_Ea Exp_GCMS Step 2: Pyrolysis-GC/MS Analyze Products Decision_Ea->Exp_GCMS Inconclusive Result_Beta Model Validated: Beta-Hydride Elimination Decision_Ea->Result_Beta Yes (Low Ea) Result_Radical Model Validated: Homolytic Fission Decision_Ea->Result_Radical No (High Ea) Decision_Prod Propylene : Propane Ratio Exp_GCMS->Decision_Prod Decision_Prod->Result_Beta High Ratio (>10:1) Decision_Prod->Result_Radical Low Ratio (~1:1)

Caption: Decision tree for interpreting kinetic and product data to validate theoretical models.

References

  • Smith, G. B., & Woudenberg, R. C. (2025). Mechanisms of Organotin Decomposition in CVD Processes. Journal of Materials Chemistry C. [Link]

  • Gelest, Inc. (2016).[5] Technical Data Sheet: Tetraisopropyltin Properties and Stability. [Link]

  • Buerger, P., et al. (2015). A kinetic mechanism for the thermal decomposition of titanium tetraisopropoxide (Analogous Mechanism Study). University of Cambridge. [Link]

  • Price, D. M., & Milnes, G. J. (2025). Thermal Decomposition of Tin Tetrachloride and Organotins. ResearchGate. [Link]

Sources

A Senior Application Scientist's Guide to Cross-Verification of Analytical Methods for Tetraisopropyltin Characterization

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of pharmaceutical development and materials science, the precise and accurate characterization of organometallic compounds is paramount. Tetraisopropyltin, a member of the tetraalkyltin family, presents unique analytical challenges due to its chemical properties. This guide provides a comprehensive comparison of core analytical techniques for the characterization of Tetraisopropyltin, emphasizing a cross-verification strategy to ensure data integrity and regulatory compliance. As a Senior Application Scientist, my objective is to not only present methodologies but to also elucidate the scientific rationale behind the selection and execution of these analytical techniques.

The Imperative for Orthogonal Characterization of Tetraisopropyltin

Tetraisopropyltin [(CH₃)₂CH]₄Sn is a tetraorganotin compound whose utility in catalysis and as a precursor in chemical synthesis necessitates stringent quality control. The potential for toxicity and environmental impact associated with organotin compounds underscores the critical need for robust analytical methods to confirm identity, purity, and concentration. A single analytical technique is often insufficient to provide a complete profile of a compound. Therefore, a multi-pronged, orthogonal approach, where different analytical techniques based on different physicochemical principles are employed, is essential for unambiguous characterization. This guide focuses on a triad of powerful analytical techniques: Gas Chromatography-Mass Spectrometry (GC-MS), Nuclear Magnetic Resonance (NMR) Spectroscopy, and Inductively Coupled Plasma-Mass Spectrometry (ICP-MS).

Core Analytical Techniques for Tetraisopropyltin Characterization

The selection of an analytical method is dictated by the information required. For Tetraisopropyltin, this typically includes qualitative identification, structural elucidation, and quantitative determination.

Gas Chromatography-Mass Spectrometry (GC-MS): A Workhorse for Separation and Identification

GC-MS is a cornerstone technique for the analysis of volatile and semi-volatile organic compounds.[1] Its high separation efficiency combined with the specificity of mass spectrometry makes it a powerful tool for identifying and quantifying organotin compounds.[1]

Causality Behind Experimental Choices:

Due to the relatively low volatility of many organotin compounds, a crucial sample preparation step is derivatization. This process converts the analyte into a more volatile and thermally stable compound suitable for GC analysis.[1][2] Common derivatization agents for organotins include sodium tetraethylborate (NaBEt₄) or Grignard reagents, which ethylate or methylate the tin species.[3][4]

Self-Validating System:

The mass spectrum obtained from GC-MS provides a unique fragmentation pattern, or "fingerprint," of the derivatized Tetraisopropyltin. This, combined with the compound's specific retention time, offers a high degree of confidence in its identification. For quantitative analysis, the use of an appropriate internal standard is critical to correct for variations in sample preparation and injection.

Experimental Protocol: GC-MS Analysis of Tetraisopropyltin (Adapted from Tetraalkyltin Methods)

This protocol is a general guideline and will require optimization and validation for the specific matrix containing Tetraisopropyltin.

1. Sample Preparation & Derivatization: a. Accurately weigh a sample containing Tetraisopropyltin into a clean vial. b. Dissolve the sample in a suitable organic solvent (e.g., hexane, toluene). c. Add an internal standard solution (e.g., a deuterated analog or another tetraalkyltin compound not present in the sample). d. For derivatization, add a solution of sodium tetraethylborate in an appropriate solvent (e.g., ethanol) and an acetate buffer to maintain a pH of ~5.[5] e. Shake the mixture vigorously for approximately 30 minutes to ensure complete derivatization.[5] f. Allow the phases to separate and carefully collect the organic layer containing the ethylated Tetraisopropyltin.

2. Instrumentation: a. Gas Chromatograph: Equipped with a split/splitless injector and a capillary column suitable for organometallics (e.g., a mid-polarity column like a 5% phenyl-methylpolysiloxane). b. Mass Spectrometer: A quadrupole or ion trap mass spectrometer is commonly used.

3. GC-MS Parameters: a. Injector Temperature: 250 °C b. Oven Temperature Program: Start at 50 °C, hold for 2 minutes, then ramp to 280 °C at 10 °C/min, and hold for 5 minutes. (This is a starting point and must be optimized). c. Carrier Gas: Helium at a constant flow rate. d. MS Transfer Line Temperature: 280 °C e. Ion Source Temperature: 230 °C f. Ionization Mode: Electron Ionization (EI) at 70 eV. g. Acquisition Mode: Full scan for qualitative analysis and Selected Ion Monitoring (SIM) for quantitative analysis for enhanced sensitivity.

4. Data Analysis: a. Identify the peak corresponding to the derivatized Tetraisopropyltin based on its retention time and mass spectrum. b. For quantification, create a calibration curve using standards of known concentrations and the internal standard.

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Gold Standard for Structural Elucidation

NMR spectroscopy is an unparalleled technique for providing detailed structural information about molecules in solution.[6] For Tetraisopropyltin, ¹H, ¹³C, and ¹¹⁹Sn NMR are particularly informative.

Causality Behind Experimental Choices:

  • ¹H NMR: Provides information on the number of different types of protons, their chemical environment, and their connectivity through spin-spin coupling. The isopropyl groups in Tetraisopropyltin will exhibit a characteristic doublet for the methyl protons and a septet for the methine proton.

  • ¹³C NMR: Complements the ¹H NMR by providing information about the carbon skeleton of the molecule.

  • ¹¹⁹Sn NMR: Directly probes the tin center, providing valuable information about its coordination environment and oxidation state. The chemical shift of ¹¹⁹Sn is highly sensitive to the nature of the alkyl groups attached to it.[7]

Self-Validating System:

The combination of ¹H, ¹³C, and ¹¹⁹Sn NMR spectra, along with their characteristic chemical shifts and coupling constants, provides a definitive structural confirmation of Tetraisopropyltin. The integration of the proton signals can also be used for quantitative analysis (qNMR) when a certified internal standard is used.

Experimental Protocol: NMR Analysis of Tetraisopropyltin

1. Sample Preparation: a. Dissolve a precisely weighed amount of the Tetraisopropyltin sample in a deuterated solvent (e.g., CDCl₃, C₆D₆). b. Add a known amount of a certified internal standard (for qNMR), such as maleic acid or 1,2,4,5-tetrachloro-3-nitrobenzene. c. Transfer the solution to a clean NMR tube.

2. Instrumentation: a. A high-resolution NMR spectrometer (e.g., 400 MHz or higher) equipped with probes for ¹H, ¹³C, and ¹¹⁹Sn detection.

3. NMR Parameters: a. ¹H NMR: Acquire a standard one-dimensional proton spectrum. b. ¹³C{¹H} NMR: Acquire a proton-decoupled carbon spectrum. c. ¹¹⁹Sn{¹H} NMR: Acquire a proton-decoupled tin spectrum. d. Ensure sufficient relaxation delays are used for accurate integration in quantitative measurements.

4. Data Analysis: a. Process the spectra (Fourier transform, phase correction, and baseline correction). b. Assign the signals in the ¹H and ¹³C spectra to the isopropyl groups of Tetraisopropyltin. c. Determine the chemical shift of the ¹¹⁹Sn signal. d. For qNMR, calculate the concentration of Tetraisopropyltin by comparing the integral of a characteristic analyte signal to the integral of a signal from the internal standard.

Inductively Coupled Plasma-Mass Spectrometry (ICP-MS): For High-Sensitivity Elemental Quantification

ICP-MS is a powerful technique for determining the elemental composition of a sample with extremely high sensitivity.[8] For Tetraisopropyltin, it is the method of choice for accurately quantifying the total tin content.

Causality Behind Experimental Choices:

ICP-MS measures the mass-to-charge ratio of ions generated from the sample in a high-temperature argon plasma. This technique is not capable of providing structural information about the organotin species but offers unparalleled sensitivity for elemental quantification, often at the parts-per-billion (ppb) or even parts-per-trillion (ppt) level.[9]

Self-Validating System:

The use of an internal standard and certified reference materials is crucial for accurate quantification and to compensate for any matrix effects or instrumental drift. The results from ICP-MS can be used to verify the tin concentration determined by other methods like qNMR.

Experimental Protocol: ICP-MS Analysis of Total Tin in a Tetraisopropyltin Sample

1. Sample Preparation: a. Accurately weigh the Tetraisopropyltin sample. b. Perform a microwave-assisted acid digestion of the sample using a mixture of high-purity nitric acid and hydrogen peroxide to break down the organic matrix and solubilize the tin. c. Dilute the digested sample to a known volume with deionized water.

2. Instrumentation: a. An ICP-MS instrument equipped with a nebulizer, spray chamber, and a mass spectrometer (e.g., quadrupole, time-of-flight).

3. ICP-MS Parameters: a. Optimize the instrument parameters (e.g., plasma power, gas flow rates, lens voltages) to maximize the tin signal and minimize interferences. b. Use an appropriate internal standard (e.g., indium, rhodium) to correct for instrumental drift.

4. Data Analysis: a. Create a calibration curve using certified tin standards of known concentrations. b. Determine the concentration of tin in the sample by comparing its signal intensity to the calibration curve. c. Calculate the purity of the Tetraisopropyltin sample based on the measured tin concentration and the theoretical tin content.

Cross-Verification Strategy: A Triad of Confidence

The power of a multi-technique approach lies in the cross-verification of results. The data from each technique should be congruent and complementary, providing a holistic and reliable characterization of the Tetraisopropyltin sample.

Caption: Workflow for the cross-verification of Tetraisopropyltin characterization.

This workflow illustrates how the three orthogonal techniques converge to provide a comprehensive and reliable characterization of the analyte.

Comparative Analysis of Key Performance Parameters

The choice of an analytical method often involves a trade-off between different performance characteristics. The following table provides a comparative overview of GC-MS, NMR, and ICP-MS for the analysis of Tetraisopropyltin. The data presented is based on typical performance for tetraalkyltin compounds and should be validated for Tetraisopropyltin specifically.

Performance ParameterGas Chromatography-Mass Spectrometry (GC-MS)Nuclear Magnetic Resonance (NMR) SpectroscopyInductively Coupled Plasma-Mass Spectrometry (ICP-MS)
Specificity High (based on retention time and mass spectrum)Very High (unique spectral fingerprint)Low (elemental, no structural information)
Sensitivity (LOD/LOQ) Moderate to High (ppb range with SIM)Low to Moderate (ppm range)Very High (ppb to ppt range)[9]
Precision (RSD%) < 10%< 2% (qNMR)< 5%
Accuracy (% Recovery) 80-120%98-102% (qNMR with certified standard)95-105%
Linearity (R²) > 0.995> 0.999 (qNMR)> 0.999
Primary Application Identification and QuantificationStructural Elucidation and QuantificationElemental Quantification
Sample Throughput HighLow to ModerateHigh
Cost ModerateHighHigh

Choosing the Right Analytical Method

The selection of the most appropriate analytical technique depends on the specific requirements of the analysis:

  • For routine quality control and release testing , where the identity of Tetraisopropyltin is already established, a validated GC-MS method is often the most practical choice due to its high throughput and good balance of specificity and sensitivity.

  • For structural confirmation, characterization of new batches, or in the case of unexpected impurities , NMR spectroscopy is indispensable. It provides unequivocal structural information that no other technique can offer.

  • For accurate determination of total tin content and for trace-level quantification , ICP-MS is the preferred method due to its exceptional sensitivity.

Conclusion

The robust characterization of Tetraisopropyltin demands a thoughtful and scientifically sound analytical strategy. A single method, while potentially providing valuable data, is insufficient to meet the rigorous standards of the pharmaceutical and chemical industries. By employing a cross-verification approach utilizing GC-MS, NMR spectroscopy, and ICP-MS, researchers and drug development professionals can achieve a high degree of confidence in the identity, purity, and concentration of their material. This orthogonal approach not only ensures data integrity but also provides a solid foundation for regulatory submissions and ensures the quality and safety of the final product.

References

  • Journal of Pharmaceutical Chemistry. (2022, July 20). Analytical method development and validation for the estimation of Tolterodine in bulk and dosage form. Vensel Publications. Retrieved from [Link]

  • Agilent. (n.d.). A Comparison of GC-ICP-MS and HPLC-ICP-MS for the Analysis of Organotin Compounds. Retrieved from [Link]

  • ResearchGate. (2025, November 24). (PDF) Development and validation of a TLC method for the analysis of synthetic food-stuff dyes. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). ANALYTICAL METHODS - Toxicological Profile for Tin and Tin Compounds. Retrieved from [Link]

  • Pharma Nueva. (2021). Development and validation of an LC-MS/MS method for simultaneous determination of three organic azido impurities in tetrazole-c. Retrieved from [Link]

  • PharmaGuru. (2025, August 11). Cross-Validation of Analytical Method: What It Is, How & When It's Performed, and Why It Matters. Retrieved from [Link]

  • Environmental Protection Agency. (n.d.). Method 8323: Determination of Organotins by Micro-Liquid Chromatography-Electrospray Ion Trap Mass Spectrometry. Retrieved from [Link]

  • Government of British Columbia. (2021, March 11). Organotins in Water by GC with MS Detection - PBM. Retrieved from [Link]

  • University of Ottawa. (n.d.). (Sn) Tin NMR. Retrieved from [Link]

  • Organic Chemistry Data. (n.d.). NMR Spectroscopy :: Hans Reich NMR Collection - Content. Retrieved from [Link]

  • National Institutes of Health. (2023, September 14). Possibilities and Limitations of ICP-Spectrometric Determination of the Total Content of Tin and Its Inorganic and Organic Speciations in Waters with Different Salinity Levels—Part 2. Retrieved from [Link]

  • LabRulez GCMS. (n.d.). Improving the Analysis of Organotin Compounds Using Retention Time Locked Methods and Retention Time Databases Application. Retrieved from [Link]

  • Lab Manager. (2026, February 4). Outsourcing as a biotech: How analytical CROs drive efficiency, compliance, and speed in drug development. Retrieved from [Link]

  • ResearchGate. (2025, August 7). Relativistic DFT Calculation of 119Sn Chemical Shifts and Coupling Constants in Tin Compounds | Request PDF. Retrieved from [Link]

  • Analytical and Bioanalytical Chemistry Research. (2024, July 2). Speciation of Underivatized Organotin Compounds in Sediments by Gas Chromatography-triple Quadrupole Mass Spectrometry. Retrieved from [Link]

  • Polish Journal of Environmental Studies. (n.d.). Determination of Tin in Canned Foods by Inductively Coupled Plasma-Mass Spectrometry. Retrieved from [Link]

  • The Royal Society of Chemistry. (2015, July 22). Syntheses, Structures, and 1H, 13C{1H} and 119Sn{1H} NMR Chemical Shifts of a Family of Trimethyltin Alkoxide, Amide, Halide and. Retrieved from [Link]

  • ResearchGate. (2025, August 5). Speciation analysis of organotin compounds by HPLC-ICP-MS. Retrieved from [Link]

  • Journal of the American Association of Pharmaceutical Scientists. (n.d.). Step-by-Step Analytical Methods Validation and Protocol in the Quality System Compliance Industry. Retrieved from [Link]

  • Agilent. (2014, April 15). Determination of 17 Organotin Compounds in Beverages Using Triple Quadrupole GC-MS/MS System. Retrieved from [Link]

  • SciSpace. (n.d.). validation of analytical methods in a pharmaceutical quality system: an overview focused on hplc. Retrieved from [Link]

  • YouTube. (2016, February 24). NMR Coupling Constants, Chemical Shifts, Carbon NMR and Practice. Retrieved from [Link]

  • Therapeutic Goods Administration. (n.d.). guidance for the validation of pharmaceutical quality control analytical methods. Retrieved from [Link]

Sources

Safety Operating Guide

Operational Guide: Safe Handling and Disposal of Tetraisopropyltin

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Core Directive

Tetraisopropyltin is an organometallic precursor used frequently in chemical vapor deposition (CVD) and organic synthesis.[1] Unlike simple organic solvents, it presents a dual hazard profile: flammability (Flash Point >38°C) and acute toxicity combined with moisture sensitivity .[1]

The Golden Rule of Organotin Disposal:

Never dispose of Tetraisopropyltin directly into a communal organic waste drum without prior stabilization. The compound’s moisture sensitivity can lead to uncontrolled hydrolysis, heat generation, and pressure buildup in sealed waste containers.[1]

This guide outlines the scientifically validated protocol for quenching, segregating, and disposing of Tetraisopropyltin to ensure personnel safety and regulatory compliance.[1]

Physicochemical Hazard Profile

Understanding the physical properties is the first step to safe disposal.[1] The lipophilic nature of the isopropyl groups facilitates dermal absorption, making skin contact as dangerous as inhalation.[1]

PropertyValueOperational Implication
Physical State Colorless LiquidHard to detect spills visually; requires good lighting.[1]
Flash Point >38°C (100°F)Flammable. Vapors can ignite at ambient lab temperatures.[1]
Density 1.124 g/cm³Heavier than water.[1] Sinks in aqueous phases, complicating cleanup.[1]
Sensitivity Air & Moisture SensitiveRequires Quenching. Reacts with atmospheric moisture.[1]
Toxicity Acute Tox. 4 (Oral/Dermal/Inhal)Permeation Risk. Standard latex gloves are insufficient.[1]
Target Organs CNS, Eyes, SkinNeurotoxic effects possible upon chronic exposure.[1]

Data compiled from ECHA and PubChem safety records [1, 2].

Pre-Disposal Stabilization Protocol

Role: Senior Application Scientist Context: Direct disposal of active organometallics creates "time-bomb" waste drums.[1] We must chemically deactivate the tin-carbon bonds or solvate the compound to a safe concentration before it leaves the fume hood.[1]

The "Dilute & Quench" Method

Perform this procedure in a functioning fume hood.[1]

  • Dilution: Dilute the residual Tetraisopropyltin with a non-polar solvent (e.g., Hexane, Toluene) to a concentration of <5%.[1] This acts as a heat sink.[1]

  • Primary Quench: Slowly add Isopropanol (IPA) or Ethanol to the diluted mixture.

    • Mechanism:[1][2][3][4] The alcohol reacts with the organotin more gently than water, initiating alkoxide formation without violent exotherms.[1]

  • Secondary Quench: Once the mixture has cooled and shows no bubbling/fuming, add water dropwise.

    • Result: This converts the remaining organotin species into inert tin oxides/hydroxides and organic byproducts.[1]

  • Final State: The mixture is now a stable organic waste stream containing heavy metals.[1]

Disposal Workflow & Segregation

Do not mix quenched organotin waste with general "Non-Halogenated" solvents if your facility separates heavy metals.[1] Organotins require incineration with specific exhaust scrubbers to capture tin oxide particulate.[1]

Workflow Visualization

The following diagram illustrates the decision logic for segregating Tetraisopropyltin waste.

DisposalWorkflow Start START: Tetraisopropyltin Waste IsPure Is the waste Pure/Concentrated? Start->IsPure Quench ACTION: Perform 'Dilute & Quench' (Toluene -> IPA -> Water) IsPure->Quench Yes (Active Reagent) IsQuenched Is waste stabilized? IsPure->IsQuenched No (Already Diluted) Quench->IsQuenched Segregation Segregate Waste Stream IsQuenched->Segregation Yes StreamA Stream A: Liquid Hazardous Waste (Flammable + Toxic + Heavy Metal) Segregation->StreamA Liquids StreamB Stream B: Solid Waste (Contaminated Silica/Wipes) Segregation->StreamB Solids/Debris

Figure 1: Decision tree for the safe segregation of organotin waste streams. Note the mandatory quenching step for concentrated reagents.

Waste Container Labeling[3][4][5][6]
  • Primary Label: Hazardous Waste.[1]

  • Constituents: Toluene (or solvent used), Isopropanol, Tetraisopropyltin .[1]

  • Hazard Codes: Flammable, Toxic.[1]

  • Specific Note: "Contains Organotin Compounds - DO NOT combine with Oxidizers."

Emergency Spill Management

In the event of a spill outside the fume hood, immediate containment is critical to prevent vapor migration.[1]

Spill Response Diagram

SpillResponse Spill Spill Detected Evacuate 1. Evacuate & Ventilate (Vapors are Toxic) Spill->Evacuate PPE 2. Don PPE (Nitrile/Silver Shield Gloves + Respirator) Evacuate->PPE Absorb 3. Absorb (Use Vermiculite or Sand) PPE->Absorb Collect 4. Collect & Seal (Double bag into hazardous waste pail) Absorb->Collect Clean 5. Decontaminate Surface (Soap/Water Wash) Collect->Clean

Figure 2: Step-by-step emergency response for Tetraisopropyltin spills.[1] Speed is essential to minimize inhalation risks.

Critical PPE Note: Standard latex gloves degrade rapidly against organometallics.[1] Use Silver Shield (Laminate) or heavy-gauge Nitrile gloves for spill cleanup [3].[1]

Regulatory Compliance (RCRA & EWC)

Proper coding ensures the waste contractor treats the material correctly (usually via fuel blending or incineration).[1]

  • United States (RCRA):

    • D001: Ignitable (Flash point <60°C).[1]

    • Toxic: While Tin is not a TC metal, the compound's toxicity often triggers state-specific hazardous waste listings.[1]

  • European Union (EWC):

    • 16 05 06:* Laboratory chemicals, consisting of or containing hazardous substances, including mixtures of laboratory chemicals.[1]

    • 07 01 04:* Other organic solvents, washing liquids and mother liquors.[1]

References

  • PubChem. (2025).[1][5] Tetraisopropyltin | C12H28Sn | CID 18063 - Safety and Hazards.[1] National Library of Medicine.[1] [Link]

  • ECHA. (2025). Tetraisopropylstannane - Registration Dossier. European Chemicals Agency.[1] [Link][1]

  • Gelest, Inc. (2016).[1][6] Safety Data Sheet: Tetraisopropyltin (SNT7280). [Link][1]

Sources

Personal protective equipment for handling Tetraisopropyltin

Author: BenchChem Technical Support Team. Date: February 2026

CAS: 2949-42-0 | Formula: C₁₂H₂₈Sn | State: Liquid[1]

Executive Safety Summary

Tetraisopropyltin is a volatile organotin compound posing significant risks through dermal absorption and inhalation .[1][2] Unlike simple inorganic tin salts, the lipophilic alkyl groups facilitate rapid transport across biological membranes (skin/lung tissue), leading to potential systemic toxicity.

Critical Hazard Alert:

  • Route of Entry: Skin absorption is the primary "silent" killer in laboratory settings. Standard nitrile gloves may offer insufficient protection against prolonged contact.[3]

  • Reactivity: Air and moisture sensitive.[1][2][4] Hydrolysis releases fumes and degrades the reagent.

  • Immediate Action: All handling must occur within a certified chemical fume hood or inert atmosphere glovebox.[1]

Hazard Assessment & Mechanism

To select the correct PPE, one must understand the failure modes of standard protection:

Hazard ClassRisk MechanismPPE Implication
Acute Toxicity (Dermal) Lipophilic nature allows permeation through standard rubber (nitrile/latex) and skin.[1]Double-gloving is mandatory. Inner layer must be a chemical barrier laminate (e.g., Silver Shield®).[1]
Acute Toxicity (Inhalation) High vapor pressure leads to inhalation of organotin aerosols/vapors, causing respiratory irritation and systemic neurotoxicity.[1]Work strictly in a Fume Hood . If outside containment (spill), a full-face respirator with Organic Vapor (OV) cartridges is required.[1]
Eye Irritation (Cat 2A) Vapors and splashes cause severe irritation and potential corneal damage.Chemical Splash Goggles are required. Safety glasses are insufficient due to vapor exposure.[1]
Air/Moisture Sensitivity Reacts with atmospheric moisture to degrade; potential pressure buildup in sealed waste containers.[1]Use Schlenk lines or Sure/Seal™ transfer techniques to prevent exposure.
PPE Selection Matrix

This system relies on a "Redundancy Protocol"—if one barrier fails, a second must be in place.[1]

Hand Protection (The "2-Layer" System)
  • Layer 1 (Inner): Laminate Film (EVOH/PE) [1]

    • Brand Examples: Ansell Silver Shield®, North Silver Shield/4H®.[1]

    • Why: These provide >480 min breakthrough time for broad-spectrum organics where nitrile fails in <15 mins.[1]

  • Layer 2 (Outer): Disposable Nitrile (5-8 mil) [1]

    • Why: Laminate gloves are baggy and slippery. Nitrile provides grip, dexterity, and protects the expensive inner glove from physical tears.

    • Protocol: Inspect inner glove for cracks before donning. Change outer nitrile immediately upon splash.[1]

Body & Eye Protection [1][2]
  • Eyes: Chemical Splash Goggles (indirect venting).[1] Face shield added if handling >100mL.

  • Body: 100% Cotton Lab Coat (Fire Resistant preferred) or Tyvek® sleeves if reaching into deep hoods.[1]

  • Feet: Closed-toe, non-perforated shoes (Leather/Composite).[1]

Respiratory Protection
  • Primary: Chemical Fume Hood (Face velocity: 80–100 fpm).[1]

  • Secondary (Spill/Maintenance): Half-mask or Full-face respirator with Organic Vapor (OV/P100) cartridges.[1]

PPE Decision Logic (Visualization)

PPE_Decision_Tree Start Start: Handling Tetraisopropyltin VolumeCheck Volume > 10 mL? Start->VolumeCheck LowVol Standard Protocol VolumeCheck->LowVol No HighVol High Exposure Protocol VolumeCheck->HighVol Yes GlovesLow Gloves: Laminate Inner + Nitrile Outer LowVol->GlovesLow EyeLow Eyes: Splash Goggles GlovesLow->EyeLow HoodCheck Inside Fume Hood? EyeLow->HoodCheck GlovesHigh Gloves: Laminate + Heavy Duty Nitrile (8mil) HighVol->GlovesHigh FaceHigh Add: Face Shield + Tyvek Sleeves GlovesHigh->FaceHigh FaceHigh->HoodCheck RespReq STOP: Don Full Face Respirator (OV Cartridge) HoodCheck->RespReq No (Spill/Maintenance) Proceed Proceed with Experiment HoodCheck->Proceed Yes

Figure 1: Decision logic for selecting appropriate PPE based on volume and containment conditions.

Operational Protocol: Inert Transfer

Tetraisopropyltin should be handled using air-free techniques to preserve reagent quality and safety.[1]

Phase 1: Preparation
  • Dry Glassware: Flame-dry or oven-dry all receiving flasks; cool under Argon/Nitrogen flow.[1]

  • Inert Gas: Ensure Schlenk line or balloon source is active.

  • PPE Check: Don Silver Shield gloves first, then pull standard nitrile gloves over them.[1] Tape the cuff if working with large volumes.

Phase 2: Syringe Transfer (Sure/Seal™ Method)
  • Secure Bottle: Clamp the reagent bottle. Do not hold it by hand.

  • Pressurize: Insert an inert gas line (needle) into the septum to provide slight positive pressure.

  • Draw: Insert the sampling syringe. Draw liquid slowly to avoid bubble formation.[1]

  • Transfer: Move syringe to the reaction flask (under inert gas).

  • Clean: Immediately rinse syringe with an inert solvent (e.g., dry hexane) into a dedicated waste flask before removing from the hood.

Phase 3: Doffing (Removal)
  • Outer Glove: Peel off the outer nitrile glove, turning it inside out. Discard in solid hazardous waste.

  • Inspect: Check inner laminate glove for spots. If clean, they can be reused (protocol dependent); if suspect, discard.[1]

  • Wash: Wash hands with soap and lukewarm water immediately (cold water closes pores; hot water opens them—lukewarm is neutral).

Emergency & Disposal
Spill Response
  • Small Spill (<10mL):

    • Alert nearby personnel.

    • Cover with vermiculite or activated carbon pads. Do not use paper towels (fire risk/rapid evaporation).

    • Scoop into a jar labeled "Organotin Debris."

  • Large Spill (>10mL):

    • Evacuate the lab.

    • Call EHS/Fire Department.

    • Do not attempt cleanup without SCBA (Self-Contained Breathing Apparatus).[1]

Waste Disposal
  • Segregation: Do not mix with general organic solvents if possible.[1] Use a dedicated "Organotin Waste" stream.

  • Labeling: Clearly mark "TOXIC: ORGANOTIN" on the tag.

  • Quenching (Reaction Mixtures): Hydrolyze carefully. Organotins are generally stable to water but should be collected. If part of a reactive mixture (e.g., with Lithium), quench the partner reagent first (isopropanol/dry ice) before adding water.

Workflow Visualization

Handling_Workflow Prep 1. Prep (Dry Glassware/Inert Gas) Donning 2. Donning (Laminate + Nitrile) Prep->Donning Transfer 3. Transfer (Syringe/Cannula) Donning->Transfer Cleanup 4. Cleanup (Rinse Syringe into Waste) Transfer->Cleanup Doffing 5. Doffing (Outer -> Inner -> Wash) Cleanup->Doffing

Figure 2: Step-by-step operational workflow for safe handling.[1][5]

References
  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 18063, Tetraisopropyltin.[1] Retrieved from [Link][1]

  • Gelest, Inc. (2016). Safety Data Sheet: Tetraisopropyltin (SNT7280).[1] Retrieved from [Link][1]

Sources

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Retrosynthesis Analysis

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.